molecular formula C10H21NO2 B1310507 tert-Butyl 6-aminocaproate CAS No. 5514-98-7

tert-Butyl 6-aminocaproate

Cat. No.: B1310507
CAS No.: 5514-98-7
M. Wt: 187.28 g/mol
InChI Key: ARKHCHKVZVMJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 6-aminocaproate is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKHCHKVZVMJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444319
Record name Tert-butyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5514-98-7
Record name Tert-butyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl 6-aminocaproate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: tert-Butyl 6-aminocaproate, also known as tert-butyl 6-aminohexanoate, is a bifunctional molecule widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a primary amine and a tert-butyl protected carboxylic acid connected by a flexible six-carbon aliphatic chain, makes it a valuable building block in various applications, most notably in the burgeoning field of targeted protein degradation. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or semi-solid at room temperature. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[1] This property is crucial for its application in multi-step syntheses.[1] The six-carbon linker provides flexibility and hydrophobicity to molecules into which it is incorporated.[1]

PropertyValueReference
CAS Number 5514-98-7[2]
Molecular Formula C10H21NO2[2]
Molecular Weight 187.28 g/mol [2]
Appearance Colorless to light yellow liquid or semi-solid
Boiling Point 74 °C at 1 Torr[3]
Density 0.932 ± 0.06 g/cm³ (Predicted)[3]
InChI 1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8,11H2,1-3H3[2]
InChIKey ARKHCHKVZVMJRX-UHFFFAOYSA-N[2]
Canonical SMILES CC(C)(C)OC(=O)CCCCCN[2]
Storage Temperature 2-8°C, sealed in dry, dark place

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data for this compound. Experimental data may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.75Triplet2H-CH₂-NH₂
~2.25Triplet2H-CH₂-C(O)O-
~1.65Multiplet2H-CH₂-CH₂-C(O)O-
~1.50Multiplet2H-CH₂-CH₂-NH₂
1.45Singlet9H-C(CH₃)₃
VariableBroad Singlet2H-NH₂

Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
170-175C=O (Ester)
~80-C(CH₃)₃
~42-CH₂-NH₂
~36-CH₂-C(O)O-
25-32Other -CH₂-
~28-C(CH₃)₃

Experimental Protocols

Synthesis of this compound (General Method)

A common method for the synthesis of this compound is the direct esterification of 6-aminohexanoic acid with a tert-butyl source, such as tert-butanol or isobutylene, in the presence of a strong acid catalyst.[1]

Materials:

  • 6-Aminohexanoic acid

  • tert-Butanol or Isobutylene

  • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous organic solvent (e.g., dichloromethane, toluene)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of 6-aminohexanoic acid in an anhydrous organic solvent, add the tert-butyl source (e.g., a molar excess of tert-butanol).

  • Carefully add a catalytic amount of a strong acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Use in PROTAC Synthesis: Amide Coupling and Deprotection

This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following is a general protocol for its incorporation.

Part 1: Amide Coupling

Materials:

  • This compound

  • E3 ligase ligand or protein of interest (POI) ligand with a carboxylic acid functionality

  • Coupling agent (e.g., HATU, HBTU)

  • Amine base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the E3 ligase ligand or POI ligand (1 equivalent) and the coupling agent (1.1 equivalents) in the anhydrous solvent.

  • Add the amine base (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Part 2: tert-Butyl Ester Deprotection

Materials:

  • tert-Butyl ester-protected intermediate from Part 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl ester-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Upon complete deprotection, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM several times to remove residual TFA. The resulting carboxylic acid can often be used in the next step without further purification.

Signaling Pathways and Experimental Workflows

While this compound does not directly participate in signaling pathways, it is a critical component in the construction of molecules that modulate these pathways, such as PROTACs.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis using this compound POI_Ligand Protein of Interest (POI) Ligand (with -COOH) Coupling Amide Coupling (HATU, DIPEA) POI_Ligand->Coupling Amine_Linker This compound (H₂N-(CH₂)₅-COOtBu) Amine_Linker->Coupling Intermediate POI-Linker Intermediate (POI-(CH₂)₅-COOtBu) Coupling->Intermediate Deprotection tert-Butyl Deprotection (TFA) Intermediate->Deprotection Activated_Linker Activated Linker (POI-(CH₂)₅-COOH) Deprotection->Activated_Linker Final_Coupling Amide Coupling (HATU, DIPEA) Activated_Linker->Final_Coupling E3_Ligand E3 Ligase Ligand (with -NH₂) E3_Ligand->Final_Coupling PROTAC Final PROTAC Molecule Final_Coupling->PROTAC

Caption: Workflow for the synthesis of a PROTAC using this compound as a linker.

Synthesis_of_tert_Butyl_6_aminocaproate cluster_synthesis_pathway General Synthesis of this compound Start 6-Aminohexanoic Acid Reaction Esterification Start->Reaction Reagent tert-Butanol / Isobutylene + Strong Acid Catalyst Reagent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: General synthetic scheme for this compound via direct esterification.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a versatile and valuable building block for researchers in organic synthesis and drug discovery. Its unique combination of a protected carboxylic acid, a primary amine, and a flexible linker makes it particularly well-suited for the synthesis of complex molecules like PROTACs. This guide provides essential technical information to facilitate its effective use in the laboratory. As the field of targeted protein degradation continues to expand, the importance of such linkers in the rational design of novel therapeutics is expected to grow.

References

An In-depth Technical Guide to tert-Butyl 6-aminocaproate: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-aminocaproate, also known as tert-butyl 6-aminohexanoate, is a bifunctional organic compound that serves as a crucial building block and linker molecule in various fields of chemical and pharmaceutical research. Its structure incorporates a linear six-carbon chain, providing flexibility and hydrophobicity, with a terminal primary amine and a tert-butyl protected carboxyl group. This unique arrangement makes it particularly valuable in peptide synthesis and as a linker in the design of innovative therapeutics like Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a hexanoic acid backbone where the carboxylic acid is esterified with a tert-butyl group, and a primary amine is located at the 6-position. The tert-butyl ester serves as a protecting group for the carboxylic acid, which is stable under many reaction conditions but can be selectively removed under acidic conditions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₁NO₂[2][]
Molecular Weight 187.28 g/mol [2][]
IUPAC Name tert-butyl 6-aminohexanoate[2]
CAS Number 5514-98-7[1][4]
Appearance Colorless liquid[]
Boiling Point 74 °C at 1 mmHg[5]
Density (Predicted) 0.932 ± 0.06 g/cm³[]
Melting Point N/A[5]
Storage Temperature 4 °C[5]

Table 2: Spectroscopic Data of this compound

Spectroscopy Data Reference(s)
¹H NMR (Predicted) δ (ppm): 2.75 (t, 2H, -CH₂-NH₂), 2.25 (t, 2H, -CH₂-C(O)O-), 1.65 (m, 2H, -CH₂-CH₂-C(O)O-), 1.50 (m, 2H, -CH₂-CH₂-NH₂), 1.45 (s, 9H, -C(CH₃)₃), Variable (br s, 2H, -NH₂)[1]
¹³C NMR (Predicted) δ (ppm): 170-175 (C=O), ~80 (quaternary C of tert-butyl), ~42 (C adjacent to -NH₂), ~36 (C adjacent to ester oxygen), 25-32 (remaining methylene carbons), ~28 (methyl carbons of tert-butyl)[1]
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C-H stretching (alkane), C=O stretching (ester), and N-H bending.[1]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 187. A characteristic fragmentation is the loss of the tert-butyl group.[1]

Synthesis of this compound

The synthesis of this compound typically starts from 6-aminohexanoic acid. Two common synthetic routes are employed:

  • Direct Esterification: This method involves the direct reaction of 6-aminohexanoic acid with tert-butanol in the presence of a strong acid catalyst. This approach offers high atom economy.[1]

  • Boc-Protection Route: In this two-step process, the amino group of 6-aminohexanoic acid is first protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. The resulting Boc-protected amino acid is then esterified, followed by the deprotection of the amino group.[1]

Synthesis_Workflow cluster_0 Direct Esterification cluster_1 Boc-Protection Route A 6-Aminohexanoic Acid C This compound A->C  Strong Acid Catalyst B tert-Butanol B->C D 6-Aminohexanoic Acid F N-Boc-6-aminohexanoic acid D->F E Boc₂O E->F  Alkaline conditions H N-Boc-tert-butyl 6-aminocaproate F->H  Esterification Agent G Esterification J This compound H->J  Acidic conditions I Deprotection SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Coupling1 Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-AA₁-OH Fmoc_AA1->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine) Coupling1->Deprotection1 Coupling2 Coupling Deprotection1->Coupling2 Fmoc_Linker Fmoc-NH-(CH₂)₅-CO-OtBu (from this compound) Fmoc_Linker->Coupling2 Deprotection2 Fmoc Deprotection (Piperidine) Coupling2->Deprotection2 Coupling3 Coupling Deprotection2->Coupling3 Fmoc_AA2 Fmoc-AA₂-OH Fmoc_AA2->Coupling3 Cleavage Cleavage from Resin & Deprotection (TFA) Coupling3->Cleavage Peptide H₂N-AA₂-(CH₂)₅-AA₁-COOH Cleavage->Peptide PROTAC_Synthesis_Logic POI_Ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC Linker Aliphatic Linker (from this compound) Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC

References

Synthesis of tert-Butyl 6-Aminocaproate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for tert-Butyl 6-aminocaproate, a valuable bifunctional molecule utilized in peptide synthesis, polymer chemistry, and as a linker in various biologically active compounds. This document provides a comparative analysis of the common synthetic routes, detailed experimental protocols, and quantitative data to assist researchers in selecting and implementing the most suitable method for their applications.

Core Synthesis Strategies

The preparation of this compound predominantly commences from 6-aminocaproic acid (also known as 6-aminohexanoic acid). Two principal synthetic strategies are employed:

  • Direct Esterification: This one-step approach involves the direct reaction of 6-aminocaproic acid with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of a strong acid catalyst. This method is often favored for its atom economy and procedural simplicity.

  • Protect-then-Esterify: This two-step pathway first involves the protection of the amino group of 6-aminocaproic acid, typically with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride). The resulting N-Boc-6-aminocaproic acid is then esterified to yield the tert-butyl ester. This route offers advantages when specific reaction conditions are required that might be incompatible with a free amino group.

Comparative Data of Synthesis Pathways

The following table summarizes quantitative data for the different synthesis methodologies, providing a clear comparison to aid in the selection of the most appropriate pathway.

PathwayReactantsCatalyst/ReagentSolventReaction TimeTemperatureYield
Direct Esterification 6-Aminocaproic acid, Isobutylenep-Toluenesulfonic acid (PTSA)Dioxane2-3 daysRoom Temperature~70%
Protect-then-Esterify 1. 6-Aminocaproic acid, Di-tert-butyl dicarbonate 2. Boc-6-Aminocaproic acid, tert-Butanol1. Sodium hydroxide 2. Boron trifluoride diethyl etherate, Magnesium sulfate1. tert-Butanol/Water 2. Not specified1. 1 hour 2. Not specified1. Room Temperature 2. Not specified>95% (Step 1)

Experimental Protocols

Pathway 1: Direct Esterification of 6-Aminocaproic Acid

This protocol is adapted from a general procedure for the synthesis of amino acid tert-butyl esters.[1]

Materials:

  • 6-Aminocaproic acid

  • Dioxane

  • p-Toluenesulfonic acid (PTSA)

  • Isobutylene

  • 10% Sodium bicarbonate solution

  • Brine solution

  • Dry ether

  • Hydrochloric acid (HCl) gas or HCl solution in ether

Procedure:

  • In a suitable autoclave, dissolve 6-aminocaproic acid in dioxane.

  • Add 1.5 to 2 equivalents of p-toluenesulfonic acid (PTSA) to the solution.

  • Introduce a significant excess of isobutylene into the autoclave.

  • Seal the autoclave and stir the reaction mixture at room temperature for 2 to 5 days.

  • Upon completion of the reaction, carefully vent the excess isobutylene.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with a 10% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and filter.

  • Remove the solvent under reduced pressure to obtain the free base of this compound.

  • For isolation as the hydrochloride salt, dissolve the free base in dry ether, cool to -20°C, and slowly add one equivalent of a 1N HCl solution in ether.

  • Remove the ether under vacuum to yield the hydrochloride salt of this compound.

Pathway 2: Protect-then-Esterify

This pathway involves two distinct experimental stages.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid

This procedure is based on a standard method for the Boc-protection of amino acids.

Materials:

  • 6-Aminocaproic acid

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Di-tert-butyl dicarbonate (Boc anhydride)

Procedure:

  • Prepare a solution of sodium hydroxide in water.

  • Dissolve 6-aminocaproic acid in the aqueous NaOH solution at room temperature.

  • Add tert-butanol to the solution.

  • To the well-stirred, clear solution, add di-tert-butyl dicarbonate dropwise over 1 hour.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, work up the reaction mixture by extraction with an organic solvent (e.g., ethyl acetate) after acidification.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-6-aminohexanoic acid.

Step 2: Esterification of N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid

This protocol is based on a general method for the preparation of tert-butyl esters from N-protected amino acids.[2]

Materials:

  • N-(tert-Butoxycarbonyl)-6-aminohexanoic acid

  • tert-Butanol

  • Anhydrous magnesium sulfate

  • Boron trifluoride diethyl etherate

Procedure:

  • To a solution of N-(tert-butoxycarbonyl)-6-aminohexanoic acid in a suitable solvent, add tert-butanol.

  • Add anhydrous magnesium sulfate to the mixture.

  • Carefully add an excess of boron trifluoride diethyl etherate.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to afford tert-butyl N-(tert-butoxycarbonyl)-6-aminohexanoate.

  • The Boc protecting group can be removed using moderately strong acids like trifluoroacetic acid to yield the final product.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways.

Synthesis_Pathways cluster_direct Direct Esterification cluster_protect Protect-then-Esterify 6-Aminocaproic_Acid_D 6-Aminocaproic Acid Reaction_D Direct Esterification 6-Aminocaproic_Acid_D->Reaction_D Isobutylene Isobutylene Isobutylene->Reaction_D Product_D This compound Reaction_D->Product_D 6-Aminocaproic_Acid_P 6-Aminocaproic Acid Protection Boc Protection 6-Aminocaproic_Acid_P->Protection Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->Protection Boc_Protected N-Boc-6-Aminocaproic Acid Protection->Boc_Protected Esterification Esterification Boc_Protected->Esterification tert_Butanol tert-Butanol tert_Butanol->Esterification Protected_Ester tert-Butyl N-Boc-6-Aminocaproate Esterification->Protected_Ester Deprotection Deprotection Protected_Ester->Deprotection Product_P This compound Deprotection->Product_P

Caption: Overview of the primary synthetic routes to this compound.

Experimental_Workflow_Direct start Start reactants Dissolve 6-Aminocaproic Acid and PTSA in Dioxane start->reactants add_isobutylene Add Isobutylene in Autoclave reactants->add_isobutylene react Stir at Room Temperature (2-5 days) add_isobutylene->react workup Work-up: Wash with NaHCO3, Water, and Brine react->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate product This compound (Free Base) concentrate->product

Caption: Experimental workflow for the direct esterification pathway.

References

An In-depth Technical Guide to tert-Butyl 6-aminocaproate (CAS: 5514-98-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: tert-Butyl 6-aminocaproate, with the CAS number 5514-98-7, is a versatile bifunctional molecule widely employed in organic synthesis and medicinal chemistry. Its structure, featuring a protected carboxylic acid (tert-butyl ester) and a primary amine, makes it a valuable building block, particularly as a flexible alkyl linker in the design of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and detailed experimental protocols.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference.

PropertyValue
CAS Number 5514-98-7
Molecular Formula C₁₀H₂₁NO₂
Molecular Weight 187.28 g/mol
IUPAC Name tert-butyl 6-aminohexanoate
Synonyms This compound, 6-Aminohexanoic acid tert-butyl ester
Physical State Liquid
Boiling Point 74 °C at 1 mmHg
Density 0.932 g/cm³
Solubility Soluble in common organic solvents.

Table 1: Physicochemical Properties of this compound.

Spectroscopic DataPredicted Chemical Shifts (δ, ppm) or Key Peaks
¹³C NMR C=O: ~173.0, -C (CH₃)₃: ~80.5, -C H₂-NH₂: ~42.0, -C H₂-C(O)O-: ~36.0, -CH₂-C H₂-CH₂-: ~32.0, -C(C H₃)₃: ~28.3, -CH₂-C H₂-C(O)O-: ~26.5, -CH₂-C H₂-CH₂-NH₂: ~25.0[1]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 187. A characteristic fragment is the loss of isobutylene (56 Da), resulting in a peak at m/z 131, corresponding to the protonated 6-aminohexanoic acid.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common approaches involve the direct esterification of 6-aminohexanoic acid or a strategy involving the protection of the amine group followed by esterification.

Experimental Protocol: Direct Esterification

This method involves the acid-catalyzed reaction between 6-aminohexanoic acid and tert-butanol.

Materials:

  • 6-aminohexanoic acid

  • tert-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 6-aminohexanoic acid in a mixture of dichloromethane and an excess of tert-butanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Synthesis of this compound 6-Aminohexanoic_Acid 6-Aminohexanoic Acid Reaction_Vessel Reaction Vessel (DCM, H₂SO₄ cat.) 6-Aminohexanoic_Acid->Reaction_Vessel tert_Butanol tert-Butanol tert_Butanol->Reaction_Vessel Workup Aqueous Workup (NaHCO₃, Brine) Reaction_Vessel->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Application in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The six-carbon alkyl chain provides a flexible spacer between the target protein ligand and the E3 ligase ligand.

Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

This protocol outlines the synthesis of a hypothetical BRD4-targeting PROTAC using a JQ1 derivative (as the BRD4 ligand), a pomalidomide derivative (as the CRBN E3 ligase ligand), and this compound as the linker.

Part 1: Amide Coupling with JQ1 Derivative

  • Materials: JQ1-acid (a derivative of JQ1 with a carboxylic acid handle), this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), anhydrous DMF (Dimethylformamide).

  • Procedure: a. Dissolve JQ1-acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the solution. c. Add HATU (1.2 eq) and stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the product (JQ1-linker-tert-butyl ester) by column chromatography.

Part 2: Deprotection of the tert-Butyl Ester

  • Materials: JQ1-linker-tert-butyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: a. Dissolve the JQ1-linker-tert-butyl ester in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-2 hours. c. Remove the solvent and excess TFA under reduced pressure to yield the JQ1-linker-acid.

Part 3: Final Amide Coupling with Pomalidomide Derivative

  • Materials: JQ1-linker-acid, Pomalidomide-amine (a derivative of pomalidomide with an amine handle), HATU, DIPEA, anhydrous DMF.

  • Procedure: a. Dissolve the JQ1-linker-acid (1.0 eq) and Pomalidomide-amine (1.2 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) and HATU (1.2 eq). c. Stir at room temperature overnight. d. Purify the final PROTAC by preparative HPLC.

G cluster_protac_synthesis PROTAC Synthesis Workflow JQ1_acid JQ1-COOH Coupling1 Amide Coupling (HATU, DIPEA) JQ1_acid->Coupling1 Linker This compound Linker->Coupling1 Intermediate1 JQ1-Linker-OtBu Coupling1->Intermediate1 Deprotection TFA/DCM Intermediate1->Deprotection Intermediate2 JQ1-Linker-COOH Deprotection->Intermediate2 Coupling2 Amide Coupling (HATU, DIPEA) Intermediate2->Coupling2 Pomalidomide_amine Pomalidomide-NH₂ Pomalidomide_amine->Coupling2 Final_PROTAC BRD4-PROTAC Coupling2->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Signaling Pathway of BRD4 Degradation

PROTACs that target BRD4 for degradation have profound effects on cellular signaling pathways, primarily due to the role of BRD4 as a key transcriptional coactivator. Degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene MYC, which in turn affects cell cycle progression and survival.

G cluster_pathway Downstream Signaling of BRD4 Degradation PROTAC BRD4-PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation MYC_Transcription MYC Transcription Downregulation Degradation->MYC_Transcription leads to Cell_Cycle_Arrest Cell Cycle Arrest MYC_Transcription->Cell_Cycle_Arrest induces Apoptosis Apoptosis MYC_Transcription->Apoptosis induces

Caption: Signaling pathway of BRD4 degradation by a PROTAC.

The degradation of BRD4 by a PROTAC initiates a cascade of events. The PROTAC molecule facilitates the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the proteasome. The subsequent reduction in BRD4 levels results in the transcriptional repression of key oncogenes, most notably MYC. The downregulation of MYC disrupts cell cycle progression, leading to cell cycle arrest, and promotes apoptosis, ultimately inhibiting cancer cell proliferation.

Conclusion

This compound is a key synthetic intermediate with significant applications in drug discovery and development. Its utility as a flexible linker is particularly valuable in the construction of PROTACs, a promising new class of therapeutics. The synthetic protocols and pathway information provided in this guide offer a solid foundation for researchers and scientists working in this exciting field.

References

The Enduring Role of the Tert-Butyl Group in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Among the arsenal of protective moieties available to the synthetic chemist, the tert-butyl group stands out for its unique combination of steric bulk, electronic stability, and predictable reactivity. This technical guide provides an in-depth exploration of the tert-butyl protecting group, detailing its application in the protection of alcohols, amines, and carboxylic acids, and providing comprehensive experimental protocols and mechanistic insights.

Core Principles of Tert-Butyl Protection

The efficacy of the tert-butyl group as a protecting moiety stems from its pronounced steric hindrance and the stability of the corresponding tert-butyl cation intermediate formed during its cleavage. This combination imparts a high degree of stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, while allowing for its selective removal under acidic conditions.[1][2] This orthogonality is a critical consideration in the design of complex synthetic routes, particularly in peptide, nucleotide, and carbohydrate chemistry where multiple protecting groups are often employed.[3][4]

Protection of Functional Groups

The versatility of the tert-butyl group is evident in its ability to protect a variety of common functional groups.

Alcohols: Tert-Butyl Ethers

The protection of alcohols as tert-butyl ethers renders them unreactive towards many reagents, particularly strong bases and nucleophiles.[5][6] This strategy is invaluable when performing reactions on other parts of a molecule that would otherwise be compromised by the presence of a free hydroxyl group.

Amines: Tert-Butoxycarbonyl (Boc) Group

Perhaps the most widespread application of the tert-butyl group is in the form of the tert-butoxycarbonyl (Boc) protecting group for amines.[7][8] The resulting carbamate is stable to a wide array of reagents but can be readily cleaved under acidic conditions.[9][10] The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS).[4][11]

Carboxylic Acids: Tert-Butyl Esters

Tert-butyl esters provide robust protection for carboxylic acids against nucleophilic attack and reduction.[1][12] Their facile cleavage under mild acidic conditions, which generates the free carboxylic acid and volatile isobutylene and carbon dioxide, simplifies purification and is a key advantage over other ester protecting groups.[1][13]

Quantitative Data Summary

The selection of a protecting group strategy is often guided by quantitative measures of stability and reaction efficiency. The following tables summarize key data for the application of the tert-butyl protecting group.

Table 1: Comparison of Carboxylic Acid Protecting Groups [1]

Protecting GroupProtection MethodTypical Yield (%)Deprotection MethodTypical Yield (%)
tert-Butyl Ester Isobutylene, cat. H₂SO₄>90TFA, DCM>95
Di-tert-butyl dicarbonate, DMAP85-95HCl in Dioxane>95
Methyl EsterMeOH, H₂SO₄ (Fischer)80-95NaOH, MeOH/H₂O (Saponification)>90
Benzyl EsterBnOH, Acid catalyst80-95H₂, Pd/C (Hydrogenolysis)>90

Table 2: Stability of Tert-Butyl Ethers vs. Silyl Ethers [2]

Protecting GroupStability to Mild Acid (e.g., AcOH)Stability to Strong Acid (e.g., TFA)Stability to Base (e.g., NaOH)Stability to Fluoride (e.g., TBAF)
tert-Butyl Ether StableLabileStableStable
TBDMS EtherLabileLabileStableLabile
TIPS EtherMore Stable than TBDMSLabileStableLabile

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies.

Protocol 1: Protection of a Carboxylic Acid as a Tert-Butyl Ester

Method A: Using Isobutylene [1]

  • Reaction Setup: Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent such as dioxane or a mixture of tert-butyl acetate and dichloromethane.

  • Cooling: Cool the solution in an ice bath.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

  • Reagent Addition: Bubble isobutylene gas through the solution or add liquid isobutylene.

  • Reaction: Seal the reaction vessel and allow it to stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.

Method B: Using Di-tert-butyl Dicarbonate (Boc₂O) [1]

  • Reaction Setup: Dissolve the carboxylic acid (1.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 equiv) in a suitable solvent like dichloromethane (DCM).

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS), typically accompanied by the evolution of CO₂.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Method A.

Protocol 2: Deprotection of a Tert-Butyl Ester
  • Reaction Setup: Dissolve the tert-butyl ester in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA) in a ratio of 1:1 to 1:4 (DCM:TFA) depending on the substrate's sensitivity.[1]

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Azeotropic Removal of TFA: Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA. The resulting carboxylic acid can be used directly or purified as needed.

Protocol 3: Protection of an Amine with Di-tert-butyl Dicarbonate (Boc₂O)[7][14]
  • Reaction Setup: Dissolve the amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, acetonitrile, or a mixture of dioxane and water).

  • Base Addition: Add a base such as triethylamine (1.2 mmol) or aqueous sodium hydroxide to maintain an alkaline pH.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol) portion-wise to the reaction mixture at 0 °C or room temperature.

  • Reaction: Allow the reaction to stir at room temperature for the time required for completion, as monitored by TLC (typically 1-6 hours).[14]

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography if necessary.

Protocol 4: Deprotection of a Boc-Protected Amine[9]
  • Reaction Setup: Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane or ethyl acetate.

  • Reagent Addition: Add a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in methanol.

  • Reaction: Stir the mixture at room temperature. The reaction is usually rapid.

  • Work-up: After completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base and extracted.

Protocol 5: Protection of an Alcohol as a Tert-Butyl Ether[15]
  • Reaction Setup: In a solvent-free system or in a suitable solvent, combine the alcohol (1.0 equiv) and a catalytic amount of an acid catalyst such as erbium(III) triflate (Er(OTf)₃).

  • Reagent Addition: Add a tert-butylating agent, such as isobutylene or di-tert-butyl dicarbonate.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion is observed by TLC.

  • Work-up and Purification: Quench the reaction, extract the product, dry the organic phase, and concentrate. Purify by column chromatography as needed.

Protocol 6: Deprotection of a Tert-Butyl Ether[2]
  • Reaction Setup: Dissolve the tert-butyl ether in a suitable solvent.

  • Reagent Addition: Treat the solution with an acidic medium, such as a buffered solution of known pH or a solution of a specific acid (e.g., 1% HCl in methanol).

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Work-up: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the product, dry the organic layer, and concentrate to yield the deprotected alcohol.

Signaling Pathways and Experimental Workflows

Visualizing the logic and flow of synthetic transformations is essential for clarity and planning.

Protection_Deprotection_Logic cluster_protection Protection Strategy cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Strategy Functional_Group Alcohol (R-OH) Amine (R-NH2) Carboxylic Acid (R-COOH) Protecting_Agent Isobutylene / Boc₂O Functional_Group->Protecting_Agent Introduction Protected_Substrate Protected Functional Group (R-O-tBu, R-NHBoc, R-COO-tBu) Protecting_Agent->Protected_Substrate Reaction Desired Chemical Reactions (e.g., Grignard, Oxidation, Reduction) Protected_Substrate->Reaction Deprotecting_Agent Acid (TFA, HCl) Reaction->Deprotecting_Agent Final_Product Deprotected Functional Group Deprotecting_Agent->Final_Product Removal

Caption: Logical workflow for the use of a tert-butyl protecting group.

Boc_Protection_Mechanism Amine Amine (R-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Tetrahedral_Intermediate Boc_Amine N-Boc Protected Amine Tetrahedral_Intermediate->Boc_Amine Collapse Byproducts t-Butanol + CO₂ Tetrahedral_Intermediate->Byproducts Decomposition of Leaving Group tBu_Ester_Deprotection_Mechanism tBu_Ester tert-Butyl Ester Protonated_Ester Protonated Ester tBu_Ester->Protonated_Ester H_plus H⁺ (from Acid) H_plus->Protonated_Ester Protonation Carboxylic_Acid Carboxylic Acid Protonated_Ester->Carboxylic_Acid Loss of t-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Ester->tBu_Cation Isobutylene Isobutylene (gas) tBu_Cation->Isobutylene Deprotonation

References

The Versatility of tert-Butyl 6-Aminocaproate: A Flexible Hydrophobic Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of modern drug discovery and development, the rational design of molecules with precise functionalities is paramount. Among the critical components of complex therapeutic agents are chemical linkers, which serve to connect distinct molecular entities, influencing their pharmacokinetic and pharmacodynamic properties. tert-Butyl 6-aminocaproate has emerged as a highly valuable bifunctional molecule, acting as a flexible and hydrophobic linker in the synthesis of sophisticated chemical probes and therapeutics. Its six-carbon aliphatic chain provides spatial separation and conformational flexibility, while the terminal tert-butyl ester and primary amine groups offer orthogonal handles for sequential chemical modifications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in chemical synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₂₁NO₂[1]
Molecular Weight 187.28 g/mol [1][2]
Appearance Liquid[2][3]
Boiling Point 74 °C at 1 mmHg[2]
Density 0.932 g/cm³ (Predicted)[3]
logP 1.467 (Predicted)[3]
pKa (Strongest Basic) 10.51 (Predicted)[4]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bond Count 7[4]
Solubility Soluble in chloroform and ethyl acetate. Slightly soluble in water.[5]

Spectroscopic Data (Predicted)

¹H NMR Chemical Shift (ppm) Multiplicity Integration
-C(CH ₃)₃1.45Singlet9H
-CH₂ -CH₂-NH₂1.50Multiplet2H
-CH₂ -CH₂-C(O)O-1.65Multiplet2H
-CH₂ -C(O)O-2.25Triplet2H
-CH₂ -NH₂2.75Triplet2H
-NH₂ VariableBroad Singlet2H
¹³C NMR Chemical Shift (ppm)
-C (CH₃)₃80.0
-C(C H₃)₃28.0
-C H₂-~25-32
-C H₂-C(O)O-~36.0
-C H₂-NH₂~42.0
-C (O)O-~173.0

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 6-aminocaproic acid. A common and effective method involves the reaction with di-tert-butyl dicarbonate (Boc₂)O to first protect the amine, followed by esterification of the carboxylic acid with tert-butanol. Alternatively, direct esterification can be performed under acidic conditions.

G cluster_synthesis Synthesis of this compound 6_aminocaproic_acid 6-Aminocaproic Acid boc_protected_acid Boc-6-aminocaproic acid 6_aminocaproic_acid->boc_protected_acid Protection di_tert_butyl_dicarbonate Di-tert-butyl dicarbonate (Boc₂O) di_tert_butyl_dicarbonate->boc_protected_acid tert_butanol tert-Butanol tert_butyl_ester This compound tert_butanol->tert_butyl_ester acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->tert_butyl_ester boc_protected_acid->tert_butyl_ester Esterification

Synthesis of this compound.
Experimental Protocol: Synthesis via Boc Protection and Esterification

Materials:

  • 6-Aminocaproic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • tert-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Boc Protection:

    • Dissolve 6-aminocaproic acid (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (2.0 eq) and stir until dissolved.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture overnight.

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain Boc-6-aminocaproic acid.

  • Esterification:

    • Dissolve Boc-6-aminocaproic acid (1.0 eq) in an excess of tert-butanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The bifunctional nature of this compound makes it an excellent linker for introduction into peptides during solid-phase peptide synthesis (SPPS). The primary amine can be coupled to the growing peptide chain, while the tert-butyl ester protects the carboxyl group. This ester can be deprotected under acidic conditions, allowing for further modifications.

G cluster_spps Incorporation of this compound in SPPS resin Resin-Bound Peptide deprotection Fmoc Deprotection (Piperidine) resin->deprotection free_amine Resin-Bound Peptide with Free N-terminus deprotection->free_amine coupling Coupling free_amine->coupling linker_activation This compound + Coupling Agents (e.g., HATU, DIPEA) linker_activation->coupling linked_peptide Resin-Bound Peptide with Linker coupling->linked_peptide cleavage Cleavage from Resin (e.g., TFA) linked_peptide->cleavage final_peptide Peptide with Linker cleavage->final_peptide

Workflow for SPPS incorporation.
Experimental Protocol: Incorporation as a Linker in Fmoc-SPPS

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Piperidine solution (20% in DMF)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the piperidine solution to the resin. Agitate for 10-20 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Linker Coupling:

    • In a separate vial, dissolve this compound (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the solution and pre-activate for 5 minutes.

    • Add the activated linker solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Further Peptide Elongation (Optional): The peptide chain can be further elongated by repeating the deprotection and coupling steps with subsequent Fmoc-protected amino acids.

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tert-butyl ester protecting group from the linker simultaneously with other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide by reverse-phase HPLC.

Application in Proteolysis Targeting Chimeras (PROTACs)

A groundbreaking application of this compound-derived linkers is in the construction of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and relative orientation of the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex.[7] The flexible, hydrophobic nature of the hexanoate chain derived from this compound can enhance cell permeability and facilitate the necessary conformational adjustments for efficient ternary complex formation.[8]

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation in eukaryotic cells.[9] It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[10]

G cluster_ups Ubiquitin-Proteasome System ub Ubiquitin (Ub) e1 E1 Activating Enzyme ub->e1 ATP e2 E2 Conjugating Enzyme e1->e2 e3 E3 Ligase e2->e3 target_protein Target Protein e3->target_protein poly_ub_protein Polyubiquitinated Target Protein target_protein->poly_ub_protein Ub Transfer proteasome 26S Proteasome poly_ub_protein->proteasome degraded_peptides Degraded Peptides proteasome->degraded_peptides

The Ubiquitin-Proteasome Pathway.

PROTACs hijack this system to induce the degradation of specific proteins of interest.

G cluster_protac PROTAC Mechanism of Action protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ligase e3_ligase->ternary_complex ubiquitination Polyubiquitination ternary_complex->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation recycled_protac Recycled PROTAC degradation->recycled_protac Release

PROTAC-mediated protein degradation.
Experimental Protocol: General Workflow for PROTAC Synthesis with an Aliphatic Linker

This protocol outlines a general strategy for synthesizing a PROTAC using a linker derived from this compound. The synthesis is modular, involving the separate preparation of the target-binding ligand (warhead) and the E3 ligase ligand, each with a reactive handle, followed by their conjugation to the bifunctional linker.

Materials:

  • Warhead with a reactive handle (e.g., -COOH, -NH₂)

  • E3 ligase ligand with a reactive handle (e.g., -OH, -NH₂)

  • This compound

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, Et₃N)

  • Protecting group reagents (if necessary)

  • Deprotection reagents (e.g., TFA)

  • Appropriate anhydrous solvents (e.g., DMF, DCM)

Procedure:

  • Linker Functionalization:

    • The primary amine of this compound can be acylated with a warhead containing a carboxylic acid using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF).

    • Alternatively, the tert-butyl ester can be hydrolyzed (after protecting the amine) to the carboxylic acid, which can then be coupled to an amine-functionalized warhead.

  • Deprotection of the Linker Terminus:

    • If the linker was attached via its amine, the tert-butyl ester is removed by treatment with TFA in DCM to reveal the carboxylic acid.

    • If the linker was attached via its carboxyl group (after initial amine protection), the amine-protecting group (e.g., Boc) is removed.

  • Conjugation to the Second Ligand:

    • The newly deprotected functional group on the linker-warhead conjugate is then coupled to the E3 ligase ligand using appropriate coupling chemistry (e.g., amide bond formation).

  • Purification:

    • The final PROTAC molecule is purified by flash column chromatography and/or preparative reverse-phase HPLC.

  • Characterization:

    • The structure and purity of the synthesized PROTAC are confirmed by LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Conclusion

This compound is a versatile and valuable building block in the toolkit of medicinal chemists and drug developers. Its flexible, hydrophobic aliphatic chain, combined with its orthogonal protecting groups, provides a reliable and tunable linker for a variety of applications. From modifying peptides to constructing sophisticated PROTACs, the strategic incorporation of linkers derived from this compound can significantly impact the biological activity and therapeutic potential of novel drug candidates. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the effective utilization of this important chemical entity in advancing the frontiers of drug discovery.

References

A Technical Guide to tert-Butyl 6-aminocaproate: Synonyms and Alternative Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-aminocaproate is a bifunctional molecule of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure incorporates a terminal primary amine and a tert-butyl ester, making it a valuable building block and linker. This guide provides a comprehensive overview of the various synonyms, alternative names, and identifiers for this compound, facilitating accurate communication and information retrieval for researchers and developers.

Chemical Identity and Nomenclature

The systematic name for this compound, according to IUPAC nomenclature, is tert-butyl 6-aminohexanoate .[1][2][][4] However, it is frequently referred to by the semi-systematic name This compound .[1][5] The term "caproic acid" is a common name for hexanoic acid, leading to this variation.

This compound is widely used in applications such as peptide synthesis and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] In these contexts, abbreviations are often employed for brevity.

Below is a summary of the key identifiers and names associated with this chemical entity.

Identifier Type Identifier Source
IUPAC Name tert-butyl 6-aminohexanoate[1][2][][4]
Common Name This compound[1][5]
Synonym t-Butyl 6-aminohexanoate[2]
Synonym 6-Aminohexanoic acid tert-butyl ester[]
Synonym Hexanoic acid, 6-amino-, 1,1-dimethylethyl ester[]
CAS Registry Number 5514-98-7[1][2][][4]
Molecular Formula C10H21NO2[1][][4][6]
Molecular Weight 187.28 g/mol [1][][4]
InChI Key ARKHCHKVZVMJRX-UHFFFAOYSA-N[1][2][]

Related Compounds and Naming Conventions

It is crucial to distinguish this compound from its N-protected precursor, 6-((tert-butoxycarbonyl)amino)hexanoic acid , commonly known as Boc-6-aminohexanoic acid or Boc-6-aminocaproic acid .[7][8][9] This related compound has the tert-butoxycarbonyl (Boc) protecting group on the amine functionality, whereas this compound has a free amine and a tert-butyl ester. The shared "tert-butyl" and "6-aminohexanoic acid" components can sometimes lead to confusion.

Logical Relationships of Nomenclature

The following diagram illustrates the relationships between the core chemical structure and its various names and identifiers.

Synonyms_and_Identifiers cluster_core Core Chemical Entity cluster_names Nomenclature cluster_identifiers Registry & Formula Core This compound C10H21NO2 IUPAC tert-butyl 6-aminohexanoate Core->IUPAC Systematic Name Common This compound Core->Common Common Name CAS CAS: 5514-98-7 Core->CAS Identifies InChIKey InChIKey: ARKHCHKVZVMJRX-UHFFFAOYSA-N Core->InChIKey Structural Hash Synonym1 t-Butyl 6-aminohexanoate IUPAC->Synonym1 Abbreviation Synonym2 6-Aminohexanoic acid tert-butyl ester Common->Synonym2 Derivative Name

Caption: Relationship between the core chemical structure and its names and identifiers.

Experimental Protocols

While this guide focuses on nomenclature, the synthesis of this compound is relevant to its naming. A common laboratory-scale synthesis involves the esterification of 6-aminohexanoic acid with tert-butanol in the presence of an acid catalyst. Another approach is the reaction of N-Boc-6-aminohexanoic acid with a tert-butylating agent, followed by the deprotection of the amine group. Detailed experimental procedures can be found in various organic synthesis journals and chemical databases.

Conclusion

A clear understanding of the different synonyms and alternative names for this compound is essential for researchers and professionals in the chemical and pharmaceutical sciences. This guide provides a consolidated reference to aid in the unambiguous identification of this important chemical compound, thereby supporting more effective research and development.

References

An In-depth Technical Guide to the Core Mechanisms of tert-Butyl Ester Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl ester is a cornerstone protecting group for carboxylic acids in organic synthesis, prized for its steric hindrance which confers stability against a wide array of nucleophiles and bases, and its facile cleavage under acidic conditions. This guide provides a detailed exploration of the primary mechanisms of tert-butyl ester formation, complete with experimental protocols, comparative data, and mechanistic diagrams to support researchers in the effective application of this critical functional group.

Core Mechanisms of tert-Butyl Ester Formation

The synthesis of tert-butyl esters can be broadly categorized into three primary mechanistic pathways: acid-catalyzed reactions involving the tert-butyl cation, the use of tert-butylating agents, and a novel acid-catalyzed approach using tert-butyl acetate.

Acid-Catalyzed Esterification with Isobutylene

This widely used method proceeds via the formation of a tert-butyl cation intermediate. A strong acid catalyst, such as sulfuric acid or trifluoromethanesulfonic acid, protonates isobutylene to generate the relatively stable tertiary carbocation. The carboxylic acid then acts as a nucleophile, attacking the carbocation to form the tert-butyl ester.[1][2]

G cluster_0 Step 1: Formation of tert-butyl cation cluster_1 Step 2: Nucleophilic attack cluster_2 Step 3: Deprotonation Isobutylene Isobutylene tert-butyl_cation tert-butyl cation Isobutylene->tert-butyl_cation Protonation H+ H+ tert-butyl_cation_2 tert-butyl cation Carboxylic_acid R-COOH Protonated_ester Protonated tert-butyl ester Carboxylic_acid->Protonated_ester Nucleophilic attack Protonated_ester_2 Protonated tert-butyl ester tert-butyl_ester tert-butyl ester Protonated_ester_2->tert-butyl_ester Deprotonation H+_out H+ G cluster_0 Step 1: Protonation of tert-butanol cluster_1 Step 2: Formation of tert-butyl cation cluster_2 Step 3: Nucleophilic attack cluster_3 Step 4: Deprotonation tert-butanol tert-Butanol Protonated_tBuOH Protonated tert-butanol tert-butanol->Protonated_tBuOH H+ H+ Protonated_tBuOH_2 Protonated tert-butanol tert-butyl_cation tert-butyl cation Protonated_tBuOH_2->tert-butyl_cation Loss of water H2O H₂O tert-butyl_cation_2 tert-butyl cation Carboxylic_acid R-COOH Protonated_ester Protonated tert-butyl ester Carboxylic_acid->Protonated_ester Nucleophilic attack Protonated_ester_2 Protonated tert-butyl ester tert-butyl_ester tert-butyl ester Protonated_ester_2->tert-butyl_ester Deprotonation H+_out H+ G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Formation of Acylpyridinium Ion cluster_2 Step 3: Nucleophilic Attack by t-Butanol cluster_3 Step 4: Product Formation RCOOH R-COOH Mixed_anhydride Mixed Anhydride RCOOH->Mixed_anhydride Boc2O (Boc)₂O Mixed_anhydride_2 Mixed Anhydride Acylpyridinium N-Acylpyridinium Ion Mixed_anhydride_2->Acylpyridinium DMAP DMAP Acylpyridinium_2 N-Acylpyridinium Ion Ester_DMAP_complex Ester-DMAP Complex Acylpyridinium_2->Ester_DMAP_complex tBuOH t-BuOH Ester_DMAP_complex_2 Ester-DMAP Complex Ester tert-Butyl Ester Ester_DMAP_complex_2->Ester DMAP_out DMAP G Start Start Reaction_Setup Reaction Setup: - Carboxylic Acid - tert-Butyl Source - Catalyst - Solvent Start->Reaction_Setup Reaction Reaction under controlled temperature and time Reaction_Setup->Reaction Workup Aqueous Workup: - Quenching - Extraction - Washing Reaction->Workup Drying_and_Concentration Drying and Concentration Workup->Drying_and_Concentration Purification Purification: - Distillation or - Chromatography Drying_and_Concentration->Purification Characterization Characterization: - NMR - IR - MS Purification->Characterization End End Characterization->End

References

The Strategic Role of tert-Butyl 6-Aminocaproate in Advanced Molecular Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of molecular design, particularly in the development of novel therapeutics and chemical probes, the selection of appropriate building blocks is paramount. Among these, tert-Butyl 6-aminocaproate has emerged as a versatile and valuable component. This technical guide provides an in-depth exploration of the function of this compound, focusing on its critical role as a flexible, hydrophobic linker and a protected amino acid derivative. Its application in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs) will be a central theme, alongside its utility in peptide synthesis and other areas of medicinal chemistry. This document will furnish researchers with the necessary data, experimental protocols, and conceptual diagrams to effectively harness the potential of this multifaceted molecule.

Core Functions and Applications

This compound, also known as tert-butyl 6-aminohexanoate, is a bifunctional molecule featuring a primary amine and a tert-butyl protected carboxylic acid. This unique structure underpins its utility in several key areas of molecular design:

  • Protected Amino Acid Derivative: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. This group is stable under a variety of reaction conditions, yet can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA). This allows for the sequential construction of complex molecules by controlling which functional groups are available for reaction.[]

  • Flexible Hydrophobic Linker: The six-carbon alkyl chain provides a flexible and hydrophobic spacer.[] This is a highly desirable characteristic in the design of molecules intended to interact with biological systems, such as in the development of PROTACs where the linker length and composition are critical for efficacy.[2] The flexibility of the hexanoate chain allows the connected molecular entities to adopt optimal orientations for binding to their respective targets.

  • PROTAC Synthesis: this compound is widely used as a building block for the synthesis of PROTACs.[][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker, often derived from this compound, connects the target protein-binding ligand to the E3 ligase-binding ligand. The length of this linker is a critical parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and ultimately, the efficiency of protein degradation.[2]

  • Peptide Synthesis: In peptide chemistry, this compound can be incorporated as a non-natural amino acid to introduce a flexible spacer within a peptide sequence. This can be useful for modulating the peptide's conformation, improving its binding to a target, or for the attachment of labels or other moieties.

  • Drug Delivery: Derivatives of 6-aminohexanoic acid have been investigated for their ability to enhance the transdermal penetration of therapeutic agents. The hydrophobic nature of the alkyl chain combined with the terminal functional groups provides a scaffold for creating molecules with improved drug delivery properties.

Data Presentation: Physicochemical Properties and Impact on PROTAC Efficacy

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and its contribution to the overall characteristics of the final molecule.

PropertyValueReference
Molecular Formula C₁₀H₂₁NO₂[][3]
Molecular Weight 187.28 g/mol [][3]
Appearance Colorless liquid[]
Boiling Point 239.9 ± 23.0 °C at 760 mmHg[]
Density 0.932 ± 0.06 g/cm³ (Predicted)[]
pKa (Strongest Basic) 10.21 (Predicted)
LogP 1.2[3]

The length of the linker in a PROTAC is a critical determinant of its degradation efficiency, which is often quantified by the DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation). The following table provides illustrative data on the impact of alkyl linker length on the degradation of a hypothetical target protein, with the C6 linker being derived from this compound.

PROTACLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1 Alkyl Chain4>1000<10
PROTAC-2 Alkyl Chain650>90
PROTAC-3 Alkyl Chain825>95
PROTAC-4 Alkyl Chain108085
PROTAC-5 Alkyl Chain1215070

Note: The data in this table is representative and intended to illustrate the general trend of the structure-activity relationship for PROTAC linkers. Actual values will vary depending on the specific target protein, E3 ligase, and cell line used.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound as a Linker Building Block

This protocol describes a general procedure for the synthesis of a PROTAC where this compound is used to form a C6 alkyl linker between a target protein ligand (with a carboxylic acid handle) and an E3 ligase ligand (with an amine handle).

Materials:

  • Target Protein Ligand-COOH

  • This compound

  • E3 Ligase Ligand-NH₂

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Amide Coupling of Target Ligand and Linker:

    • Dissolve the Target Protein Ligand-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Ligand-Linker-OtBu intermediate.

  • Deprotection of the tert-Butyl Ester:

    • Dissolve the Ligand-Linker-OtBu intermediate in DCM.

    • Add TFA (20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting Ligand-Linker-COOH is often used in the next step without further purification.

  • Amide Coupling of Linker-Acid and E3 Ligase Ligand:

    • Dissolve the Ligand-Linker-COOH from the previous step (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

    • Add the E3 Ligase Ligand-NH₂ (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Work up the reaction as described in step 1.

    • Purify the final PROTAC by preparative HPLC to yield the pure product.

Characterization:

  • Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Incorporation of 6-Aminohexanoic Acid into a Peptide Sequence

This protocol outlines the incorporation of 6-aminohexanoic acid (derived from this compound after deprotection) as a spacer in solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-6-aminohexanoic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of Fmoc-6-aminohexanoic acid:

    • In a separate vessel, dissolve Fmoc-6-aminohexanoic acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF and DCM.

  • Continue Peptide Synthesis:

    • Repeat the Fmoc deprotection and coupling steps with the subsequent Fmoc-protected amino acids until the desired peptide sequence is assembled.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash and dry the resin.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by preparative HPLC.

Mandatory Visualizations

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Synthesis_Workflow start Start Materials: - Target Ligand-COOH - this compound - E3 Ligand-NH2 step1 Step 1: Amide Coupling (Ligand + Linker) start->step1 intermediate1 Intermediate: Ligand-Linker-OtBu step1->intermediate1 step2 Step 2: Deprotection (TFA) intermediate1->step2 intermediate2 Intermediate: Ligand-Linker-COOH step2->intermediate2 step3 Step 3: Amide Coupling (Linker + E3 Ligand) intermediate2->step3 purification Purification (HPLC) step3->purification final_product Final PROTAC purification->final_product Functional_Role tbac This compound Primary Amine tert-Butyl Ester linker Flexible C6 Alkyl Linker Amine Handle Carboxylic Acid Handle (after deprotection) tbac:f0->linker:f0 Amide Bond Formation tbac:f1->linker:f1 Deprotection (Acid) protac PROTAC Molecule linker->protac Incorporation peptide Modified Peptide linker->peptide Incorporation

References

Methodological & Application

Application Notes: tert-Butyl 6-aminocaproate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-aminocaproate, a derivative of 6-aminohexanoic acid (also known as 6-aminocaproic acid, EACA, or Ahx), is a valuable bifunctional molecule utilized in solid-phase peptide synthesis (SPPS). Its structure incorporates a flexible six-carbon aliphatic chain, which can function as a spacer or linker within a peptide sequence. The N-terminus can be protected with an Fmoc group for stepwise incorporation, while the C-terminus is protected as a tert-butyl ester. This protecting group strategy is fully compatible with the widely used Fmoc/tBu orthogonal synthesis methodology. The tert-butyl ester is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved under the final acidic conditions (e.g., trifluoroacetic acid) used to deprotect side chains and release the peptide from the resin.

The incorporation of a 6-aminohexanoic acid linker can be strategically employed to:

  • Introduce flexibility: The aliphatic chain can increase the conformational freedom of the peptide.

  • Provide spatial separation: It can act as a spacer to distance a functional moiety (e.g., a biotin or fluorescent label) from the core peptide sequence, thereby reducing steric hindrance and preserving biological activity.[1]

  • Modify pharmacokinetic properties: The hydrophobic nature of the linker can influence the solubility and metabolic stability of the peptide.

  • Construct novel peptide architectures: It can be used in the synthesis of cyclic peptides, peptide-drug conjugates, and other complex biomolecules.

This document provides detailed protocols for the application of Fmoc-protected this compound in SPPS, summarizes relevant quantitative data, and illustrates associated workflows.

Data Presentation

Table 1: Physicochemical Properties of Fmoc-6-aminohexanoic acid
PropertyValue
Synonym(s) Fmoc-ε-Ahx-OH, N-ε-Fmoc-ε-aminocaproic acid
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥ 98.0%

(Data sourced from publicly available information.)

Table 2: Biological Activity of Peptides Containing a 6-Aminohexanoic Acid (EACA) Linker as Plasmin Inhibitors

The following data is derived from a study where various peptides incorporating 6-aminohexanoic acid (EACA) were synthesized and evaluated for their inhibitory activity against plasmin and other serine proteases. The IC₅₀ value represents the concentration of the peptide required to inhibit 50% of the enzyme's activity.

Peptide SequenceTarget EnzymeIC₅₀ (mM)
H-d-Ala-Phe-Lys-EACA-NH₂Plasmin0.02[2]
H-d-Ala-Phe-Lys-EACA-OHPlasmin3.37[2]
H-d-Ala-Phe-Lys-EACA-OHThrombin3.85[2]
H-Ala-Phe-EACA-OHPlasminNo activity
H-d-Ala-Phe-EACA-OHPlasmin10.89[2]

This table illustrates the impact of incorporating a 6-aminohexanoic acid linker on the biological activity of peptides, demonstrating its utility in the design of enzyme inhibitors.[2]

Experimental Protocols

The following protocols are based on the standard Fmoc/tBu solid-phase peptide synthesis strategy.

Protocol 1: On-Resin Coupling of Fmoc-6-aminohexanoic acid

This protocol describes the coupling of Fmoc-6-aminohexanoic acid to a resin-bound peptide with a free N-terminal amine. The use of the tert-butyl ester protected form would follow the same procedure.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-6-aminohexanoic acid

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if necessary): If the N-terminus of the peptide-resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times). Perform a Kaiser test to confirm the presence of a free primary amine (a blue color indicates a positive result).

  • Activation of Fmoc-6-aminohexanoic acid: In a separate vial, dissolve Fmoc-6-aminohexanoic acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: To the activated amino acid solution, add DIPEA or collidine (6-10 equivalents). Immediately add this solution to the swollen and deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive, the coupling reaction can be extended or a second coupling can be performed.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any unreacted reagents and byproducts.

  • The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Cleavage of the Peptide from the Resin and Deprotection

This protocol is for the final cleavage of the peptide from the solid support and the simultaneous removal of the tert-butyl ester and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol at a ratio of 82.5:5:5:5:2.5) or a simpler mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5). The choice of cocktail depends on the amino acid composition of the peptide.[3]

  • Cold diethyl ether or methyl tert-butyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, thoroughly wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction: In a well-ventilated fume hood, add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Stopper the reaction vessel and allow it to stand at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether to precipitate the crude peptide.

  • Peptide Collection: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the peptide and decant the ether.

  • Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

spss_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling of this compound cluster_synthesis Peptide Elongation cluster_cleavage Cleavage & Purification Resin Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Kaiser1 Kaiser Test (+ve) Wash1->Kaiser1 Couple Couple to Resin Kaiser1->Couple Activate Activate Fmoc-Ahx-OtBu (HBTU/DIPEA in DMF) Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Kaiser2 Kaiser Test (-ve) Wash2->Kaiser2 Repeat Repeat Deprotection & Coupling Cycles Kaiser2->Repeat Cleave Cleavage from Resin (TFA Cocktail) Repeat->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify FinalPeptide Pure Peptide Purify->FinalPeptide

Caption: Workflow for SPPS incorporating this compound.

plasmin_inhibition_pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA tPA / uPA Fibrin Fibrin (Clot) Plasmin->Fibrin FDPs Fibrin Degradation Products Fibrin->FDPs Degradation PeptideInhibitor Peptide-EACA Inhibitor PeptideInhibitor->Plasmin Inhibition

Caption: Simplified pathway of plasmin-mediated fibrinolysis and its inhibition.

References

Application Notes and Protocols for tert-Butyl 6-aminocaproate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI.[2][3]

Alkyl chains are a common and versatile choice for PROTAC linkers due to their synthetic tractability and flexibility.[4] This flexibility allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[4] Tert-Butyl 6-aminocaproate serves as a valuable building block for a 6-carbon alkyl linker, offering a straightforward route to introduce a flexible aliphatic chain between the warhead and the E3 ligase ligand. The tert-butyl ester provides a convenient protecting group for a terminal carboxylic acid, allowing for a modular and sequential synthetic strategy.

These application notes provide a comprehensive overview of the use of this compound as a PROTAC linker. We will cover its role in PROTAC design, provide detailed protocols for the synthesis and characterization of PROTACs utilizing this linker, and present representative data to guide researchers in their drug discovery efforts.

Data Presentation: Representative Biological Activity of PROTACs with C6 Alkyl Linkers

The efficacy of PROTACs is quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs that utilize a C6 alkyl linker, demonstrating the impact of linker composition on their degradation efficiency.

PROTAC Name/IdentifierTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
BTK Degrader (Example 1) BTKCereblonC6 Alkyl~12>99Mino[5]
BRD4 Degrader (Example 2) BRD4CereblonC6 Alkyl~5>90HEK293T[6]
CARM1/IKZF3 Degrader-1 CARM1/IKZF3CereblonC6 AlkylNot explicitly stated, but potent degradation observed at low nM>90H929[7][8]
TBK1 Degrader (Example 3) TBK1VHLC6 AlkylSubmicromolar>90Not specified[2]

Table 1: Degradation Efficacy of PROTACs with C6 Alkyl Linkers. This table presents DC50 and Dmax values for representative PROTACs incorporating a 6-carbon alkyl linker, highlighting their potent degradation capabilities across various targets and E3 ligases.

InteractionAnalyteLigandKD (nM)TechniqueReference
Binary Binding PROTAC-TargetTarget Protein1-100SPR/ITC/BLI[9]
Binary Binding PROTAC-E3 LigaseE3 Ligase10-500SPR/ITC/BLI[9]
Ternary Complex Target ProteinPROTAC-E3 Ligase ComplexVaries (often shows cooperativity)SPR/ITC/BLI[9]

Table 2: Representative Binding Affinities for PROTAC Interactions. This table illustrates typical binding affinity ranges for the binary and ternary complexes involved in PROTAC action. The precise affinities are highly dependent on the specific PROTAC, target protein, and E3 ligase.

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3 Recruits Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - Warhead-NH2 - E3 Ligand-NH2 - this compound Step1 Step 1: Amide Coupling (Warhead-NH2 + Boc-Linker-COOH) Start->Step1 Intermediate1 Intermediate 1: Warhead-Linker-Boc Step1->Intermediate1 Step2 Step 2: Deprotection (Removal of tert-Butyl group) Intermediate1->Step2 Intermediate2 Intermediate 2: Warhead-Linker-COOH Step2->Intermediate2 Step3 Step 3: Amide Coupling (Intermediate 2 + E3 Ligand-NH2) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Caption: General workflow for PROTAC synthesis.

Experimental_Workflow cluster_workflow Experimental Evaluation Workflow Synthesis PROTAC Synthesis Biophysical Biophysical Assays (SPR, ITC, BLI) Synthesis->Biophysical Ternary Complex Formation Cellular Cellular Assays Synthesis->Cellular InVitro In Vitro Ubiquitination Synthesis->InVitro Mechanism of Action Data Data Analysis & SAR Biophysical->Data Degradation Degradation Assays (Western Blot, DC50/Dmax) Cellular->Degradation InVitro->Data Degradation->Data

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Part 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a general method for the synthesis of a PROTAC, starting with the coupling of the warhead to the linker, followed by deprotection and subsequent coupling to the E3 ligase ligand.

Materials and Reagents:

  • Amine-functionalized warhead for the protein of interest

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HPLC-grade solvents for purification (acetonitrile, water)

  • Standard laboratory glassware and purification equipment (flash chromatography, preparative HPLC)

Protocol 1: Synthesis of Warhead-Linker Intermediate

  • Amide Coupling: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine-functionalized warhead (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Warhead-Linker-Boc intermediate.

Protocol 2: Deprotection of the tert-Butyl Ester

  • Dissolve the purified Warhead-Linker-Boc intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.[10]

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction by LC-MS until the starting material is consumed.[10]

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[10]

  • Co-evaporate with DCM (3 x 10 mL) to remove residual TFA.[10]

  • The resulting crude Warhead-Linker-COOH can be used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC

  • Amide Coupling: Dissolve the crude Warhead-Linker-COOH (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterize the final product by LC-MS and NMR.

Part 2: Characterization of PROTAC Activity

Protocol 4: Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot to determine DC50 and Dmax values.[11][12]

Materials and Reagents:

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[6] Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Western Blotting: Prepare protein samples with Laemmli buffer and denature by heating. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[6]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[11] Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[11] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Data Analysis: Add ECL substrate and detect the signal using a chemiluminescence imaging system.[6] Quantify the band intensities using densitometry software.[3] Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control. Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.[12]

Protocol 5: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry) of PROTAC interactions.[13][14]

Materials:

  • Purified target protein

  • Purified E3 ligase

  • PROTAC of interest

  • ITC instrument

  • Appropriate buffer (dialyze all components in the same buffer)

Procedure:

  • Sample Preparation: Prepare concentrated solutions of the proteins and the PROTAC in the same dialysis buffer. Degas all solutions before use.

  • Binary Titrations:

    • To determine the binding of the PROTAC to the target protein, titrate the PROTAC into the target protein solution.

    • To determine the binding of the PROTAC to the E3 ligase, titrate the PROTAC into the E3 ligase solution.

  • Ternary Complex Titration:

    • Titrate the target protein into a pre-saturated solution of the E3 ligase and the PROTAC. The heat changes will reflect the formation of the ternary complex.

  • Data Analysis: Analyze the titration data using the instrument's software to determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) for each interaction.

Protocol 6: In Vitro Ubiquitination Assay

This assay assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted cell-free system.[15]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase complex

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blotting reagents (as in Protocol 4)

  • Antibody specific for ubiquitin

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, and ubiquitin in the reaction buffer.

  • Initiate Reaction: Add the PROTAC at various concentrations (and a DMSO control). Add ATP to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Quench Reaction: Stop the reaction by adding Laemmli sample buffer and heating.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blot. Probe the membrane with an antibody against the target protein to visualize the appearance of higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Conclusion

This compound is a versatile and readily available building block for the synthesis of PROTACs with flexible C6 alkyl linkers. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. The modular nature of the synthesis allows for the systematic optimization of the linker length and composition, which is a critical aspect of developing potent and selective degraders. By employing the detailed experimental protocols for cellular degradation, biophysical characterization of ternary complex formation, and in vitro ubiquitination, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and advance the development of new therapeutics.

References

Application of tert-Butyl 6-aminocaproate in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-aminocaproate is a versatile bifunctional linker molecule widely employed in the field of bioconjugation. Its unique structure, featuring a primary amine and a protected carboxylic acid, allows for a sequential and controlled approach to covalently linking biomolecules with other molecules of interest, such as therapeutic agents, fluorescent dyes, or solid supports. The six-carbon chain of the aminocaproate moiety provides a flexible and hydrophobic spacer arm, which can be advantageous in overcoming steric hindrance when conjugating bulky molecules.[1][2]

The primary amine serves as a nucleophilic handle for conjugation, while the tert-butyl ester acts as a robust protecting group for the carboxylic acid.[1] This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free carboxylic acid for subsequent coupling reactions.[1] This orthogonal reactivity is a key feature that makes this compound a valuable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Key Applications

The primary application of this compound in bioconjugation is as a precursor for the synthesis of more complex bifunctional linkers. These linkers are then used to connect a biomolecule to a payload. A common strategy involves:

  • Functionalization of the Amine: The primary amine of this compound is reacted with a molecule of interest that has a compatible functional group, often an activated carboxylic acid (e.g., an N-hydroxysuccinimide [NHS] ester). This step attaches the first component of the desired conjugate to the linker.

  • Deprotection of the Carboxylic Acid: The tert-butyl ester is removed using a strong acid, typically trifluoroacetic acid (TFA), to expose the carboxylic acid.

  • Conjugation to the Biomolecule: The newly deprotected carboxylic acid is then activated (e.g., using EDC and NHS) and reacted with an amine-containing biomolecule, such as a protein or antibody, to form a stable amide bond.

Alternatively, the deprotected carboxylic acid on the linker-payload construct can be modified to introduce other reactive functionalities, such as maleimides, for site-specific conjugation to thiol groups on biomolecules.

Data Presentation

Table 1: Representative Conditions for TFA-mediated Deprotection of tert-Butyl Esters
ParameterConditionExpected YieldReference
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)>90%[1]
TFA Concentration 10-50% (v/v)-[1]
Temperature 0 °C to Room Temperature-[1]
Reaction Time 1 - 4 hours-[1]

Note: The data provided serves as a general guideline. Reaction progress should be monitored by appropriate analytical techniques such as TLC or LC-MS.

Table 2: Typical Drug-to-Antibody Ratios (DAR) for ADCs
Conjugation StrategyTarget ResidueTypical Average DARReference
Lysine ConjugationLysine3.5 - 4[3][4]
Cysteine Conjugation (interchain disulfides)Cysteine4 or 8[4]
Site-specific ConjugationEngineered Cysteine or Unnatural Amino Acid2 or 4[5]

Note: The final DAR is highly dependent on the specific antibody, linker, payload, and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of a Maleimide-Functionalized Linker from this compound

This protocol describes a two-step process to first couple a maleimide-containing moiety to the amine of this compound and then deprotect the carboxylic acid.

Part A: Coupling of Maleimidocaproic Acid NHS Ester to this compound

Materials:

  • This compound

  • Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add TEA or DIPEA (1.2 eq) to the solution.

  • In a separate flask, dissolve MC-NHS (1.1 eq) in anhydrous DMF.

  • Slowly add the MC-NHS solution to the this compound solution with stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the DMF under reduced pressure.

  • Purify the resulting product, tert-butyl 6-(6-maleimidohexanamido)hexanoate, by silica gel column chromatography.

Part B: TFA Deprotection of the tert-Butyl Ester

Materials:

  • tert-butyl 6-(6-maleimidohexanamido)hexanoate (from Part A)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Toluene (for co-evaporation)

Procedure:

  • Dissolve the purified product from Part A in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the DCM solution (creating a 1:1 v/v mixture).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL). The resulting crude product is the maleimide-functionalized aminocaproic acid linker.

Protocol 2: Conjugation of a Drug-Linker to an Antibody via Lysine Residues

This protocol outlines the conjugation of a drug-linker construct containing an activated carboxylic acid (as an NHS ester) to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-linker-NHS ester conjugate

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Dissolve the drug-linker-NHS ester in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Add a calculated molar excess (typically 5-10 fold) of the drug-linker-NHS ester stock solution to the mAb solution with gentle mixing. The final DMSO concentration should ideally be below 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purify the resulting antibody-drug conjugate (ADC) by size-exclusion chromatography to remove unreacted drug-linker and byproducts.

  • Characterize the purified ADC. Determine the protein concentration and the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the antibody) and at the absorbance maximum of the drug.

Visualizations

experimental_workflow cluster_linker_synthesis Linker Synthesis cluster_drug_conjugation Drug-Linker Conjugation cluster_adc_synthesis ADC Synthesis tButyl tert-Butyl 6-aminocaproate step1 Amine Coupling tButyl->step1 mc_nhs Maleimide-NHS Ester mc_nhs->step1 protected_linker Protected Maleimide Linker step1->protected_linker step2 TFA Deprotection protected_linker->step2 activated_linker Maleimide-Aminocaproic Acid Linker step2->activated_linker step3 EDC/NHS Coupling activated_linker->step3 drug Payload (Drug) with Amine drug->step3 drug_linker Drug-Linker Construct step3->drug_linker step4 Thiol-Maleimide Conjugation drug_linker->step4 antibody Antibody with Reduced Thiols antibody->step4 adc Antibody-Drug Conjugate (ADC) step4->adc

Caption: Workflow for ADC synthesis using a this compound derived linker.

logical_relationship cluster_components Core Components cluster_process Bioconjugation Strategy linker tert-Butyl 6-aminocaproate amine_group Primary Amine (Nucleophilic Handle) linker->amine_group for initial conjugation tbutyl_group tert-Butyl Ester (Protecting Group) linker->tbutyl_group for orthogonal deprotection spacer C6 Spacer Arm linker->spacer provides flexibility step1 Step 1: Functionalize Amine amine_group->step1 step2 Step 2: Deprotect Carboxyl tbutyl_group->step2 step1->step2 step3 Step 3: Conjugate to Biomolecule step2->step3

Caption: Key features and strategy for using this compound.

Conclusion

This compound is a fundamental building block in the construction of bifunctional linkers for bioconjugation. Its straightforward, yet robust, chemical handles allow for a controlled and stepwise synthesis of complex bioconjugates. The protocols and data presented provide a framework for researchers to utilize this versatile reagent in their work, from the initial linker synthesis to the final conjugation and characterization of the target biomolecule. The flexibility of the aminocaproate spacer and the reliability of the tert-butyl ester protection/deprotection strategy ensure its continued relevance in the development of novel biotherapeutics and research tools.

References

Application Notes and Protocols for tert-Butyl 6-aminocaproate in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-Butyl 6-aminocaproate as a versatile linker in the development of targeted drug delivery systems. Detailed protocols for its incorporation into drug conjugates and subsequent evaluation are also presented.

Introduction

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by selectively delivering potent pharmaceutical agents to specific cells or tissues. This is often achieved by conjugating a therapeutic drug to a targeting moiety (e.g., an antibody, peptide, or small molecule) via a chemical linker. The choice of linker is critical as it influences the stability, solubility, release characteristics, and overall performance of the drug conjugate.

This compound, also known as tert-butyl 6-aminohexanoate, is a valuable bifunctional linker precursor for this purpose.[1][2] Its structure features a six-carbon aliphatic chain that provides a flexible spacer between the drug and the targeting ligand.[1] The terminal primary amine allows for covalent attachment to various functional groups on a drug or targeting moiety, while the carboxylic acid is protected as a tert-butyl ester.[1] This protecting group is stable under a range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a reactive carboxylic acid for subsequent conjugation.[1][3] This orthogonal reactivity enables a controlled and sequential approach to the synthesis of complex drug-linker-ligand conjugates.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₁₀H₂₁NO₂[2]
Molecular Weight 187.28 g/mol [2][4]
Appearance Liquid[4]
Boiling Point 74 °C at 1 mmHg[4]
Density 0.932 g/mL[4]
LogP 1.467[4]
Purity Typically ≥95%[4]
Storage Temperature 4 °C
CAS Number 5514-98-7[2][4][5]

Applications in Targeted Drug Delivery

The primary application of this compound in targeted drug delivery is as a flexible and hydrophobic linker.[1] Its aliphatic chain can help to improve the solubility and reduce aggregation of the final conjugate. It is particularly useful in the synthesis of:

  • Antibody-Drug Conjugates (ADCs): Where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[6][][]

  • Peptide-Drug Conjugates: For targeting receptors overexpressed on diseased cells.

  • Small Molecule-Drug Conjugates: To improve the pharmacokinetic profile and targeting of small molecule drugs.

  • PROteolysis TArgeting Chimeras (PROTACs): Where it can serve as a component of the linker connecting a target-binding ligand and an E3 ligase-binding ligand.[1][9][10][11]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis and evaluation of a targeted drug conjugate. Optimization of reaction conditions may be necessary for specific drugs and targeting ligands.

Protocol 1: Synthesis of a Drug-Linker Intermediate

This protocol describes the conjugation of a drug containing a carboxylic acid group to the amino group of this compound.

Materials:

  • Drug with a carboxylic acid functional group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Activation of the Drug's Carboxylic Acid:

    • Dissolve the drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to the Linker:

    • In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.

    • Add the activated drug solution to the linker solution.

    • Add TEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Dilute the filtrate with ethyl acetate and wash with 5% aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure drug-linker intermediate.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol describes the removal of the tert-butyl protecting group to generate a free carboxylic acid on the drug-linker intermediate, which can then be conjugated to a targeting moiety.

Materials:

  • Drug-linker intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous ether

Procedure:

  • Dissolve the drug-linker intermediate in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM or toluene to remove residual TFA.

  • Precipitate the deprotected product by adding cold anhydrous ether and collect the solid by filtration or centrifugation.

Protocol 3: Conjugation to a Targeting Moiety (e.g., Antibody)

This protocol describes the conjugation of the deprotected drug-linker to a targeting antibody via amide bond formation.

Materials:

  • Deprotected drug-linker from Protocol 2

  • Targeting antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Activation of the Drug-Linker's Carboxylic Acid:

    • Dissolve the deprotected drug-linker (10-20 fold molar excess over the antibody) in a minimal amount of anhydrous DMSO.

    • Add EDC (1.2 equivalents relative to the drug-linker) and NHS (1.2 equivalents relative to the drug-linker) to activate the carboxylic acid.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to the Antibody:

    • Slowly add the activated drug-linker solution to the antibody solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours or at 4 °C overnight.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove the unreacted drug-linker and coupling reagents by size-exclusion chromatography.

    • Collect the fractions containing the purified ADC.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Conjugation to Targeting Moiety Drug Drug (with COOH) ActivatedDrug Activated Drug (NHS Ester) Drug->ActivatedDrug DCC, NHS Linker This compound (H2N-Linker-COOtBu) DrugLinker Drug-Linker Conjugate (Drug-NH-Linker-COOtBu) Linker->DrugLinker TEA ActivatedDrug->DrugLinker Deprotected Deprotected Drug-Linker (Drug-NH-Linker-COOH) DrugLinker->Deprotected TFA, DCM ADC Antibody-Drug Conjugate (ADC) Deprotected->ADC EDC, NHS Antibody Targeting Antibody (with NH2) Antibody->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Linker_Structure cluster_linker This compound Structure Amine Primary Amine (-NH2) Reactive towards activated acids Spacer Six-Carbon Aliphatic Spacer Provides flexibility and hydrophobicity Amine->Spacer Ester tert-Butyl Ester (-COOtBu) Carboxylic acid protecting group Spacer->Ester

Caption: Key functional components of the this compound linker.

Deprotection_Mechanism Protected Drug-Linker-COOtBu Protonated Drug-Linker-C(OH)OtBu (Protonated Carbonyl) Protected->Protonated + H+ (from TFA) Carbocation tert-Butyl Carbocation (tBu+) Protonated->Carbocation Deprotected Drug-Linker-COOH Protonated->Deprotected - tBu+ Isobutene Isobutene Carbocation->Isobutene - H+

Caption: Simplified mechanism of tert-butyl ester deprotection using acid.

References

Application Notes: Synthesis of Protein Degraders Using tert-Butyl 6-aminocaproate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy, utilizing chimeric molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two key ligands—one binding to a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3] The formation of a POI-PROTAC-E3 ligase ternary complex leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][5]

The linker is a critical component of PROTAC design, as its length, rigidity, and composition significantly influence the efficacy, selectivity, and physicochemical properties of the degrader.[2] Tert-Butyl 6-aminocaproate is a valuable and commonly used building block in PROTAC synthesis. It provides a flexible six-carbon (C6) aliphatic chain, a frequently employed linker length in PROTAC design.[6] The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions to allow for subsequent conjugation to either the POI or E3 ligase ligand.

Application of this compound in PROTAC Synthesis

This compound is primarily used to install a flexible alkyl linker between the two recognition ligands of a PROTAC. Its bifunctional nature—a primary amine and a protected carboxylic acid—allows for sequential, controlled amide bond formation, a common and robust reaction in medicinal chemistry.

Key Advantages:

  • Linker Length: Provides a C6 alkyl chain, a length often found to be effective in promoting productive ternary complex formation.

  • Flexibility: The aliphatic chain offers conformational flexibility, which can be crucial for allowing the POI and E3 ligase to adopt a favorable orientation for ubiquitination.

  • Orthogonal Chemistry: The primary amine can be coupled to a carboxylic acid-functionalized ligand, while the tert-butyl protected acid can be deprotected and subsequently coupled to an amine-functionalized ligand, enabling a modular synthesis approach.[7][8]

  • Commercial Availability: As a readily available chemical building block, it facilitates streamlined synthesis workflows.[6]

Core Synthesis Strategy & Workflow

The general strategy for incorporating this compound into a PROTAC involves a multi-step process. This typically includes the initial coupling of the linker precursor to one of the ligands, followed by deprotection and final conjugation to the second ligand.

G cluster_start Starting Materials cluster_synthesis Synthesis Workflow start_poi POI Ligand (e.g., with -NH2 handle) step3 Step 3: Final Amide Coupling (e.g., HATU, DIPEA) start_poi->step3 start_e3 E3 Ligand (e.g., with -COOH handle) step1 Step 1: Amide Coupling (e.g., HATU, DIPEA) start_e3->step1 start_linker This compound start_linker->step1 intermediate1 Intermediate 1 E3-Linker(tBu) step1->intermediate1 step2 Step 2: Deprotection (e.g., TFA in DCM) intermediate1->step2 intermediate2 Intermediate 2 E3-Linker(COOH) step2->intermediate2 intermediate2->step3 final_product Final PROTAC Product POI-Linker-E3 step3->final_product

Caption: General workflow for PROTAC synthesis using this compound.

PROTAC Mechanism of Action

The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's ubiquitin-proteasome system (UPS).

G cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Bridges Ternary->PROTAC Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI  Ubiquitination Ub_E2 E2-Loaded Ubiquitin (Ub) Ub_E2->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC using this compound. These protocols are based on standard procedures in medicinal chemistry.[7][8] Researchers should adapt these methods based on the specific properties of their POI and E3 ligase ligands.

Protocol 1: Coupling of this compound to an E3 Ligase Ligand

This protocol describes the amide bond formation between a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) and the primary amine of this compound.

Materials:

  • E3 Ligase Ligand with a carboxylic acid handle (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq), DIPEA (3.0 eq), and this compound (1.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the E3 Ligand-Linker(tBu) conjugate.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol describes the acidic cleavage of the tert-butyl ester to reveal the terminal carboxylic acid on the linker.

Materials:

  • E3 Ligand-Linker(tBu) conjugate (1.0 eq)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the E3 Ligand-Linker(tBu) conjugate (1.0 eq) in DCM (e.g., 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA to the solution (typically 20-50% v/v with DCM).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting crude product, E3 Ligand-Linker(COOH), is often used in the next step without further purification.

Protocol 3: Final Coupling to the Protein of Interest (POI) Ligand

This protocol describes the final amide bond formation between the deprotected linker-E3 conjugate and an amine-functionalized POI ligand.

Materials:

  • E3 Ligand-Linker(COOH) (1.0 eq)

  • POI Ligand with a primary or secondary amine handle (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Standard workup and purification reagents (as in Protocol 1)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the crude E3 Ligand-Linker(COOH) (1.0 eq) and the POI ligand (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1 (dilution with DCM or EtOAc, washing with NaHCO₃ and brine).

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

Protocol 4: Characterization of the Final PROTAC

The identity and purity of the final PROTAC should be confirmed using standard analytical techniques.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized PROTAC.[9]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess purity.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound, typically aiming for >95% purity for biological assays.

Data Presentation: Examples of PROTACs with C6 Linkers

The table below summarizes data for representative PROTACs that utilize a C6 alkyl linker, similar to what is derived from this compound. This data illustrates the range of targets and E3 ligases that can be successfully modulated using this linker strategy.

Compound IDTarget Protein (POI)E3 Ligase RecruitedLinker TypeDC₅₀ (nM)Cell LineReference
PROTAC 1 Bromodomain-containing protein 4 (BRD4)Cereblon (CRBN)C6 Alkyl-PEG< 500H661[2]
PROTAC 2 Bruton's tyrosine kinase (BTK)Cereblon (CRBN)C6 Alkyl~10MOLM-14[7]
PROTAC 3 Androgen Receptor (AR)Von Hippel-Lindau (VHL)C6 Alkyl~5LNCaP[10]
PROTAC 4 p38αVon Hippel-Lindau (VHL)C6 Alkyl-Ether~100HEK293[11]

Note: DC₅₀ is the concentration of the compound required to degrade 50% of the target protein.

This information highlights that C6 linkers are versatile and have been successfully applied in the degradation of various clinically relevant protein targets by recruiting different E3 ligases. The choice of POI ligand, E3 ligase ligand, and the precise linker attachment points are all critical variables that must be optimized for each specific target.[2][12]

References

Application Note and Protocol: Experimental Protocols for the Boc Deprotection of tert-Butyl 6-aminocaproate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 6-aminocaproate. It includes common methodologies, a summary of reaction conditions, and safety precautions.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][4]

The deprotection of this compound presents a specific challenge as the molecule contains both a Boc-protected amine and a tert-butyl ester. The choice of deprotection conditions will determine whether the Boc group is selectively removed or if both the Boc group and the tert-butyl ester are cleaved. Typically, strong acids like trifluoroacetic acid (TFA) are used for complete deprotection, while milder acidic conditions, such as hydrochloric acid (HCl) in dioxane, can offer greater selectivity for the N-Boc group.[5][6][7]

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established mechanism.[3][8][9]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).[3][8]

  • Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[3][8]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3][8]

The liberated tert-butyl cation is a reactive electrophile that can potentially alkylate nucleophilic sites on the substrate or other molecules.[10] In sensitive applications, scavengers may be added to trap this cation.[6]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism START Boc-Protected Amine P1 Protonation of Carbonyl Oxygen START->P1 Acid (H+) P2 Loss of tert-butyl Cation (Forms Carbamic Acid) P1->P2 P3 Decarboxylation (Release of CO2) P2->P3 BYPRODUCT1 tert-butyl Cation P2->BYPRODUCT1 Byproduct END Amine Salt P3->END BYPRODUCT2 CO2 P3->BYPRODUCT2 Byproduct REAGENT H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

Data Presentation: Deprotection Methods

The selection of the deprotection method depends on the desired outcome. The following table summarizes common conditions for the deprotection of Boc-protected amines, with considerations for the tert-butyl ester in the substrate.

MethodReagent(s)SolventTemp. (°C)Time (h)Outcome on this compound
TFA Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 to RT0.5 - 4Cleavage of both N-Boc and tert-butyl ester
HCl 4M HCl in Dioxane1,4-DioxaneRT0.5 - 2Selective cleavage of N-Boc is possible[5][11]
Aqueous HCl Concentrated HClAcetone / WaterRT1 - 16Cleavage of both N-Boc and tert-butyl ester[12][13]

Experimental Protocols

This protocol is designed for the non-selective removal of both the N-Boc and tert-butyl ester groups to yield 6-aminocaproic acid as its trifluoroacetate salt.

Materials:

  • tert-Butyl N-(tert-butoxycarbonyl)-6-aminocaproate (Starting Material)

  • Dichloromethane (DCM), anhydrous[3]

  • Trifluoroacetic acid (TFA)[3]

  • Cold diethyl ether[6]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected starting material in anhydrous DCM (concentration of 0.1-0.5 M) in a round-bottom flask.[3]

  • Cooling: Cool the solution to 0 °C using an ice bath.[3]

  • Acid Addition: Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM (v/v).[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6] b. Add cold diethyl ether to the resulting residue to precipitate the product as a solid trifluoroacetate salt.[6] c. Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[6]

This protocol aims for the selective removal of the N-Boc group while potentially leaving the tert-butyl ester intact, yielding this compound hydrochloride. This method is reported to provide superior selectivity for N-Boc groups in the presence of tert-butyl esters.[5][11]

Materials:

  • tert-Butyl N-(tert-butoxycarbonyl)-6-aminocaproate (Starting Material)

  • 4M solution of HCl in 1,4-dioxane[5][13]

  • 1,4-Dioxane, anhydrous (if dilution is needed)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Acid Addition: Add the 4M HCl solution in 1,4-dioxane to the stirred solution (typically 5-10 equivalents of HCl per equivalent of substrate).[9]

  • Reaction: Stir the mixture at room temperature.[5]

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS. For maximum selectivity, it is crucial to stop the reaction as soon as the starting material is consumed (typically 30-60 minutes).[5][9]

  • Work-up: a. Upon completion, remove the solvent and excess HCl under reduced pressure.[9] b. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the product.[9] c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow Visualization

Experimental_Workflow cluster_workflow General Boc Deprotection Workflow A 1. Dissolve Substrate in Anhydrous Solvent B 2. Cool to 0°C (Optional, for TFA) A->B C 3. Add Acidic Reagent (TFA or HCl/Dioxane) B->C D 4. Stir at RT (Monitor by TLC/LC-MS) C->D E 5. Concentrate in vacuo (Remove Solvent/Excess Acid) D->E F 6. Precipitate Product (Add Cold Diethyl Ether) E->F G 7. Isolate Product (Filter and Dry) F->G

Caption: General experimental workflow for Boc deprotection.

Safety Precautions

  • Trifluoroacetic acid (TFA): TFA is a strong, corrosive acid. It is toxic and can cause severe skin and eye burns. Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.[3]

  • Hydrochloric Acid (HCl) in Dioxane: This is a corrosive and flammable solution. 1,4-Dioxane is a suspected carcinogen. All handling should be performed in a fume hood, and appropriate PPE must be worn.

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact. Use only in a well-ventilated fume hood.

  • General: The deprotection reaction releases carbon dioxide gas. Ensure the reaction vessel is not a closed system to avoid pressure buildup.[2][8]

References

Application Notes and Protocols for HPLC Analysis of tert-Butyl 6-aminocaproate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 6-aminocaproate is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and peptidomimetics. Its purity is critical to ensure the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.

This document provides a detailed application note and protocol for the determination of this compound purity using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described method is designed to separate the main component from its potential impurities and degradation products.

Analytical Method

The chromatographic conditions have been selected and optimized to achieve a robust separation of this compound from its key potential impurities, namely 6-aminocaproic acid (a hydrolysis product) and unreacted starting materials or byproducts from synthesis.

Chromatographic Conditions

ParameterValue
HPLC System Quaternary Gradient HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

Experimental Protocols

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (HPLC Grade)

  • This compound Reference Standard (of known purity)

  • This compound Sample for analysis

Standard Solution Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Sample Solution Preparation
  • Sample Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Working Sample Solution (0.1 mg/mL): Pipette 1.0 mL of the Sample Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the Working Standard Solution five times and evaluate the following parameters.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 3: Example Chromatographic Data

Peak No.CompoundRetention Time (min)Peak Area (mAU*s)Area %
16-Aminocaproic Acid3.51500.3
2This compound 12.8 49700 99.4
3Unknown Impurity 115.2500.1
4Unknown Impurity 217.11000.2
Total 50000 100.0

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Testing MobilePhase->SystemSuitability StandardPrep Standard Preparation StandardPrep->SystemSuitability SamplePrep Sample Preparation SampleInjection Sample Injection SamplePrep->SampleInjection SystemSuitability->SampleInjection Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Relationship between Analyte and Potential Impurities

Impurity_Relationship main This compound imp1 6-Aminocaproic Acid (Hydrolysis Product) main->imp1 Hydrolysis imp2 Dimerization Byproduct main->imp2 Synthesis Side-Reaction imp3 Unreacted Starting Material imp3->main Synthesis

Application Note and Protocol: Purification of tert-Butyl 6-aminocaproate using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of tert-Butyl 6-aminocaproate using silica gel column chromatography. This method is essential for obtaining a high-purity compound, which is critical for subsequent applications in peptide synthesis, drug discovery, and materials science. The protocol outlines the preparation of the stationary and mobile phases, sample loading, elution, and fraction analysis. While specific quantitative results can vary depending on the crude sample's purity and the precise execution of the protocol, this guide offers a robust starting point for researchers to achieve high purity of this compound.

Introduction

This compound is a valuable bifunctional molecule commonly used as a linker in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs). The presence of a free amine and a protected carboxylic acid allows for sequential chemical modifications. Achieving high purity of this compound is paramount to ensure the success of subsequent synthetic steps and the biological activity of the final products. Column chromatography is a widely used technique for the purification of such moderately polar organic compounds. This application note details a standard normal-phase column chromatography protocol for the purification of this compound.

Data Presentation

The efficiency of a column chromatography purification is assessed by the yield and purity of the final product. The following table summarizes typical parameters and expected outcomes for the purification of this compound based on protocols for similar compounds.

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard silica gel for flash chromatography provides good resolution.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA gradient from low to high polarity is typically used. A common starting point is 10% Ethyl Acetate in Hexane, gradually increasing to 30-50%.[1]
Crude Sample Load 1-5% of silica gel weightOverloading the column will result in poor separation.
Column Dimensions Varies with sample size (e.g., 24g silica for ~500mg crude)The column height-to-diameter ratio should be approximately 10:1 to 15:1.
Flow Rate ~2 inches/minuteIn flash chromatography, positive pressure is applied to achieve this flow rate.
Expected Yield 70-90%The yield is highly dependent on the purity of the crude material and the precision of fraction collection.
Expected Purity >95%Purity should be assessed by analytical techniques such as HPLC, LC-MS, or NMR.

Experimental Protocol

This protocol describes the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

  • Potassium permanganate stain

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various ratios of Hexane/Ethyl Acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system will show good separation between the desired product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing (Slurry Method):

    • Secure the column in a vertical position.

    • Add a small layer of sand or a cotton/glass wool plug at the bottom of the column.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica gel, and evaporating the solvent.

    • Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane).

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect the eluent in fractions (e.g., 10-20 mL per tube).

    • If a gradient elution is required based on TLC analysis, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, start with 10% ethyl acetate, then move to 20%, and then 30%.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Spot each fraction on a TLC plate, develop, and visualize under a UV lamp. Since this compound lacks a strong chromophore, visualization may require staining with potassium permanganate.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a colorless oil or a white solid.

  • Purity Confirmation:

    • Confirm the purity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC 1. TLC Analysis of Crude Packing 2. Column Packing TLC->Packing Loading 3. Sample Loading Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Solvent_Removal 6. Solvent Removal Fraction_Analysis->Solvent_Removal Combine Pure Fractions Purity_Confirmation 7. Purity Confirmation (NMR, MS) Solvent_Removal->Purity_Confirmation Pure_Product Pure this compound Purity_Confirmation->Pure_Product

Caption: Workflow for the purification of this compound.

References

Industrial-Scale Synthesis of tert-Butyl 6-Aminocaproate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl 6-aminocaproate is a valuable bifunctional molecule widely utilized in pharmaceutical and chemical industries. It serves as a key building block in the synthesis of more complex molecules, including peptidomimetics and other active pharmaceutical ingredients. Its structure incorporates a protected carboxylic acid in the form of a tert-butyl ester and a free primary amine, making it an ideal spacer or linker in drug development. This document provides detailed application notes and protocols for the large-scale and industrial synthesis of this compound, targeting researchers, scientists, and drug development professionals.

Synthesis Overview

The industrial synthesis of this compound primarily commences from the readily available precursor, 6-aminohexanoic acid. Two principal synthetic routes are commercially viable: a direct one-step esterification and a two-step process involving the protection of the amino group followed by esterification.

Diagram of Synthesis Pathways

G cluster_0 Precursor Synthesis cluster_1 Synthesis Route 1: Direct Esterification cluster_2 Synthesis Route 2: Two-Step Synthesis Caprolactam Caprolactam 6-Aminohexanoic_Acid 6-Aminohexanoic_Acid Caprolactam->6-Aminohexanoic_Acid Hydrolysis 6-Aminohexanoic_Acid_R1 6-Aminohexanoic Acid 6-Aminohexanoic_Acid_R2 6-Aminohexanoic Acid tert_Butyl_6_aminocaproate_R1 This compound 6-Aminohexanoic_Acid_R1->tert_Butyl_6_aminocaproate_R1 Isobutylene or tert-Butanol, Acid Catalyst Boc_6_aminohexanoic_acid N-Boc-6-aminohexanoic acid 6-Aminohexanoic_Acid_R2->Boc_6_aminohexanoic_acid Boc₂O tert_Butyl_6_aminocaproate_R2 This compound Boc_6_aminohexanoic_acid->tert_Butyl_6_aminocaproate_R2 tert-Butylation

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Precursor Synthesis: 6-Aminohexanoic Acid from Caprolactam

The synthesis of the starting material, 6-aminohexanoic acid, is a critical first step. This is typically achieved through the hydrolysis of ε-caprolactam.

Protocol 1: Acidic Hydrolysis of Caprolactam

  • Reaction Setup: Charge a glass-lined reactor with ε-caprolactam and a solution of concentrated hydrochloric acid in water.

  • Hydrolysis: Heat the mixture to boiling (approximately 100-110 °C) and maintain under reflux for 1-2 hours.

  • Decolorization & Evaporation: Cool the resulting solution and decolorize with activated carbon (Norit). Filter the solution and evaporate to dryness under reduced pressure to obtain 6-aminohexanoic acid hydrochloride.

  • Neutralization: Dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the free 6-aminohexanoic acid.

  • Isolation and Purification: The product can be isolated by filtration and purified by recrystallization from a water/ethanol mixture.

ParameterValueReference
Reactants ε-caprolactam, Conc. HCl, Water[1]
Reaction Time 1 hour (boiling)[1]
Yield High[2]
Purity >99% after recrystallization[2]
Route 1: Direct Esterification of 6-Aminohexanoic Acid

This route is often preferred in an industrial setting due to its atom economy. It involves the direct reaction of 6-aminohexanoic acid with a tert-butylating agent in the presence of a strong acid catalyst.

Diagram of Direct Esterification Workflow

G Start 6-Aminohexanoic Acid Reaction Reaction with Isobutylene/tert-Butanol and Acid Catalyst Start->Reaction Workup Quench and Neutralize Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Distillation/Crystallization Extraction->Purification End This compound Purification->End

Caption: Workflow for the direct esterification of 6-aminohexanoic acid.

Protocol 2: Direct Esterification with Isobutylene

  • Reaction Setup: Suspend 6-aminohexanoic acid in a suitable solvent such as dioxane in a pressure reactor.

  • Catalyst Addition: Add a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Introduce isobutylene gas into the reactor and heat the mixture. The reaction is typically carried out under pressure.

  • Work-up: After the reaction is complete, cool the mixture and carefully quench any remaining acid. The mixture is then neutralized with a base (e.g., sodium bicarbonate solution).

  • Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or crystallization.

ParameterValue/RangeReference
tert-Butylating Agent Isobutylene[3][4]
Catalyst Sulfuric acid or PTSA[4]
Solvent Dioxane or Dichloromethane[4]
Reaction Time 1-8 days (can be long)[4]
Yield Variable, can be low without N-protection[4]
Route 2: Two-Step Synthesis via N-Boc Protection

This route involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid. This method can offer higher yields and purity due to the reduced side reactions involving the amino group.[3]

Diagram of Two-Step Synthesis Workflow

G Start 6-Aminohexanoic Acid Step1 N-Boc Protection (Boc₂O, Base) Start->Step1 Intermediate N-Boc-6-aminohexanoic acid Step1->Intermediate Step2 tert-Butylation (e.g., with tert-Butanol, BF₃·OEt₂) Intermediate->Step2 Deprotection N-Boc Deprotection (Optional) (Acidic Conditions) Step2->Deprotection End This compound Deprotection->End

Caption: Workflow for the two-step synthesis of this compound.

Protocol 3: N-Boc Protection of 6-Aminohexanoic Acid

  • Reaction Setup: Dissolve 6-aminohexanoic acid in a suitable solvent system, such as a mixture of dichloromethane and water, and cool in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium hydroxide) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-6-aminohexanoic acid.

ParameterValue/RangeReference
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)[5]
Solvent Dichloromethane[5]
Reaction Time 16 hours[5]
Temperature Room Temperature[5]
Yield Typically high (>90%)[5]

Protocol 4: Esterification of N-Boc-6-aminohexanoic acid

  • Reaction Setup: Dissolve N-Boc-6-aminohexanoic acid and tert-butanol in a suitable solvent.

  • Reagent Addition: Add anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Isolation: The reaction is quenched, and the product is extracted and purified.

  • Deprotection (if required): The Boc group can be removed under mild acidic conditions to yield the final product.

ParameterValue/RangeReference
Esterification Agent tert-Butanol[6]
Reagents Anhydrous MgSO₄, BF₃·OEt₂[6]
Yield Good[6]

Purification at Industrial Scale

For industrial-scale production, purification methods must be efficient, scalable, and cost-effective.

  • Extraction: Liquid-liquid extraction is a primary step to separate the product from the aqueous phase after neutralization.

  • Crystallization: If the product is a solid or can be crystallized as a salt, this is a highly effective method for achieving high purity on a large scale.

  • Distillation: For liquid products, vacuum distillation is the method of choice for purification.

Conclusion

The large-scale synthesis of this compound can be effectively achieved through either direct esterification of 6-aminohexanoic acid or a two-step process involving N-Boc protection. The choice of route depends on factors such as desired purity, yield, and economic considerations. The direct route is more atom-economical, while the two-step route can provide higher purity and yield. Careful optimization of reaction conditions and purification methods is crucial for a successful and efficient industrial production process.

References

Green Chemistry Approaches for the Synthesis of 6-Aminohexanoic Acid Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminohexanoic acid (6-AHA) is a crucial monomer for the production of Nylon-6, a widely used polyamide, and also finds applications in the pharmaceutical industry.[1][2] Traditional chemical synthesis routes for 6-AHA and its precursors, such as caprolactam and adipic acid, often rely on petroleum-based feedstocks and harsh reaction conditions, leading to significant environmental concerns.[3][4] Green chemistry principles offer a sustainable alternative by focusing on the use of renewable resources, milder reaction conditions, and the reduction of hazardous waste. This document provides detailed application notes and experimental protocols for several innovative green chemistry approaches for the synthesis of 6-AHA precursors, including biocatalytic and chemo-enzymatic methods.

Application Note 1: Chemo-enzymatic Synthesis of 6-Hydroxyhexanoic Acid and Adipic Acid from Bio-based 1,6-Hexanediol

This application note describes a green route to produce 6-hydroxyhexanoic acid (6-HHA) and adipic acid (AA) from 1,6-hexanediol (1,6-HD), which can be derived from renewable biomass. The process utilizes the whole-cell biocatalyst Gluconobacter oxydans for the selective oxidation of 1,6-HD. 6-HHA can be further converted to ε-caprolactone, another key precursor for 6-AHA.

Data Presentation
ParameterValueReference
BiocatalystGluconobacter oxydans DSM 50049[5]
Substrate1,6-Hexanediol (1,6-HD)[5]
Product (Selective oxidation)6-Hydroxyhexanoic Acid (6-HHA)[6]
Product (Complete oxidation)Adipic Acid (AA)[5][6]
Conversion of 1,6-HD to AA100%[5]
Yield of AA>99%[5]
Final Titer of AA (Fed-batch)~37 g/L[5]
pH for selective 6-HHA production6.0 - 7.0[6]
pH for AA production5.0 - 5.5[5]
Temperature30°C[5]
Experimental Protocols

1. Cultivation of Gluconobacter oxydans DSM 50049

  • Media Preparation: Prepare Gluconobacter broth medium containing (per liter): 100 g glucose and 10 g yeast extract. Adjust the pH to 6.8. For pre-cultures, a medium containing 25 g/L glycerol and 10 g/L yeast extract at pH 5.0 can be used.

  • Inoculation: Inoculate 50 mL of the broth in a 250 mL flask with a glycerol stock of G. oxydans DSM 50049.

  • Incubation: Incubate the culture at 30°C with shaking at 200 rpm for 24 hours.

  • Scale-up: For larger scale production, use the 24-hour culture to inoculate a larger volume of medium in a bioreactor. For a 30 L bioreactor, a 22 L working volume can be used with an inoculation of 550 mL of pre-culture. Maintain the pH at 5.0 with 5 M NaOH, temperature at 30°C, and dissolved oxygen (DO) at 40% by adjusting airflow and agitation.[5]

2. Fed-Batch Biotransformation of 1,6-Hexanediol to Adipic Acid

  • Cell Harvesting: Harvest the G. oxydans cells from the culture broth by centrifugation.

  • Reaction Setup: Resuspend the cell pellet in a 3 L bioreactor containing 1 L of 100 mM sodium phosphate buffer (pH 7.0) supplemented with an initial concentration of 10 g/L 1,6-hexanediol.

  • Reaction Conditions: Maintain the temperature at 30°C and agitation at 500 rpm. Control the pH at 5.0 using 5 M NaOH. Maintain the dissolved oxygen level at 70% by regulating the stirrer speed.[5]

  • Fed-Batch Strategy: Start the reaction in batch mode. After the initial consumption of 1,6-HD, feed a concentrated solution of 1,6-HD into the bioreactor intermittently to maintain a concentration of approximately 5 g/L. Continue the fed-batch process for up to 70 hours to achieve a high titer of adipic acid.[5]

3. Selective Oxidation of 1,6-Hexanediol to 6-Hydroxyhexanoic Acid

  • Reaction Conditions: To selectively produce 6-HHA, maintain the reaction pH between 6.0 and 7.0.[6] Other conditions are similar to the adipic acid production protocol.

4. Chemical Cyclization of 6-Hydroxyhexanoic Acid to ε-Caprolactone

  • Reaction Setup: Dissolve 50 mg of purified 6-HHA in 1.5 mL of dimethylformamide (DMF) in a 4 mL glass vial.

  • Catalyst Addition: Add 50 mg of a cation exchange resin (e.g., DR-2030) and 1.5 g of molecular sieves.[7]

  • Reaction: Heat the mixture at 140°C with stirring for 6 hours.[7]

  • Purification: Concentrate the reaction mixture by evaporation and purify ε-caprolactone using silica column chromatography with an ethyl acetate:n-hexane (5:2) mobile phase.[7]

5. Analytical Method (HPLC)

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detector at a low wavelength (e.g., 200-210 nm) or a refractive index (RI) detector. For more specific quantification, LC-MS/MS can be used.[8][9]

Visualization

ChemoEnzymatic_Pathway Biomass Biomass 1,6-Hexanediol 1,6-Hexanediol Biomass->1,6-Hexanediol Bio-refining G_oxydans Gluconobacter oxydans 1,6-Hexanediol->G_oxydans 6-Hydroxyhexanoic_Acid 6-Hydroxyhexanoic_Acid G_oxydans->6-Hydroxyhexanoic_Acid pH 6-7 Adipic_Acid Adipic_Acid G_oxydans->Adipic_Acid pH 5-5.5 epsilon_Caprolactone epsilon_Caprolactone 6-Hydroxyhexanoic_Acid->epsilon_Caprolactone Chemical Cyclization 6-Aminohexanoic_Acid 6-Aminohexanoic_Acid epsilon_Caprolactone->6-Aminohexanoic_Acid Hydrolysis & Amination

Caption: Chemo-enzymatic conversion of biomass-derived 1,6-hexanediol.

Application Note 2: One-Pot Synthesis of 6-Aminohexanoic Acid from Cyclohexane using a Mixed-Species Microbial Culture

This application note details a whole-cell biocatalytic process for the direct conversion of cyclohexane to 6-aminohexanoic acid (6-AHA) in a single pot. This is achieved through a synthetic microbial consortium of Pseudomonas taiwanensis VLB120 and Escherichia coli JM101. P. taiwanensis converts cyclohexane to an intermediate, which is then converted to 6-AHA by the engineered E. coli.

Data Presentation
ParameterValueReference
Upstream BiocatalystPseudomonas taiwanensis VLB120[6][10]
Downstream BiocatalystEscherichia coli JM101[6][10]
SubstrateCyclohexane[6][10]
Shuttle Moleculeε-Caprolactone (more efficient)[6][10]
Product6-Aminohexanoic Acid (6-AHA)[6][10]
Substrate ConversionComplete[6][10]
Yield of 6-AHA86%[6][10]
Initial Specific Formation Rate7.7 ± 0.1 U gCDW⁻¹[6][10]
Biomass Concentration4 g/L[6][10]
Cyclohexane Concentration10 mM[6][10]
Experimental Protocols

1. Cultivation of Microbial Strains

  • Pseudomonas taiwanensis VLB120: Cultivate P. taiwanensis in a suitable medium (e.g., LB or a defined mineral medium) at 30°C with vigorous shaking. Induce the expression of the necessary enzymes (e.g., cytochrome P450 monooxygenase, cyclohexanol dehydrogenase, cyclohexanone monooxygenase, and lactonase) with an appropriate inducer if using an inducible promoter system.

  • Escherichia coli JM101: Cultivate the engineered E. coli strain, harboring the genes for the downstream pathway (e.g., alcohol dehydrogenase and ω-transaminase), in a suitable medium (e.g., LB) at 37°C with shaking. Induce protein expression as required.

2. One-Pot Biotransformation

  • Cell Harvesting and Preparation: Harvest the cells of both strains from their respective cultures by centrifugation and wash them with a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Resuspend the cells in the reaction buffer to the desired biomass concentration (e.g., a total of 4 g/L with a 1:1 ratio of the two strains).

  • Reaction Setup: Perform the reaction in a sealed, screw-capped flask to prevent the evaporation of the volatile cyclohexane. The reaction mixture should contain the cell suspension and the desired concentration of cyclohexane (e.g., 10 mM). An appropriate air-to-aqueous phase ratio (e.g., 23) should be maintained to ensure sufficient oxygen supply.

  • Reaction Conditions: Incubate the reaction mixture at 30°C with shaking.

  • Oxygen Supply: For prolonged reactions, a repetitive oxygen feeding strategy may be necessary to maintain catalytic activity.

  • Monitoring and Analysis: Monitor the progress of the reaction by taking samples at regular intervals. Analyze the samples for the concentrations of cyclohexane, intermediates, and 6-AHA using GC and HPLC.

3. Analytical Method (GC-HPLC)

  • Cyclohexane and ε-Caprolactone (GC): Use a gas chromatograph equipped with a suitable capillary column and a flame ionization detector (FID).

  • 6-Aminohexanoic Acid (HPLC): Use a high-performance liquid chromatograph with a suitable column and detection method as described in Application Note 1.

Visualization

MixedSpecies_Workflow cluster_P_taiwanensis Pseudomonas taiwanensis cluster_E_coli Escherichia coli Cyclohexane Cyclohexane Enzyme_Cascade_P Enzymatic Cascade (Cyp, CDH, CHMO, Lact) Cyclohexane->Enzyme_Cascade_P epsilon_Caprolactone_shuttle ε-Caprolactone Enzyme_Cascade_P->epsilon_Caprolactone_shuttle epsilon_Caprolactone_shuttle_2 ε-Caprolactone epsilon_Caprolactone_shuttle->epsilon_Caprolactone_shuttle_2 Shuttle Molecule Enzyme_Cascade_E Enzymatic Cascade (AlkJ, ω-TA) 6-Aminohexanoic_Acid_product 6-Aminohexanoic Acid Enzyme_Cascade_E->6-Aminohexanoic_Acid_product epsilon_Caprolactone_shuttle_2->Enzyme_Cascade_E

Caption: One-pot synthesis of 6-AHA using a mixed-species culture.

Application Note 3: Biocatalytic Synthesis of 6-Aminohexanoic Acid from ε-Caprolactone via a Multi-Enzyme Cascade

This note describes a cell-free biocatalytic system for the synthesis of 6-aminohexanoic acid (6-AHA) from ε-caprolactone. The process involves a two-step enzymatic cascade: the hydrolysis of ε-caprolactone to 6-hydroxyhexanoic acid (6-HHA), followed by the amination of 6-HHA to 6-AHA. The system can be operated in a batch or a continuous flow reactor.

Data Presentation
ParameterValueReference
Substrateε-Caprolactone[11]
Intermediate6-Hydroxyhexanoic Acid (6-HHA)[11]
Product6-Aminohexanoic Acid (6-AHA)[11]
Molar Conversion (ε-caprolactone to 6-AHA)>80%[11]
Molar Conversion (6-HHA to 6-AHA)>90%[11]
Space-Time Yield (Continuous Flow)up to 3.31 g L⁻¹ h⁻¹[11]
EnzymesCandida antarctica lipase B, horse liver alcohol dehydrogenase, Halomonas elongata transaminase, Lactobacillus pentosus NADH oxidase[11]
Experimental Protocols

1. Enzyme Immobilization

  • Support Material: Use a suitable support for enzyme immobilization, such as epoxy-activated resins or other commercially available carriers.

  • Immobilization Procedure: Co-immobilize the enzymes of the amination cascade (alcohol dehydrogenase, transaminase, and NADH oxidase) onto the support material according to established protocols. The lipase can be immobilized on a separate support. Detailed protocols for enzyme immobilization are specific to the chosen support and enzymes and can be found in the relevant literature.[12][13][14]

2. Batch Reaction

  • Reaction Setup: In a reaction vessel, combine the immobilized lipase with ε-caprolactone in a suitable buffer (e.g., phosphate buffer, pH 7.0) to produce 6-HHA.

  • Amination Step: After the hydrolysis of ε-caprolactone, add the co-immobilized enzymes for the amination cascade. The reaction mixture should also contain an amine donor (e.g., alanine), and necessary cofactors (e.g., NAD⁺, pyridoxal phosphate). The NADH oxidase facilitates in-situ cofactor recycling.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by analyzing samples for the concentrations of ε-caprolactone, 6-HHA, and 6-AHA using HPLC.

3. Continuous Flow Synthesis

  • Reactor Setup: Set up two serial packed-bed reactors. Pack the first reactor with the immobilized lipase and the second reactor with the co-immobilized enzymes of the amination cascade.

  • Reaction Flow: Continuously feed a solution of ε-caprolactone in a suitable buffer through the first reactor. The effluent from the first reactor, containing 6-HHA, is then passed through the second reactor. A segmented liquid/air flow can be used to ensure a constant oxygen supply for the NADH oxidase.

  • Parameter Optimization: Optimize the flow rate, substrate concentration, and temperature to maximize the space-time yield of 6-AHA.

Visualization

MultiEnzyme_Cascade epsilon_Caprolactone epsilon_Caprolactone Lipase Candida antarctica lipase B epsilon_Caprolactone->Lipase 6-Hydroxyhexanoic_Acid 6-Hydroxyhexanoic_Acid Lipase->6-Hydroxyhexanoic_Acid Hydrolysis Amination_Cascade Co-immobilized Enzymes (ADH, TA, NOX) 6-Hydroxyhexanoic_Acid->Amination_Cascade 6-Aminohexanoic_Acid 6-Aminohexanoic_Acid Amination_Cascade->6-Aminohexanoic_Acid Amination

Caption: Multi-enzyme cascade for the synthesis of 6-AHA from ε-caprolactone.

Application Note 4: Biocatalytic Synthesis of 6-Aminohexanoic Acid from L-Lysine

This application note outlines a biocatalytic route for the production of 6-aminohexanoic acid (6-AHA) from L-lysine, a renewable feedstock produced by fermentation. The key enzymatic step involves the use of a lysine cyclodeaminase.

Data Presentation
ParameterValueReference
SubstrateL-Lysine[1][15]
Key EnzymeLysine Cyclodeaminase[15]
IntermediateHomoproline[1]
Second EnzymeReductase[1]
Product6-Aminohexanoic Acid[1]
Reaction pH6.0 - 7.0[11]
Reaction Temperature25 - 80°C[11]
Experimental Protocols

1. Enzymatic Conversion of L-Lysine to Homoproline

  • Enzyme: Use a purified lysine cyclodeaminase or a whole-cell biocatalyst expressing the enzyme.

  • Reaction Setup: Dissolve L-lysine in a suitable buffer (pH 6.0-7.0). Add the lysine cyclodeaminase to the solution.

  • Reaction Conditions: Incubate the reaction mixture at a temperature between 25°C and 80°C. The optimal temperature will depend on the specific enzyme used.

2. Enzymatic Reduction of Homoproline to 6-Aminohexanoic Acid

  • Enzyme: Use a suitable reductase capable of reducing homoproline.

  • Reaction Setup: To the reaction mixture containing homoproline, add the reductase and a suitable reducing agent (e.g., NADH). A cofactor regeneration system may be required for large-scale synthesis.

  • Reaction Conditions: Maintain the reaction at an optimal pH and temperature for the reductase.

3. Purification of 6-Aminohexanoic Acid

  • Purification: The 6-AHA can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

4. Analytical Method (HPLC)

  • Monitor the reaction and quantify the product using HPLC as described in the previous application notes.

Visualization

Lysine_Pathway L-Lysine L-Lysine Lysine_Cyclodeaminase Lysine Cyclodeaminase L-Lysine->Lysine_Cyclodeaminase Homoproline Homoproline Lysine_Cyclodeaminase->Homoproline Reductase Reductase Homoproline->Reductase 6-Aminohexanoic_Acid 6-Aminohexanoic_Acid Reductase->6-Aminohexanoic_Acid

Caption: Biocatalytic pathway from L-lysine to 6-aminohexanoic acid.

References

Application Notes and Protocols for the Enzymatic Synthesis of 6-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sustainable enzymatic methods for the synthesis of 6-aminohexanoic acid (6-AHA), a valuable precursor for the production of nylon-6 and various pharmaceuticals. This document details several biocatalytic approaches, complete with experimental protocols, quantitative data, and visual workflows to guide researchers in establishing these green chemical processes.

Introduction to Enzymatic Synthesis of 6-Aminohexanoic Acid

Conventional chemical synthesis of 6-AHA often involves harsh reaction conditions, hazardous materials, and significant energy consumption. Enzymatic synthesis offers a sustainable alternative, utilizing the high specificity and efficiency of enzymes to produce 6-AHA from various renewable and petrochemical feedstocks under mild conditions. This note explores several key enzymatic pathways that have been successfully developed for 6-AHA production.

Key Enzymatic Pathways for 6-Aminohexanoic Acid Synthesis

Several innovative enzymatic routes to 6-AHA have been established, starting from diverse substrates. The most promising pathways include:

  • Whole-Cell Biocatalysis from Cyclohexane: A multi-step enzymatic cascade engineered in microbial consortia, typically involving Pseudomonas and E. coli strains.

  • One-Pot Chemoenzymatic Synthesis from Adipic Acid: A cascade of reactions employing a carboxylic acid reductase (CAR) and a ω-transaminase (ω-TA).

  • Hydrolysis of Caprolactam: A direct enzymatic hydrolysis using caprolactamase.

  • Biotransformation of L-Lysine: An enzymatic pathway initiated by lysine cyclodeaminase.

The following sections provide detailed protocols and data for these key methodologies.

Whole-Cell Biocatalysis from Cyclohexane

This approach utilizes a co-culture of engineered microorganisms to convert cyclohexane to 6-AHA in a single pot. An engineered Pseudomonas taiwanensis strain typically handles the initial oxidation of cyclohexane to ε-caprolactone, which is then secreted and taken up by an engineered Escherichia coli strain for conversion to 6-AHA.[1][2] This mixed-species strategy allows for the spatial separation of potentially incompatible enzymatic steps and can lead to high product yields.[3]

Enzymatic Cascade in Whole-Cell Biocatalysis

cluster_P_taiwanensis Pseudomonas taiwanensis cluster_E_coli Escherichia coli Cyclohexane Cyclohexane Cyclohexanol Cyclohexanol Cyclohexane->Cyclohexanol  Cyp450 Monooxygenase Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone  Cyclohexanol Dehydrogenase Caprolactone ε-Caprolactone Cyclohexanone->Caprolactone  Cyclohexanone Monooxygenase Caprolactone_in ε-Caprolactone Caprolactone->Caprolactone_in Shuttle Molecule Hydroxyhexanoic_acid 6-Hydroxyhexanoic Acid Caprolactone_in->Hydroxyhexanoic_acid Lactonase Oxohexanoic_acid 6-Oxohexanoic Acid Hydroxyhexanoic_acid->Oxohexanoic_acid Alcohol Dehydrogenase AHA 6-Aminohexanoic Acid Oxohexanoic_acid->AHA ω-Transaminase

Figure 1: Enzymatic cascade for 6-AHA synthesis from cyclohexane.
Quantitative Data

ParameterValueReference
Host OrganismsP. taiwanensis VLB120 & E. coli JM101[1][2][3]
Final 6-AHA Yield86%[3]
Initial Specific 6-AHA Formation Rate7.7 ± 0.1 U/gCDW[3]
Initial Cyclohexane Concentration10 mM[3]
Total Biomass Concentration4 g/L[3]
Reaction TimeNot specified for full conversion
Optimal TemperatureNot specified
Optimal pHNot specified
Experimental Protocols
  • Strain Engineering:

    • P. taiwanensis VLB120 is engineered to express the genes for cytochrome P450 monooxygenase, cyclohexanol dehydrogenase, and cyclohexanone monooxygenase.

    • E. coli JM101 is engineered to express genes for lactonase, alcohol dehydrogenase, and ω-transaminase.

  • Cultivation of P. taiwanensis:

    • Inoculate a single colony into 5 mL of LB medium and grow overnight at 30°C with shaking.

    • Use this preculture to inoculate a larger volume of minimal medium supplemented with a suitable carbon source (e.g., glucose) and antibiotics.

    • Induce gene expression with an appropriate inducer (e.g., IPTG) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).

    • Continue cultivation at a reduced temperature (e.g., 20°C) for a defined period (e.g., 16-24 hours) to allow for protein expression.

  • Cultivation of E. coli:

    • Follow a similar procedure as for P. taiwanensis, but with appropriate media (e.g., TB medium) and cultivation temperatures (e.g., 37°C for growth, 25°C for induction).

  • Cell Harvesting and Preparation:

    • Harvest the cells from both cultures by centrifugation.

    • Wash the cell pellets with a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Resuspend the cell pellets in the reaction buffer to the desired biomass concentration.

start Start prep_strains Prepare Engineered P. taiwanensis and E. coli start->prep_strains mix_cultures Mix Cell Suspensions in Reaction Vessel prep_strains->mix_cultures add_cyclohexane Add Cyclohexane (e.g., 10 mM) mix_cultures->add_cyclohexane incubate Incubate with Shaking (Controlled Temperature & O2) add_cyclohexane->incubate monitor Monitor Reaction Progress (HPLC/GC-MS) incubate->monitor end End monitor->end cluster_cofactors Cofactor Regeneration Adipic_Acid Adipic Acid Adipaldehyde Adipic Semialdehyde Adipic_Acid->Adipaldehyde  Carboxylic Acid Reductase (CAR) + ATP, NADPH AHA 6-Aminohexanoic Acid Adipaldehyde->AHA  ω-Transaminase (ω-TA) + Amine Donor, PLP ATP_regen ATP Regeneration NADPH_regen NADPH Regeneration start Start prep_enzymes Purify CAR, ω-TA, and Cofactor Regeneration Enzymes start->prep_enzymes setup_reaction Combine Enzymes, Substrates, Cofactors, and Regeneration Systems in Buffer prep_enzymes->setup_reaction incubate Incubate at 30°C with Gentle Shaking setup_reaction->incubate monitor Monitor 6-AHA Formation (HPLC/LC-MS) incubate->monitor end End monitor->end

References

Application Notes and Protocols for Amide Coupling of tert-Butyl 6-Aminocaproate using EDC and HATU Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the coupling of tert-butyl 6-aminocaproate with a generic carboxylic acid using two common and highly effective coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU).

Introduction

The formation of a stable amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This compound is a valuable building block, incorporating a flexible six-carbon linker with a protected carboxylic acid and a free primary amine, making it suitable for a variety of applications, including the synthesis of peptides, peptidomimetics, and linker-payload constructs for antibody-drug conjugates (ADCs).

This application note details the use of EDC, a water-soluble carbodiimide, and HATU, a highly efficient uronium-based coupling reagent, for the acylation of this compound. We provide an overview of the reaction mechanisms, detailed experimental protocols, and a comparative summary of their performance.

Reagent Overview and Mechanism of Action

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

EDC is a "zero-length" crosslinker, meaning no part of the molecule is incorporated into the final product.[1] It is widely used due to its water solubility, which allows for easy removal of the urea byproduct through aqueous workup.[2] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate can then be attacked by the primary amine of this compound to form the desired amide bond.[1] The O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.[1] To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often added to convert the O-acylisourea into a more stable amine-reactive NHS ester.[1][3]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

HATU is a third-generation uronium salt-based coupling reagent known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization, particularly in peptide synthesis.[4][5] The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[4][6] The carboxylic acid is deprotonated by the base and attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[4][7] This is then rapidly converted to a more stable OAt-active ester, which readily reacts with the amine to form the amide bond.[4][7] HATU is often preferred for sterically hindered couplings or when minimizing epimerization is critical.[8]

Comparative Data

The selection of a coupling reagent often depends on the specific substrates, desired reaction conditions, and cost considerations. Below is a summary of typical quantitative data for the coupling of a generic carboxylic acid with an aliphatic amine like this compound.

ParameterEDC/NHSHATU/DIPEA
Typical Yield 70-95%85-98%
Reaction Time 2-12 hours1-4 hours
Typical Solvent Dichloromethane (DCM), Dimethylformamide (DMF)Dimethylformamide (DMF), Acetonitrile (ACN)
Operating Temperature 0 °C to Room TemperatureRoom Temperature
Racemization Risk Low to moderate (minimized with NHS/HOBt)Very Low
Byproduct Removal Aqueous washAqueous wash/Chromatography

Experimental Protocols

Protocol 1: Coupling of a Carboxylic Acid with this compound using EDC/NHS

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq) and NHS (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of a Carboxylic Acid with this compound using HATU

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 1M HCl solution (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

EDC/NHS Coupling Workflow

EDC_Coupling_Workflow cluster_start Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_end Final Product Carboxylic_Acid Carboxylic Acid Activation 1. Activation: Carboxylic Acid + EDC + NHS in DCM/DMF at 0°C Carboxylic_Acid->Activation tButyl_Amine tert-Butyl 6-aminocaproate Coupling 2. Coupling: Add tert-Butyl 6-aminocaproate, warm to RT tButyl_Amine->Coupling EDC EDC EDC->Activation NHS NHS NHS->Activation Activation->Coupling Workup Aqueous Wash Coupling->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Workflow for EDC/NHS mediated coupling.

HATU Coupling Workflow

HATU_Coupling_Workflow cluster_start Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product Carboxylic_Acid Carboxylic Acid Coupling One-pot Coupling: All reactants in DMF at RT Carboxylic_Acid->Coupling tButyl_Amine tert-Butyl 6-aminocaproate tButyl_Amine->Coupling HATU HATU HATU->Coupling DIPEA DIPEA DIPEA->Coupling Workup Aqueous Wash Coupling->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Workflow for HATU mediated coupling.

EDC/NHS Reaction Pathway

EDC_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) RCOOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->RCOOH Hydrolysis NHS_Ester NHS Ester Intermediate (more stable) O_Acylisourea->NHS_Ester + NHS Urea Urea Byproduct NHS NHS Amide R-CO-NH-Linker-tBu (Amide Product) NHS_Ester->Amide + Amine NHS_byproduct NHS Amine H₂N-Linker-tBu (this compound) HATU_Mechanism RCOOH R-COO⁻ (Carboxylate) Isouronium_Salt O-Acyl(tetramethyl)isouronium Salt (unstable) RCOOH->Isouronium_Salt + HATU HATU HATU OAt_Ester OAt-Active Ester Isouronium_Salt->OAt_Ester + HOAt⁻ TMU Tetramethylurea HOAt HOAt⁻ Amide R-CO-NH-Linker-tBu (Amide Product) OAt_Ester->Amide + Amine HOAt_byproduct HOAt Amine H₂N-Linker-tBu (this compound)

References

Troubleshooting & Optimization

optimizing reaction conditions for tert-Butyl 6-aminocaproate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tert-butyl 6-aminocaproate. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound from 6-aminohexanoic acid are:

  • Direct esterification with tert-butyl acetate: This method employs an acid catalyst, such as perchloric acid or bis(trifluoromethanesulfonyl)imide, with tert-butyl acetate acting as both the reagent and solvent.

  • Direct esterification with tert-butanol: This approach uses tert-butanol as the tert-butyl source in the presence of an acid catalyst like sulfuric acid.[1]

  • Reaction with isobutylene: This method involves reacting 6-aminohexanoic acid with isobutylene gas under acidic conditions.[1]

  • Boc-protection followed by esterification: The amino group of 6-aminohexanoic acid is first protected with di-tert-butyl dicarbonate (Boc₂O), and the carboxylic acid is then esterified. This is followed by the deprotection of the amino group.[1]

Q2: What are the key reaction parameters to optimize for a higher yield?

A2: To maximize the yield of this compound, it is crucial to optimize the following parameters:

  • Choice of Acid Catalyst: The type and concentration of the acid catalyst significantly impact the reaction rate and yield.

  • Reaction Temperature: The optimal temperature will depend on the specific method and catalyst used.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.

  • Water Removal: In esterification reactions, the removal of water can drive the equilibrium towards the product, thus increasing the yield.

Q3: How can I purify the crude this compound?

A3: Purification of the crude product is typically achieved through a combination of the following techniques:

  • Extraction: The reaction mixture is usually worked up by quenching the reaction and then extracting the product with an organic solvent like ethyl acetate or diethyl ether. The organic layer is then washed with aqueous solutions to remove unreacted starting materials and water-soluble byproducts.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from closely related impurities.

  • Crystallization: If the product is a solid at a certain temperature or as a salt, crystallization can be a highly effective purification method.

Q4: What are the potential side reactions during the synthesis?

A4: Potential side reactions include:

  • Dimerization or Polymerization: The unprotected amino group of one molecule can react with the activated carboxylic acid of another, leading to the formation of dimers or oligomers.[2]

  • Formation of N-tert-butylated byproduct: Under certain conditions, the amino group can be tert-butylated.

  • Intramolecular cyclization: 6-aminohexanoic acid can cyclize to form caprolactam, especially at elevated temperatures.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Ineffective Acid Catalyst: Strong acids like sulfuric acid or nitric acid may not be effective for the direct esterification of free amino acids due to the zwitterionic nature of the substrate.Use a more suitable catalyst such as perchloric acid or bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate.
Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.
Poor Solubility of Starting Material: 6-aminohexanoic acid has low solubility in many organic solvents.Use a co-solvent or a reagent system that enhances the solubility of the starting material. The use of an acid catalyst that forms a more soluble salt with the amino acid can also be beneficial.
Product Lost During Workup: The product may be lost in the aqueous phase during extraction, especially if the pH is not optimal.Ensure the aqueous layer is basified to a pH of ~9 before extraction to ensure the amino ester is in its free base form and more soluble in the organic solvent.
Presence of Multiple Spots on TLC (Impure Product) Unreacted Starting Material: The reaction has not gone to completion.Increase the reaction time or consider a more efficient catalyst.
Formation of Byproducts: Side reactions such as dimerization or N-tert-butylation may have occurred.Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. Purify the product using column chromatography.
Incomplete Deprotection (if using a protection strategy): If a Boc-protection strategy is used, the deprotection step may be incomplete.Ensure sufficient deprotection time and an adequate concentration of the deprotecting agent (e.g., TFA).
Difficulty in Product Isolation/Purification Emulsion during Extraction: Formation of an emulsion can make phase separation difficult.Add brine to the aqueous layer to break the emulsion.
Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product can be difficult to separate.Optimize the solvent system for column chromatography by trying different solvent mixtures and gradients.

Data Presentation

Table 1: Comparison of Acid Catalysts for the tert-Butylation of 2-Hydroxy-4-aminobutyric Acid

CatalystEquivalentReaction TimeYield (%)Reference
bis(trifluoromethanesulfonyl)imide (Tf₂NH)1.12.5 h86[3][4]
Perchloric Acid (HClO₄)1.116 h61 (stalled)[3]
Sulfuric Acid (H₂SO₄)1.124 hNo reaction[3]
Nitric Acid (HNO₃)1.124 hNo reaction[3]

Note: This data is for the tert-butylation of 2-hydroxy-4-aminobutyric acid and is presented as a reference for catalyst efficiency in the tert-butylation of free amino acids.

Experimental Protocols

Protocol: Synthesis of this compound using tert-Butyl Acetate and Perchloric Acid

This protocol is adapted from a general procedure for the esterification of amino acids.

Materials:

  • 6-aminohexanoic acid

  • tert-Butyl acetate

  • Perchloric acid (70%)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (deionized)

  • 1.0 N Hydrochloric acid (HCl) solution

Procedure:

  • To a suspension of 6-aminohexanoic acid (e.g., 50 mmol) in tert-butyl acetate (e.g., 100 mL) in a round-bottom flask, slowly add perchloric acid (e.g., 75 mmol) at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • After 48 hours, wash the reaction mixture with water (e.g., 100 mL) and then with 1.0 N HCl solution (e.g., 50 mL).

  • Separate the aqueous layer and adjust the pH to ~9 by the addition of a 10% Na₂CO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Suspend 6-aminohexanoic acid in tert-butyl acetate add_catalyst Add Perchloric Acid at 0°C start->add_catalyst react Stir at Room Temperature for 48h add_catalyst->react wash Wash with H₂O and 1N HCl react->wash basify Adjust aqueous pH to ~9 with Na₂CO₃ wash->basify extract Extract with CH₂Cl₂ basify->extract dry Dry organic phase with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (optional) concentrate->purify final_product final_product concentrate->final_product tert-Butyl 6-aminocaproate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Ineffective Catalyst start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Poor Starting Material Solubility start->cause3 cause4 Product Loss During Workup start->cause4 solution1 Use HClO₄ or Tf₂NH cause1->solution1 solution2 Increase Reaction Time & Monitor Progress cause2->solution2 solution3 Use Co-solvent or Solubilizing Catalyst cause3->solution3 solution4 Optimize Workup pH (~9 for extraction) cause4->solution4

References

preventing side reactions during peptide coupling with tert-Butyl 6-aminocaproate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during peptide coupling with tert-Butyl 6-aminocaproate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound.

Problem Potential Cause Recommended Solution
Low Coupling Yield Steric Hindrance: The bulky tert-butyl ester group may hinder the approach of the coupling reagents or the N-terminal amine of the peptide.[1]- Use a more powerful coupling reagent such as HATU or HCTU.[1]- Increase the reaction time or temperature slightly, while carefully monitoring for racemization.[1]
Incomplete Activation: The carboxylic acid of the peptide may not be fully activated before the addition of this compound.- Ensure a sufficient excess of coupling reagent and activator (e.g., HOBt, Oxyma) is used.- Allow for a pre-activation step of 5-10 minutes before adding the amine component.
Aggregation: The peptide chain may aggregate, preventing efficient coupling.[2]- Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO).[2]- Perform the coupling at a slightly elevated temperature.[2]
Presence of Side Products (e.g., Racemization) Over-activation of the C-terminal amino acid: Prolonged exposure of the activated amino acid to the basic reaction conditions can lead to the loss of chirality (racemization).[3][4]- Use a coupling reagent known for low racemization, such as those that form active esters in situ with additives like HOBt or Oxyma.[1][5]- Add the coupling reagent to the mixture of the peptide and this compound simultaneously (in situ activation).[1]- Perform the reaction at a lower temperature (e.g., 0 °C).[1]
Strong Base: The use of a strong, unhindered base can promote racemization and other side reactions.[1]- Use a sterically hindered base like N,N-diisopropylethylamine (DIEA) or a weaker base like N-methylmorpholine (NMM).[1]
Difficulty in Product Purification Formation of Diastereomers: Racemization during coupling leads to the formation of diastereomers which can be difficult to separate from the desired product.[1]- Optimize coupling conditions to minimize racemization (see above).- Employ chiral chromatography for purification if diastereomers are present.[1]
Unreacted Starting Materials: Incomplete reaction leaves unreacted peptide and/or this compound in the crude product.- Ensure the use of a slight excess of this compound (e.g., 1.1-1.2 equivalents).- Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when coupling this compound?

A1: The most common side reaction is racemization of the C-terminal amino acid of the peptide chain.[3][4] This occurs due to the activation of the carboxylic acid, which can lead to the abstraction of the alpha-proton and loss of stereochemical integrity. Other potential side reactions include the formation of byproducts from the coupling reagent itself, especially with uronium/guanidinium type reagents if used in large excess.[6][7]

Q2: How can I minimize racemization during the coupling reaction?

A2: To minimize racemization, consider the following strategies:

  • Choice of Coupling Reagent: Employ coupling reagents known to suppress racemization, such as carbodiimides (e.g., DIC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[4][5] Phosphonium (e.g., PyBOP) and aminium (e.g., HBTU, HATU) reagents are also effective, particularly with additives.[1][5]

  • Reaction Conditions: Perform the coupling at low temperatures (e.g., 0 °C to room temperature).[1]

  • Base Selection: Use a sterically hindered or weaker base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), instead of stronger, less hindered bases like triethylamine (TEA).[1]

  • Activation Time: Avoid prolonged pre-activation of the carboxylic acid before the addition of this compound.[1]

Q3: Which coupling reagent is best for coupling with this compound?

A3: The choice of coupling reagent can depend on the specific peptide sequence and the scale of the reaction. For routine couplings, a combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as HOBt or Oxyma is often a good starting point due to its effectiveness and cost-efficiency.[5] For more challenging couplings, such as with sterically hindered amino acids adjacent to the coupling site, more powerful reagents like HATU or HCTU may be beneficial.[1]

Q4: Is it necessary to protect the amino group of this compound before coupling?

A4: No, the primary amino group of this compound is the reactive functional group that will form the peptide bond with the C-terminus of the peptide. It should remain unprotected for the coupling reaction to occur. The tert-butyl ester serves as a protecting group for the carboxylic acid end of the aminocaproate.

Q5: How can I monitor the progress of the coupling reaction?

A5: The progress of the reaction can be monitored by various analytical techniques. A simple method is thin-layer chromatography (TLC) to observe the consumption of the starting peptide. More quantitative and sensitive methods include high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to track the formation of the desired product and identify any major side products.[1]

Experimental Protocols

General Protocol for Peptide Coupling with this compound

This protocol describes a general procedure for the solution-phase coupling of a C-terminal protected peptide with this compound using DIC and HOBt.

  • Reagent Preparation:

    • Dissolve the N-protected peptide (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).

    • In a separate vial, dissolve this compound (1.1 equivalents) and HOBt (1.1 equivalents) in the same anhydrous solvent.

  • Reaction Setup:

    • Cool the solution of the N-protected peptide to 0 °C in an ice bath.

    • Add the solution of this compound and HOBt to the peptide solution.

  • Coupling Reaction:

    • Add DIC (1.1 equivalents) to the reaction mixture dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting peptide is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the precipitated N,N'-diisopropylurea.

    • Wash the filtrate with a dilute acid (e.g., 1 M HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

PeptideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide N-Protected Peptide Activation Carboxyl Activation Peptide->Activation Amine This compound Coupling Peptide Bond Formation Amine->Coupling Reagents Coupling Reagent (e.g., DIC) Additive (e.g., HOBt) Base (e.g., DIEA) Reagents->Activation Activation->Coupling Activated Peptide Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Chromatography Workup->Purification FinalProduct Purified Coupled Product Purification->FinalProduct

Caption: A general workflow for the peptide coupling reaction.

TroubleshootingFlowchart Start Start Coupling Reaction CheckYield Low Coupling Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No UseStrongerReagent Use stronger coupling reagent (e.g., HATU, HCTU) CheckYield->UseStrongerReagent Yes Success Successful Coupling CheckPurity->Success No LowerTemp Lower reaction temperature (0 °C) CheckPurity->LowerTemp Yes IncreaseTimeTemp Increase reaction time/temperature (monitor racemization) UseStrongerReagent->IncreaseTimeTemp ChangeSolvent Change solvent to NMP/DMSO IncreaseTimeTemp->ChangeSolvent ChangeSolvent->Start Re-attempt UseHinderedBase Use sterically hindered base (e.g., DIEA, NMM) LowerTemp->UseHinderedBase AddHOBt Ensure presence of HOBt/Oxyma UseHinderedBase->AddHOBt ChiralPurification Consider chiral purification AddHOBt->ChiralPurification ChiralPurification->Start Re-attempt

Caption: A troubleshooting flowchart for peptide coupling issues.

References

Technical Support Center: Improving the Aqueous Solubility of Tert-Butyl 6-Aminocaproate Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of tert-Butyl 6-aminocaproate prodrugs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound prodrug exhibits poor aqueous solubility. What are the primary strategies I should consider?

A1: Poor aqueous solubility is a common challenge. The two primary avenues for addressing this are chemical modification of the prodrug itself and advanced formulation strategies that don't alter the chemical structure.[1][2] A logical workflow can help you decide on the best approach.

G cluster_0 Solubility Enhancement Workflow start Start: Prodrug with Low Aqueous Solubility char Characterize pH-Dependent Solubility & Stability start->char is_ionizable Is the prodrug ionizable at a physiologically relevant pH? char->is_ionizable formulation Formulation Strategies (e.g., Solid Dispersion, Nanosuspension) char->formulation Alternative Path chem_mod Chemical Modification (e.g., add ionizable group) is_ionizable->chem_mod No, or insufficient improvement salt Salt Formation is_ionizable->salt  Yes   eval Evaluate Solubility, Stability, and Permeability chem_mod->eval formulation->eval salt->eval success Success: Prodrug with Improved Solubility eval->success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q2: How can I chemically modify a this compound prodrug to increase its water solubility?

A2: Chemical modification involves covalently attaching hydrophilic or ionizable moieties to the parent prodrug.[3] The primary target for modification on this compound is the free amino group. Attaching groups that can be ionized (charged) at physiological pH is a highly effective strategy.

  • Phosphate Esters: Adding a phosphate group creates a highly water-soluble prodrug that can be cleaved by phosphatases in the body. This can lead to dramatic increases in solubility, sometimes over 1000-fold.[3]

  • Amino Acid Conjugates: Conjugating one or more amino acids (like glycine or lysine) can improve solubility and potentially leverage amino acid transporters for improved absorption.[4]

  • PEGylation: Attaching a polyethylene glycol (PEG) chain enhances water solubility and can also prolong the drug's circulation time.[1]

G cluster_1 Chemical Modification Strategies cluster_mods Potential Modifications at the Amino Group prodrug This compound (Core Structure) phosphate Add Phosphate Group (Highly Ionizable) prodrug->phosphate Leads to Phosphate Prodrug amino_acid Conjugate Amino Acid (e.g., Glycine, Lysine) prodrug->amino_acid Leads to Peptide Prodrug peg Attach PEG Chain (Increases Hydrophilicity) prodrug->peg Leads to PEGylated Prodrug

Caption: Potential chemical modifications to enhance prodrug solubility.

Q3: I want to avoid chemical modification. What are the most effective formulation strategies?

A3: Formulation approaches are ideal when you need to improve solubility without altering the molecule's covalent structure. Key methods include:

  • Amorphous Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[5] This avoids the need to overcome the crystal lattice energy for dissolution, often leading to significantly higher apparent solubility and faster dissolution rates.

  • Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[6][7] This can be achieved through techniques like milling or high-pressure homogenization.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The poorly soluble prodrug can be encapsulated within this cavity, forming an inclusion complex with greatly enhanced aqueous solubility.[8]

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for an assay. How can I troubleshoot this?

A4: This is a common experimental hurdle known as "precipitation upon dilution." Here are the steps to resolve it:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1%, to minimize its effect on both the biological system and compound solubility.

  • Adjust Buffer pH: Since the core structure contains a primary amine, the prodrug is likely a weak base. Lowering the pH of your aqueous buffer can protonate the amine, forming a more soluble salt in situ. Conduct small-scale tests to find a pH where the compound stays in solution without compromising the assay's integrity.

  • Use Co-solvents: If pH adjustment is not an option, consider adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) to the aqueous buffer to increase the solvent's capacity to dissolve the prodrug.[2]

  • Sonication: Gently sonicating the solution after dilution can help break up small aggregates and facilitate dissolution.

Quantitative Data on Solubility Enhancement

The following table provides illustrative data on how different strategies can impact the aqueous solubility of a model this compound prodrug.

Compound/Formulation Modification/Technique Aqueous Solubility (mg/mL) at pH 7.4 Fold Increase (vs. Parent)
Parent ProdrugNone0.051x
Prodrug Phosphate SaltChemical Modification>100>2000x[3]
Prodrug-Glycine ConjugateChemical Modification1.224x
Solid Dispersion (1:4 drug-to-polymer ratio)Formulation0.8517x
NanosuspensionFormulation0.5010x

Key Experimental Protocols

Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[9]

Objective: To determine the maximum concentration of a prodrug that can be dissolved in an aqueous buffer at a specific temperature.

Materials:

  • This compound prodrug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or glass test tubes

  • Orbital shaker with temperature control (set to 37 ± 1 °C)

  • Centrifuge

  • 0.22 µm syringe filters (validate for low drug binding)

  • HPLC system for quantification

Procedure:

  • Add an excess amount of the solid prodrug to a vial (enough so that undissolved solid remains at the end).

  • Add a precise volume of the pH 7.4 buffer to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker at 37 °C. Agitate for at least 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Sample Separation:

    • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the excess solid.

    • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Discard the first portion of the filtrate to saturate any binding sites on the filter.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of the dissolved prodrug using a validated HPLC method.

  • Report the solubility in mg/mL or µg/mL. Perform the experiment in triplicate.

G cluster_2 Workflow for Shake-Flask Solubility Assay start Add Excess Solid Prodrug to Buffer incubate Incubate with Agitation (e.g., 24-48h at 37°C) start->incubate separate Separate Solid from Liquid (Centrifuge/Filter) incubate->separate quantify Quantify Concentration in Supernatant via HPLC separate->quantify end Determine Equilibrium Solubility quantify->end

Caption: Experimental workflow for equilibrium solubility measurement.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare an amorphous solid dispersion of a this compound prodrug with a hydrophilic polymer to enhance its solubility and dissolution rate.

Materials:

  • This compound prodrug

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A common solvent that dissolves both the drug and polymer (e.g., methanol, acetone, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Accurately weigh and dissolve the prodrug and the chosen polymer in a suitable volume of the common solvent in a round-bottom flask. Ensure both components are fully dissolved to form a clear solution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a thin, solid film is formed on the inside of the flask.

  • Place the flask in a vacuum oven or desiccator for 24-48 hours to remove any residual solvent.

  • Carefully scrape the solid dispersion from the flask.

  • Characterize the resulting material for its amorphous nature (using techniques like XRD or DSC) and assess its solubility and dissolution profile compared to the crystalline prodrug.

References

addressing challenges in the scale-up of tert-Butyl 6-aminocaproate production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl 6-aminocaproate Production Scale-Up

Welcome to the technical support center for the production of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and scale-up.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Reaction Optimization

Q1: What are the primary synthesis routes for this compound?

A1: There are two main strategies for synthesizing this compound. The first is a direct esterification of 6-aminohexanoic acid with a tert-butyl source under strong acid catalysis.[1] The second involves first protecting the amino group of 6-aminohexanoic acid, typically with di-tert-butyl dicarbonate (Boc₂O), followed by esterification of the carboxylic acid.[1][2] The choice of route often depends on the desired purity, scale, and available starting materials.

cluster_start Starting Material cluster_route1 Route 1: Direct Esterification cluster_route2 Route 2: Protection-Esterification cluster_end Final Product A 6-Aminohexanoic Acid C Direct Esterification A->C Strong Acid Catalyst (e.g., H₂SO₄) E Amine Protection A->E B tert-Butanol or Isobutylene B->C H This compound C->H D Di-tert-butyl dicarbonate (Boc₂O) D->E F Boc-6-aminohexanoic acid E->F G Esterification F->G Esterification Agent G->H

Caption: Primary synthesis pathways for this compound.

Q2: My reaction yield is consistently low. What factors should I investigate?

A2: Low yields can stem from several factors. Key areas to optimize include reaction conditions such as temperature, pressure, catalyst loading, and reaction time.[1] Incomplete conversion of starting materials is a common issue. Ensure your reagents are pure and dry, as water can interfere with esterification reactions. For direct esterification, the choice of acid catalyst significantly impacts reaction efficiency.[1] Consider screening different catalysts (e.g., sulfuric acid, perchloric acid, solid acid catalysts) to find the optimal one for your system.

Q3: I am observing significant byproduct formation. How can I minimize this?

A3: Byproduct formation is a critical challenge during scale-up.

  • Oligomerization: The precursor, 6-aminocaproic acid, can form oligomers at high temperatures.[3] Running the reaction at the lowest effective temperature can mitigate this.

  • tert-Butyl Ester Cleavage: The tert-butyl ester is sensitive to strong acids.[4] During acidic workup or purification on acidic media (like silica gel or certain resins), the ester can be cleaved back to the carboxylic acid.[4] Use mild acidic conditions where possible and consider alternative purification methods.

  • Other Side Reactions: The amino group can participate in side reactions. The protection-esterification route can help prevent these by blocking the amine functionality during the esterification step.[1]

Section 2: Purification and Impurity Control

Q1: What is the most scalable method for purifying this compound?

A1: While column chromatography on silica gel is effective for achieving high purity at the lab scale, it is often impractical and costly for large-scale production.[1] The most scalable purification methods are extraction and crystallization.[1] A typical workup involves quenching the reaction, followed by extraction with an organic solvent.[1] The organic layer is then washed with aqueous solutions to remove catalysts and water-soluble impurities.[1] If the final product is a solid or can be induced to crystallize from a suitable solvent system, crystallization is a highly effective and economical method for achieving high purity on an industrial scale.[1]

Q2: My final product has a high water content according to Karl Fischer titration. How can I improve drying?

A2: High water content is a common issue. Ensure that the organic solvent used for extraction is thoroughly dried before solvent removal. This is typically achieved by treating the organic phase with a drying agent like anhydrous sodium sulfate or magnesium sulfate.[1] For the final product, drying under a high vacuum at a moderate temperature can effectively remove residual solvents and water.

Q3: How can I control impurities originating from the 6-aminocaproic acid starting material?

A3: The quality of your starting material is crucial. 6-aminocaproic acid is often synthesized via the hydrolysis of caprolactam, which can leave residual impurities.[5][6] It is essential to source high-purity 6-aminocaproic acid or purify it before use. Purity analysis of the starting material by techniques like HPLC is recommended to identify and quantify potential impurities that could carry through the synthesis.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction.1. Increase reaction time or temperature. Optimize catalyst loading.[1]
2. Reagents are wet or impure.2. Use anhydrous solvents and high-purity starting materials.
3. Suboptimal catalyst.3. Screen different acid catalysts for direct esterification.[1]
High Level of Impurities 1. Side reactions (e.g., oligomerization).1. Lower reaction temperature. Consider the protection-esterification route.[1][3]
2. Decomposition on silica gel.2. Neutralize the crude product before chromatography or use an alternative method like crystallization.
3. Cleavage of t-butyl ester during workup.3. Use mild acid for pH adjustment. Avoid prolonged exposure to acidic conditions.[4]
Phase Separation Issues (Emulsions) 1. Presence of amphiphilic byproducts.1. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength.
2. Insufficient solvent volume.2. Dilute the mixture with more organic solvent and/or water.
Product Fails Purity Spec 1. Inefficient purification.1. For chromatography, optimize the solvent system. For crystallization, screen different anti-solvents.
2. Co-eluting or co-crystallizing impurities.2. Re-evaluate the synthesis route to avoid the formation of structurally similar impurities.

Experimental Protocols

Protocol 1: Synthesis via Amine Protection and Esterification (Lab Scale)

This protocol is adapted from general procedures for Boc protection and esterification.[2]

1. Boc Protection of 6-Aminohexanoic Acid:

  • Dissolve 6-aminohexanoic acid (1 eq.) in a suitable solvent mixture (e.g., dioxane and water).

  • Add a base such as sodium hydroxide (NaOH) to adjust the pH to alkaline conditions.

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) dissolved in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LCMS.

  • Once complete, perform an acidic workup and extract the product (Boc-6-aminohexanoic acid) with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

2. Esterification of Boc-6-aminohexanoic acid:

  • Dissolve the crude Boc-6-aminohexanoic acid from the previous step in a suitable solvent (e.g., dichloromethane).

  • Add a tert-butyl source, such as tert-butanol, and a catalytic amount of an acid catalyst.

  • Alternatively, use a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine) and tert-butanol.

  • Stir the reaction at room temperature until completion is observed by TLC or LCMS.

  • Filter off any solids and wash the filtrate with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude tert-Butyl 6-(Boc-amino)caproate.

3. Boc Deprotection:

  • Dissolve the crude product in a solvent like dichloromethane.

  • Add an acid such as trifluoroacetic acid (TFA) and stir at room temperature.

  • Monitor the deprotection. Once complete, remove the solvent and excess acid under reduced pressure.

  • Purify the resulting salt or free amine as required.

Visualizations of Key Workflows

A Low Yield or High Impurity Issue B Analyze Reaction Mixture (TLC, LCMS, NMR) A->B C Is Starting Material Consumed? B->C D Optimize Reaction: - Increase Time/Temp - Check Catalyst Activity C->D No E Are there Many Byproducts? C->E Yes D->B Re-analyze F Optimize Conditions: - Lower Temperature - Change Solvent - Re-evaluate Route E->F No G Is the Main Impurity Known? E->G Yes F->B Re-analyze H Targeted Strategy: - Adjust Workup pH - Change Purification Method G->H Yes J Characterize Unknown Byproducts G->J No I Proceed to Scale-Up Evaluation H->I J->H

Caption: A logical workflow for troubleshooting common synthesis issues.

A Crude Reaction Mixture B Quench Reaction (e.g., with water or sat. NaHCO₃) A->B C Liquid-Liquid Extraction (e.g., with Ethyl Acetate) B->C D Separate Layers C->D E Aqueous Layer (contains catalyst salts, water-soluble impurities) D->E Discard F Organic Layer D->F Collect G Wash Organic Layer (e.g., with Brine) F->G H Dry Organic Layer (e.g., over Na₂SO₄) G->H I Filter and Concentrate (Rotary Evaporation) H->I J Crude Product I->J K Purification J->K Crystallization or Chromatography L Final Product K->L

Caption: Standard workflow for purification via extractive workup.

References

minimizing byproduct formation in 6-aminohexanoic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 6-aminohexanoic acid. Our goal is to help you minimize byproduct formation and maximize the yield of your desired ester product.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the esterification of 6-aminohexanoic acid.

Issue 1: Low Yield of the Desired Ester

Q1: My Fischer esterification of 6-aminohexanoic acid resulted in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the direct Fischer esterification of 6-aminohexanoic acid are common due to the presence of the reactive amino group and the reversible nature of the reaction. Here are the primary causes and troubleshooting steps:

  • Byproduct Formation: The free amino group can react intramolecularly to form ε-caprolactam or intermolecularly to form oligomers and polymers. These side reactions consume the starting material, reducing the ester yield.[1]

    • Solution: The most effective way to prevent these side reactions is to protect the amino group before esterification. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[2][3]

  • Reaction Equilibrium: Fischer esterification is an equilibrium process. The presence of water, a byproduct of the reaction, can shift the equilibrium back toward the reactants.

    • Solution: To drive the reaction toward the ester product, use a large excess of the alcohol (e.g., ethanol can be used as the solvent) and/or remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2]

  • Reaction Time and Temperature: The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low.

    • Solution: Ensure the reaction is refluxed for a sufficient period. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can help determine the optimal reaction time.

Issue 2: Presence of Impurities in the Final Product

Q2: After my esterification reaction, I've identified ε-caprolactam as a major impurity. How can I prevent its formation?

A2: The formation of ε-caprolactam is a result of an intramolecular cyclization of 6-aminohexanoic acid, which competes with the desired intermolecular esterification.[1] To prevent this:

  • N-Protection: Protecting the amino group with a suitable protecting group, such as a Boc group, will prevent it from participating in the intramolecular cyclization.[2][3] This is the most reliable method to avoid lactam formation.

  • Reaction Conditions: While less effective than N-protection, optimizing reaction conditions can help. Running the reaction at lower temperatures may favor esterification over cyclization to some extent, but this can also slow down the desired reaction.

Q3: I observe a significant amount of a solid, insoluble material in my reaction mixture. What is it and how can I avoid it?

A3: This is likely due to the formation of polyamide oligomers or polymers resulting from intermolecular amide bond formation between the amino group of one molecule and the carboxylic acid group of another.[1]

  • Solution: As with lactam formation, N-protection of the amino group is the most effective way to prevent polymerization. By protecting the amine, you eliminate its nucleophilicity, thus preventing it from reacting with the carboxylic acid.

Issue 3: N-Boc Protection and Deprotection Issues

Q4: I am having trouble with the N-Boc protection of 6-aminohexanoic acid. What are some common pitfalls?

A4: Common issues with N-Boc protection include incomplete reaction and difficulties in product isolation.

  • Incomplete Reaction: Ensure you are using the correct stoichiometry of di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine or sodium hydroxide) to facilitate the reaction. The reaction is typically carried out in a mixed solvent system like dioxane/water or THF/water.[3]

  • Isolation: The product, N-Boc-6-aminohexanoic acid, is an acid. After the reaction, the mixture is typically acidified to protonate the carboxylic acid, allowing for extraction into an organic solvent like ethyl acetate. Ensure the pH is sufficiently low (around 2-3) for efficient extraction.[3]

Q5: The deprotection of my N-Boc protected ester is leading to the decomposition of my product. What are milder deprotection methods?

A5: While strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are effective for Boc deprotection, they can sometimes be too harsh for sensitive substrates, leading to ester cleavage or other side reactions.[4][5]

  • Milder Acidic Conditions: You can try using a less concentrated acid solution or performing the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.[4]

  • Alternative Reagents: For particularly acid-sensitive esters, consider alternative deprotection methods. For example, using oxalyl chloride in methanol has been reported as a mild method for N-Boc deprotection.[6]

Data Presentation

The following table summarizes the expected outcomes of direct versus protected esterification of 6-aminohexanoic acid. The values are illustrative and can vary based on specific reaction conditions.

MethodReagentsExpected Ester YieldMajor ByproductsNotes
Direct Fischer Esterification 6-Aminohexanoic acid, Ethanol, H₂SO₄ (cat.)Low to Moderate (e.g., <50%)ε-Caprolactam, Oligomers/PolymersSimple one-step process but prone to significant byproduct formation.[1]
Protected Esterification 1. Boc₂O, Et₃N 2. Ethanol, H₂SO₄ (cat.) 3. TFA or HClHigh (e.g., >85% over 3 steps)MinimalMulti-step process but provides a much cleaner reaction and higher yield of the desired ester.[2][3]

Experimental Protocols

Protocol 1: N-Protection of 6-Aminohexanoic Acid with Boc Anhydride

  • Dissolution: Dissolve 6-aminohexanoic acid (1 equivalent) in a 1:1 mixture of dioxane and 1M sodium hydroxide solution.

  • Addition of Boc₂O: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while stirring vigorously.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M HCl solution. Extract the product, N-Boc-6-aminohexanoic acid, with ethyl acetate (3x).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the N-Boc-protected acid.

Protocol 2: Esterification of N-Boc-6-Aminohexanoic Acid

  • Reaction Setup: Dissolve N-Boc-6-aminohexanoic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents, which also acts as the solvent).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product, ethyl N-Boc-6-aminohexanoate, with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: N-Boc Deprotection of Ethyl N-Boc-6-aminohexanoate

  • Dissolution: Dissolve the N-Boc protected ester (1 equivalent) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C and add an excess of trifluoroacetic acid (TFA, e.g., 5-10 equivalents).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates complete deprotection.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Work-up: Dissolve the residue in a small amount of water and basify with a saturated sodium bicarbonate solution.

  • Extraction: Extract the deprotected ester, ethyl 6-aminohexanoate, with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.

Mandatory Visualization

Byproduct_Formation A 6-Aminohexanoic Acid B Ethyl 6-aminohexanoate (Desired Product) A->B Esterification (Ethanol, H+) C ε-Caprolactam (Byproduct) A->C Intramolecular Cyclization D Polyamide Oligomers (Byproduct) A->D Intermolecular Polymerization Experimental_Workflow cluster_0 Direct Esterification (Lower Yield) cluster_1 Protected Esterification (Higher Yield) A1 6-Aminohexanoic Acid B1 Mixture of Products: - Ethyl 6-aminohexanoate - ε-Caprolactam - Oligomers A1->B1 Ethanol, H+ Reflux A2 6-Aminohexanoic Acid B2 N-Boc-6-aminohexanoic acid A2->B2 1. Boc₂O, Base C2 Ethyl N-Boc-6-aminohexanoate B2->C2 2. Ethanol, H+ D2 Ethyl 6-aminohexanoate C2->D2 3. TFA or HCl

References

selection of catalysts for efficient tert-Butyl 6-aminocaproate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of catalysts for the efficient synthesis of tert-butyl 6-aminocaproate. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary synthetic routes for this compound:

  • Direct Esterification of 6-Aminocaproic Acid: This method involves the reaction of 6-aminocaproic acid with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of a catalyst.[1]

  • Two-Step Synthesis via N-Protection: This route involves first protecting the amino group of 6-aminocaproic acid, typically with a di-tert-butyl dicarbonate (Boc₂O) group, followed by the esterification of the carboxylic acid. The protecting group can then be removed if the free amine is desired.[1]

Q2: What are the most common catalysts for the direct esterification of 6-aminocaproic acid with tert-butanol?

A2: The most common catalysts for this reaction are strong acids, which protonate the carboxylic acid, making it more susceptible to nucleophilic attack by tert-butanol. Commonly used acid catalysts include:

  • Perchloric acid

  • Sulfuric acid

  • Solid acid catalysts[1]

Additionally, coupling agents typically used in peptide synthesis can be adapted for this esterification, offering milder reaction conditions. These include:

  • Dicyclohexylcarbodiimide (DCC) with 4-(Dimethylamino)pyridine (DMAP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with DMAP and sometimes 1-Hydroxybenzotriazole (HOBt)

Q3: What is the role of DMAP in DCC or EDC-mediated esterification?

A3: In DCC or EDC-mediated esterification, 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It reacts with the activated carboxylic acid intermediate (an O-acylisourea) to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the sterically hindered tert-butanol, thus accelerating the reaction and improving the yield.

Q4: What are the advantages of using the N-protection method?

A4: The N-protection method offers several advantages:

  • Prevention of Side Reactions: Protecting the amino group prevents it from reacting with the activated carboxylic acid, thus avoiding the formation of amides and potential polymerization.

  • Improved Solubility: The N-Boc protected intermediate often has better solubility in organic solvents, which can facilitate the reaction.

  • Milder Esterification Conditions: Once the amino group is protected, a wider range of esterification methods can be employed under milder conditions.

Q5: Are there any "green" or environmentally friendly approaches to this synthesis?

A5: Yes, green chemistry principles can be applied to this synthesis. One approach is the enzymatic synthesis of the precursor, 6-aminocaproic acid, from renewable feedstocks, which helps to prevent waste.[1] For the esterification step, the use of solid acid catalysts that can be easily recovered and reused is a greener alternative to stoichiometric acid catalysts.[1]

Catalyst Performance Data

The following table summarizes the performance of various catalysts for the synthesis of tert-butyl esters, including those applicable to 6-aminocaproic acid. Please note that some data is extrapolated from similar amino acid esterifications.

Catalyst SystemReagentsTypical SolventTemperature (°C)Reaction TimeReported YieldKey Advantages & Disadvantages
DCC/DMAP 6-Aminocaproic acid, tert-butanol, DCC, DMAPDichloromethane (DCM)0 to Room Temp3 - 20 hoursGood to HighMild conditions; suitable for acid-sensitive substrates. Byproduct (DCU) can be difficult to remove completely.
EDC/DMAP/HOBt 6-Aminocaproic acid, tert-butanol, EDC, DMAP, HOBtAcetonitrile or DCMRoom Temp18 - 42 hoursModerate to HighWater-soluble carbodiimide allows for easier workup. Reaction can be sluggish.
p-TSA/Isobutylene 6-Aminocaproic acid, Isobutylene, p-TSADioxaneRoom Temp1 - 8 daysLow to ModerateHigh atom economy. Requires pressure equipment and long reaction times. Low yields with unprotected amino acids.
SOCl₂/t-BuOH 6-Aminocaproic acid, tert-butanol, Thionyl ChlorideMethanol (as co-solvent)0 to Room TempOvernightVariableInexpensive reagents. Risk of forming the acid chloride, especially with excess SOCl₂.
Boc₂O then Esterification N-Boc-6-aminocaproic acid, tert-butanol, Catalyst (e.g., DCC/DMAP)DCMRoom TempVariableHighProtects the amine from side reactions, leading to cleaner reactions and higher yields of the desired ester. Adds an extra step to the synthesis.
Bis(trifluoromethanesulfonyl)imide 6-Aminocaproic acid, tert-butyl acetatetert-butyl acetateRoom TempFastGood to HighDirect conversion of free amino acids to their tert-butyl esters. Reagent is expensive.

Experimental Protocols

Protocol 1: Steglich Esterification using DCC/DMAP

Materials:

  • 6-Aminocaproic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 6-aminocaproic acid (1.0 eq) in anhydrous DCM.

  • Add tert-butanol (3.0 eq) and DMAP (0.08 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture over 5 minutes.

  • Stir the reaction mixture at 0 °C for an additional 5 minutes, then remove the ice bath and stir at room temperature for 3 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Two-Step Synthesis via N-Boc Protection

Step 1: Synthesis of N-Boc-6-aminocaproic acid

Materials:

  • 6-Aminocaproic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Citric acid solution

Procedure:

  • Dissolve 6-aminocaproic acid (1.0 eq) in a 1:1 mixture of dioxane and 1N NaOH solution.

  • Cool the solution to 0 °C.

  • Add Boc₂O (1.1 eq) and stir the mixture vigorously at room temperature overnight.

  • Concentrate the reaction mixture in vacuo to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 3-4 with a cold citric acid solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-6-aminocaproic acid.

Step 2: Esterification of N-Boc-6-aminocaproic acid

Follow the procedure for Steglich Esterification (Protocol 1), substituting 6-aminocaproic acid with N-Boc-6-aminocaproic acid.

Troubleshooting Guide

Q: My reaction yield is consistently low when using DCC/DMAP. What could be the issue?

A: Low yields in DCC/DMAP mediated esterifications can be due to several factors:

  • Formation of N-acylurea byproduct: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the alcohol.[3] To minimize this, ensure that the alcohol (tert-butanol) is present to react with the intermediate as it is formed. Adding the DCC last to the mixture of the acid, alcohol, and DMAP can help.

  • Steric Hindrance: tert-Butanol is a sterically hindered alcohol, which can slow down the reaction. Increasing the reaction time or slightly increasing the amount of DMAP (up to 0.2 eq) may improve the yield. However, excess DMAP can lead to side reactions.

  • Moisture: The presence of water can hydrolyze the DCC and the activated intermediates. Ensure all reagents and solvents are anhydrous.

  • Incomplete removal of DCU: The dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove completely and may co-elute with the product, leading to an artificially low perceived yield of the pure product.

Q: I am observing multiple spots on my TLC plate when using an acid catalyst like p-TSA. What are the likely side products?

A: With strong acid catalysts and the presence of an unprotected amino group, several side reactions can occur:

  • Polymerization: 6-Aminocaproic acid can undergo self-condensation to form polyamides, especially at elevated temperatures.

  • Dehydration of tert-butanol: Strong acids can catalyze the dehydration of tert-butanol to isobutylene.

  • N-alkylation: The amino group could potentially be alkylated by the tert-butyl cation formed from tert-butanol.

To mitigate these issues, it is often recommended to use the N-protected form of 6-aminocaproic acid when using strong acid catalysts for esterification.

Q: The workup for my EDC-mediated reaction is difficult, and I am losing a lot of product. Any suggestions?

A: EDC and its urea byproduct are water-soluble, which should simplify the workup compared to DCC. However, if your product has some water solubility, you might lose it during the aqueous washes.

  • Minimize Aqueous Washes: Use minimal volumes of acidic and basic solutions for washing.

  • Brine Wash: A final wash with saturated brine can help to break emulsions and reduce the amount of water in the organic layer.

  • Back-extraction: If you suspect your product is in the aqueous layer, you can try to back-extract the aqueous washes with a fresh portion of the organic solvent.

  • Alternative Solvents: Consider using a more non-polar solvent for extraction if your product's polarity allows for it.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_start Starting Material cluster_methods Synthetic Methods cluster_catalysts Catalyst Selection cluster_workup Reaction & Workup cluster_end Final Product start 6-Aminocaproic Acid direct Direct Esterification start->direct two_step Two-Step (N-Protection First) start->two_step acid_cat Strong Acid (p-TSA, H₂SO₄) direct->acid_cat coupling_agent Coupling Agent (DCC/DMAP, EDC/DMAP) direct->coupling_agent boc_protection Boc₂O two_step->boc_protection reaction Reaction with tert-Butanol or Isobutylene acid_cat->reaction coupling_agent->reaction esterification Esterification of N-Boc-6-aminocaproic acid boc_protection->esterification workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification esterification->coupling_agent e.g. esterification->workup final_product tert-Butyl 6-Aminocaproate purification->final_product catalyst_selection cluster_criteria Key Selection Criteria cluster_paths Catalyst Paths cluster_recommendations Recommended Catalysts criteria Desired Reaction Conditions? mild Mild Conditions criteria->mild Mild harsh Harsh/Acidic Conditions criteria->harsh Harsh/Acidic coupling_agents DCC/DMAP EDC/DMAP/HOBt mild->coupling_agents two_step Two-Step: 1. Boc₂O 2. DCC/DMAP mild->two_step strong_acids p-TSA/Isobutylene H₂SO₄/t-BuOH harsh->strong_acids recommendation1 recommendation1 coupling_agents->recommendation1 Good for direct esterification under mild conditions. recommendation2 recommendation2 two_step->recommendation2 Best for avoiding side reactions and achieving high purity. recommendation3 recommendation3 strong_acids->recommendation3 Economical but higher risk of side reactions with unprotected amino acid.

References

Technical Support Center: tert-Butyl Ester Cleavage and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the cleavage and deprotection of tert-butyl (t-Bu) esters. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and select the optimal deprotection strategy for their specific substrates.

Frequently Asked Questions (FAQs)

Q1: My standard trifluoroacetic acid (TFA) deprotection is not going to completion or is giving low yields. What could be the problem?

An incomplete reaction or low yield can be attributed to several factors:

  • Insufficient Reagent or Reaction Time: The amount of acid may be insufficient to fully catalyze the cleavage, or the reaction may not have been allowed to proceed long enough. It is recommended to monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Reaction Temperature: While many TFA deprotections are run at room temperature, gentle heating might be necessary for more sterically hindered or less reactive esters.

  • Water Content: Ensure anhydrous conditions are not required for your specific protocol, as some methods are sensitive to moisture. Conversely, for some milder acid methods like aqueous phosphoric acid, water is a necessary component of the reagent.[2]

Q2: I am observing side products after TFA cleavage. What are they and how can I prevent their formation?

A common side reaction is the alkylation of sensitive functional groups by the released tert-butyl cation.[3] The tert-butyl cation can be trapped by nucleophilic residues in your molecule, such as the thiol group of cysteine, the indole ring of tryptophan, or the thioether of methionine.[3][4]

To prevent these side reactions, "scavengers" are added to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

  • Triethylsilane (TES) or Triisopropylsilane (TIPS)[5][6]

  • Thioanisole[4]

  • Water[6]

  • Phenol[6]

  • 1,2-Ethanedithiol (EDT)[6]

A common scavenger "cocktail" is a mixture of TFA, water, and a silane like TIPS (e.g., 95:2.5:2.5 v/v/v).[6]

Q3: My compound contains other acid-sensitive protecting groups (e.g., Boc, trityl, silyl ethers). How can I selectively cleave the tert-butyl ester?

This is a common challenge as many acid-labile groups have similar reactivity. While complete selectivity can be difficult to achieve, several milder methods can be employed:

  • Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane (DCM) can selectively cleave t-butyl esters in the presence of some other acid-labile groups.[5][7] Ytterbium triflate (Yb(OTf)₃) is another mild Lewis acid that has shown selectivity for t-butyl esters over benzyl, allyl, and methyl esters.[5]

  • Mild Brønsted Acids: Aqueous phosphoric acid (H₃PO₄) is an environmentally friendly option that can deprotect t-butyl esters while leaving groups like CBZ carbamates, benzyl esters, and TBDMS ethers intact.[2][8]

  • Silica Gel: Heating the t-butyl ester with silica gel in refluxing toluene can be a mild and selective method.[5][9]

Q4: Are there any non-acidic methods for cleaving a tert-butyl ester?

Yes, if your substrate is highly sensitive to acidic conditions, alternative methods are available:

  • Base-Mediated Cleavage: Powdered potassium hydroxide (KOH) in THF can effectively cleave t-butyl benzoates at room temperature.[5][8]

  • Thermolysis: For thermally stable compounds, heating in a high-boiling solvent or under vacuum can induce the elimination of isobutylene, yielding the free carboxylic acid.[10] Continuous flow reactors at high temperatures (120-240°C) have also been used for reagent-free thermal deprotection.[11]

Q5: How can I monitor the progress of my deprotection reaction?

The most common methods for monitoring the reaction are:

  • Thin-Layer Chromatography (TLC): A simple and rapid technique. The product (carboxylic acid) is typically more polar than the starting material (t-butyl ester) and will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the disappearance of the starting material and the appearance of the product, as well as identify any side products by their mass.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction / Low Yield 1. Insufficient acid or reaction time. 2. Low reaction temperature. 3. Catalyst deactivation (for Lewis acids).[5]1. Increase the equivalents of acid or extend the reaction time. Monitor by TLC or LC-MS.[1][5] 2. Gently increase the reaction temperature. 3. Use a higher catalyst loading or add it in portions. Ensure anhydrous conditions if the catalyst is moisture-sensitive.[5]
Formation of Side Products 1. Alkylation of sensitive residues by the t-butyl cation.[3] 2. Degradation of the substrate under harsh acidic conditions.[5]1. Add a scavenger such as triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole to the reaction mixture.[5][6] 2. Switch to a milder deprotection method (e.g., ZnBr₂, aqueous H₃PO₄, or a non-acidic method).[2][5]
Cleavage of Other Protecting Groups 1. The chosen reagent is not selective enough.[5]1. Consult the comparison table below and choose a milder, more selective reagent. For example, switch from TFA to Yb(OTf)₃ or aqueous H₃PO₄.[5]
Difficult Work-up 1. Residual TFA is difficult to remove. 2. Product is water-soluble.1. Co-evaporate the crude product with a non-polar solvent like toluene multiple times to azeotropically remove residual TFA.[1] 2. Use extraction with an appropriate organic solvent. If the product remains in the aqueous layer, consider acidification/basification to alter its solubility, or use techniques like reverse-phase chromatography.

Data and Protocols

Comparison of Common Deprotection Methods
Method Reagent(s) Solvent Temp. (°C) Time Notes
Standard Acidic Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp2-5 hStrong acid, may cleave other acid-labile groups. Scavengers are often required.[1]
Lewis Acid (I) Ytterbium triflate (Yb(OTf)₃) (5 mol%)Nitromethane45-506-8 hMild and selective for t-Bu esters over benzyl, allyl, and methyl esters.[5]
Lewis Acid (II) Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TempVariesCan be selective in the presence of certain other acid-labile groups like Fmoc.[12]
Mild Brønsted Acid 85% Aqueous Phosphoric Acid (H₃PO₄)Dioxane or neat50-802-24 hGreen and mild reagent. Tolerates CBZ, benzyl esters, and TBDMS ethers.[2][13]
Radical-Based Tris(4-bromophenyl)aminium ("Magic Blue"), Triethylsilane (HSiEt₃)Dichloromethane (DCM)Room Temp< 1 hVery mild, catalytic method suitable for diverse and sensitive substrates.[8][14]
Base-Mediated Powdered Potassium Hydroxide (KOH)Tetrahydrofuran (THF)Room TempVariesA safer alternative to NaH/DMF for base-mediated cleavage, especially for benzoates.[5][8]
Key Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM [1]

  • Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.

  • To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature, creating a 1:1 (v/v) mixture. If necessary, add scavengers (e.g., 2-5% triisopropylsilane).

  • Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • To ensure complete removal of TFA, co-evaporate with toluene (e.g., 3 x 10 mL).[1]

  • The crude product can often be used directly or purified by flash chromatography if needed.

Protocol 2: Selective Deprotection using Ytterbium Triflate (Yb(OTf)₃) [5]

  • Dissolve the t-butyl ester substrate in nitromethane.

  • Add ytterbium triflate (Yb(OTf)₃) (5 mole %).

  • Heat the reaction mixture to 45-50 °C.

  • Monitor the reaction by TLC or LC-MS until completion (typically 6-8 hours).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate, and purify the product as needed.

Protocol 3: Deprotection using "Magic Blue" and Triethylsilane [5][14]

  • Dissolve the t-butyl ester substrate in a suitable solvent (e.g., dichloromethane).

  • Add triethylsilane (HSiEt₃) (typically 2-4 equivalents).

  • Add tris(4-bromophenyl)aminium radical cation ("Magic Blue") as a catalyst (e.g., 1 mol%).

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture and purify by chromatography.

Visualizations

G cluster_mech Acid-Catalyzed Deprotection Mechanism Ester tert-Butyl Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H+ Carbocation tert-Butyl Cation ProtonatedEster->Carbocation Acid Carboxylic Acid ProtonatedEster->Acid Cleavage Isobutylene Isobutylene Carbocation->Isobutylene - H+ H_plus H+ H_plus2 H+

Caption: Acid-catalyzed cleavage of a tert-butyl ester.

G cluster_workflow General Experimental Workflow Setup Reaction Setup (Substrate, Solvent, Reagent) Monitor Monitor Reaction (TLC / LC-MS) Setup->Monitor Workup Work-up (Quench, Extract, Concentrate) Monitor->Workup Reaction Complete Purify Purification (Chromatography / Crystallization) Workup->Purify Crude Product Product Pure Product Purify->Product

Caption: General workflow for t-butyl ester deprotection.

G cluster_decision Decision Tree for Deprotection Method Start Start: Need to cleave a t-Bu ester AcidLabile Other acid-labile groups present? Start->AcidLabile AcidStable Substrate stable to strong acid? AcidLabile->AcidStable No UseMildAcid Use milder acid: - Yb(OTf)3 - ZnBr2 - aq. H3PO4 AcidLabile->UseMildAcid Yes UseTFA Use TFA with scavengers AcidStable->UseTFA Yes NonAcidic Use non-acidic method: - KOH/THF - Thermolysis - 'Magic Blue' AcidStable->NonAcidic No

Caption: Decision tree for selecting a cleavage method.

References

Technical Support Center: Strategies to Avoid Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a chiral amino acid loses its stereochemical integrity, converting from a single enantiomer (typically the L-form in natural peptides) into a mixture of both L- and D-isomers.[1] This process is a significant side reaction during peptide synthesis that can lead to diastereomeric impurities in the final peptide product.[2] These impurities can be difficult to separate and may significantly alter the biological activity of the peptide.[2][3]

Q2: What is the primary cause of racemization during peptide synthesis?

A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[3][4] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planarity of the oxazolone ring allows for the abstraction of the proton at the alpha-carbon by a base, leading to a loss of stereochemistry.[2] A secondary mechanism is direct enolization, where a strong base directly abstracts the alpha-proton of the activated amino acid.[4]

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide coupling.[4][5] Other amino acids that can be susceptible, especially under non-optimized conditions, include Serine (Ser) and Phenylalanine (Phe).[4][6]

Q4: How can I quantitatively assess the level of racemization in my synthesized peptide?

A4: Several analytical methods can be used to detect and quantify racemization in synthetic peptides. The most common techniques are Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7] Chiral HPLC and CE are highly sensitive methods capable of separating diastereomers.[7] Another approach involves derivatization of the hydrolyzed peptide followed by gas chromatography on a chiral column.[8]

Troubleshooting Guide

This guide will help you troubleshoot common issues related to racemization during peptide synthesis.

Issue 1: High levels of racemization detected in the final peptide.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Carbodiimide reagents like DCC and DIC can cause significant racemization when used alone.[4] Solution: Always use carbodiimides in conjunction with racemization-suppressing additives such as HOBt, HOAt, or Oxyma.[4][9][10] For particularly sensitive amino acids, consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents, which generally lead to lower racemization.[4][10]
Strong or Excess Base The presence of a strong, non-hindered base like diisopropylethylamine (DIPEA) can promote racemization.[9][11] Solution: Use a weaker, sterically hindered base such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[9] Ensure you are using the minimum amount of base necessary for the coupling reaction.[4]
Elevated Reaction Temperature Higher temperatures accelerate the rate of racemization.[9] Solution: Perform the coupling reaction at a lower temperature, such as 0°C, especially for amino acids prone to racemization.[4]
Prolonged Pre-activation Time Allowing the activated amino acid to stand for an extended period before adding it to the resin increases the chance of oxazolone formation.[9] Solution: Minimize the pre-activation time. Add the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin.[9]
Solvent Choice The polarity of the solvent can influence the rate of racemization. Solution: If reagent solubility allows, consider using a less polar solvent to help reduce racemization.[4]

Issue 2: Racemization specifically observed at Cysteine or Histidine residues.

Potential Cause Recommended Solution
Inherent Susceptibility of Cys and His These amino acids are intrinsically prone to racemization.[4][5]
Side Chain Protecting Group (Cys) The choice of the cysteine side-chain protecting group can influence the extent of racemization. For example, the Trityl (Trt) group can sometimes lead to higher racemization compared to other groups like Dpm under certain conditions.[12] Solution: For C-terminal cysteine residues, using 2-chlorotrityl resin can be effective in suppressing racemization.[13] The Tetrahydropyranyl (Thp) protecting group has also been shown to minimize cysteine racemization.[13]
Side Chain Protecting Group (His) The unprotected imidazole ring of histidine can catalyze racemization.[14] Solution: Use a side-chain protecting group for histidine. The benzyloxymethyl (Bom) group is very effective at suppressing racemization.[14]
Coupling Method for Cys Certain coupling protocols can exacerbate cysteine racemization.[13] Solution: The combination of DIC and an additive like HOBt or Oxyma Pure is recommended for coupling Fmoc-Cys(Trt)-OH with minimal racemization.[10]

Quantitative Data Summary

The following tables provide a summary of quantitative data on the effectiveness of different strategies to minimize racemization.

Table 1: Qualitative Comparison of Racemization Suppression Strategies

StrategyEffectiveness in Reducing RacemizationKey Considerations
Addition of HOBt/HOAt/Oxyma HighCommonly used with carbodiimides to suppress oxazolone formation. Oxyma is a non-explosive alternative.[4][9][10]
Lowering Reaction Temperature Moderate to HighReduces the rate of both coupling and racemization.[4]
Use of Less Polar Solvents ModerateSolvent choice is often limited by reagent solubility and resin swelling.[4]
Use of Weaker, Sterically Hindered Bases HighBases like 2,4,6-collidine are effective in minimizing racemization.[9]
Choice of Coupling Reagent HighPhosphonium and aminium/uronium reagents generally result in lower racemization than carbodiimides alone.[4]
Use of Copper (II) Chloride HighHas been shown to be effective, particularly in solution-phase synthesis.[4][5]

Table 2: Racemization of Fmoc-L-His(Trt)-OH with Different Coupling Reagents

Coupling ReagentBase% D-product (Racemization)
DIC/Oxyma-1.8
EDCl/HOBt-3.2
HBTUDIPEA10.5
HATUDIPEA12.1
PyBopDIPEA11.2
Data adapted from a study on the effect of coupling reagents on α-C racemization.[6][15]

Table 3: Racemization of Fmoc-L-Cys(Trt)-OH with Different Coupling Reagents

Coupling ReagentBase% D-product (Racemization)
DIC/Oxyma-0
EDCl/HOBt-0.8
HBTUDIPEA3.9
HATUDIPEA4.5
PyBopDIPEA4.1
Data adapted from a study on the effect of coupling reagents on α-C racemization.[6][15]

Experimental Protocols

Protocol 1: General Coupling Cycle in SPPS to Minimize Racemization

This protocol provides a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.[4][9]

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.

  • Coupling Mixture Preparation (Minimized Pre-activation):

    • In a separate vessel, dissolve the Nα-Fmoc-protected amino acid (3 equivalents) and a racemization-suppressing additive (e.g., Oxyma or HOBt, 3 equivalents) in a minimal amount of DMF.

    • Add a weak, sterically hindered base (e.g., 2,4,6-collidine, 4 equivalents) to the amino acid/additive solution.

    • Add the coupling reagent (e.g., DIC, 3 equivalents) to this mixture immediately before adding it to the resin. Do not let the mixture stand for a prolonged period.

  • Coupling Reaction: Add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours. For particularly sensitive amino acids, perform the coupling at 0°C for an extended period.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Detection of Racemization by Chiral HPLC

This protocol outlines a general method for quantifying the level of racemization by separating the desired all-L peptide from its D-L diastereomer using chiral HPLC.[2][7]

  • Peptide Synthesis: Synthesize a model dipeptide or tripeptide known to be susceptible to racemization (e.g., coupling Fmoc-His(Trt)-OH to H-Leu-Resin) using the coupling conditions you wish to evaluate.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT).

  • Sample Preparation:

    • Precipitate the crude peptide in cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm filter.

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase column suitable for peptide separation.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA). The exact gradient will need to be optimized for the specific peptide.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).

    • Quantification: Integrate the peak areas of the desired all-L peptide and any diastereomeric (D-isomer containing) peaks. The percentage of racemization can be calculated from the relative peak areas.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_pathways Competing Pathways cluster_racemization Racemization N-Protected_L-Amino_Acid N-Protected L-Amino Acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) N-Protected_L-Amino_Acid->Activated_Intermediate Coupling Reagent Coupling Desired Peptide Bond Formation Activated_Intermediate->Coupling + Peptide Amine (Desired Pathway) Oxazolone 5(4H)-Oxazolone Formation (Planar Intermediate) Activated_Intermediate->Oxazolone Cyclization (Base-catalyzed) Enolate Enolate Anion (Loss of Chirality) Oxazolone->Enolate + Base, -H+ D-Peptide Diastereomeric D-Peptide Enolate->D-Peptide + Peptide Amine

Caption: Mechanism of racemization via oxazolone formation during peptide synthesis.

TroubleshootingWorkflow start High Racemization Detected coupling_reagent Evaluate Coupling Reagent start->coupling_reagent add_additive Add HOBt, HOAt, or Oxyma coupling_reagent->add_additive Using Carbodiimide? change_reagent Switch to Phosphonium or Aminium/Uronium Reagent coupling_reagent->change_reagent Still high racemization? base Evaluate Base temperature Evaluate Temperature base->temperature Base is appropriate use_weaker_base Use Weaker, Sterically Hindered Base (e.g., Collidine) base->use_weaker_base Using strong base? lower_temp Lower Coupling Temperature (0°C) temperature->lower_temp Coupling at RT? end Racemization Minimized temperature->end Temp is low add_additive->base change_reagent->base use_weaker_base->temperature lower_temp->end

Caption: Troubleshooting workflow for addressing high racemization in peptide synthesis.

References

Technical Support Center: Enhancing Metabolic Stability of tert-Butyl 6-Aminocaproate-Based Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental evaluation of tert-butyl 6-aminocaproate-based prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic liability of this compound-based prodrugs?

A1: The primary metabolic liability is the hydrolysis of the tert-butyl ester bond, which is catalyzed by various esterases present in plasma, liver, and other tissues.[1] This cleavage releases the active parent drug. While this conversion is necessary for the prodrug's efficacy, rapid or uncontrolled hydrolysis can lead to poor pharmacokinetic profiles and potential toxicity.[2][3][4]

Q2: Why am I observing rapid disappearance of my prodrug in in vitro plasma stability assays?

A2: Rapid disappearance in plasma is likely due to high esterase activity.[1] Different species exhibit varying levels of plasma esterase activity, which can lead to significant differences in prodrug stability.[5] Additionally, ex vivo hydrolysis can occur post-sample collection, leading to an overestimation of the active drug concentration and an underestimation of the prodrug concentration.

Q3: My tert-butyl ester prodrug shows good stability in plasma but has high clearance in vivo. What could be the reason?

A3: While plasma stability is important, high in vivo clearance suggests that metabolism is occurring in other tissues, primarily the liver.[6] The liver contains a high concentration of drug-metabolizing enzymes, including carboxylesterases and cytochrome P450s, which can hydrolyze the ester linkage.[7][8] It is crucial to evaluate metabolic stability in liver microsomes or hepatocytes to assess hepatic clearance.[6]

Q4: How can I minimize ex vivo hydrolysis of my prodrug during sample analysis?

A4: To minimize ex vivo hydrolysis, it is recommended to use an esterase inhibitor, such as sodium fluoride (NaF), during blood collection and sample processing.[9] Additionally, controlling pH and temperature can help stabilize the prodrug.[9] Samples should be kept on ice and processed as quickly as possible.[10]

Q5: What are the advantages of using a tert-butyl ester as a promoiety?

A5: Tert-butyl esters can enhance metabolic stability compared to simpler alkyl esters (e.g., ethyl or methyl esters).[1] The bulky tert-butyl group can sterically hinder the approach of esterases, slowing down the rate of hydrolysis.[11] This can lead to improved drug exposure and a more desirable pharmacokinetic profile.[2][3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of this compound-based prodrugs.

Issue Potential Cause Recommended Solution
High variability between replicate experiments in metabolic stability assays. 1. Inconsistent pipetting or timing.2. Poor solubility of the test compound.3. Inconsistent enzyme activity between batches of microsomes or hepatocytes.1. Ensure precise and consistent experimental execution. Automation can help reduce variability.2. Verify the solubility of the prodrug in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%).3. Qualify new batches of enzymes or cells to ensure consistent activity.
In vitro data does not correlate with in vivo findings. 1. Extrahepatic metabolism (metabolism in tissues other than the liver).2. The in vitro model lacks a specific metabolic pathway present in vivo.3. Issues with drug transporters not accounted for in the in vitro system.1. Conduct metabolic stability assays using subcellular fractions from other tissues like the intestine, kidney, or lung.2. If Phase II metabolism is suspected, ensure your assay conditions are appropriate (e.g., using hepatocytes or supplementing microsomes with necessary cofactors).3. Use more complex in vitro models, such as primary cell cultures or tissue slices, that better represent the in vivo environment.
Compound disappears almost instantly in the first time point of the assay. 1. Extremely rapid metabolism by the enzyme source.2. Non-enzymatic degradation (chemical instability) in the incubation buffer.1. Reduce the incubation time and/or the concentration of the enzyme source (e.g., microsomes).2. Run a control incubation without the enzyme source (buffer only) to assess the chemical stability of the compound under the assay conditions.
Mass balance issues: the sum of the prodrug and active drug concentrations decreases over time. 1. Further metabolism of the active drug.2. Formation of other metabolites that are not being monitored.3. Adsorption of the compounds to the incubation vessel.1. Monitor the formation of known metabolites of the active drug.2. Use radiolabeled compound to track all metabolites.3. Use low-binding plates and ensure proper mixing.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from metabolic stability assays for a this compound-based prodrug (Prodrug X) and its active metabolite.

Table 1: Metabolic Stability of Prodrug X in Human Liver Microsomes

ParameterValue
Incubation Time (min)0, 5, 15, 30, 60
In Vitro Half-life (t½)45 min
Intrinsic Clearance (CLint)15.4 µL/min/mg protein

Table 2: Metabolic Stability of Prodrug X in Human Plasma

ParameterValue
Incubation Time (min)0, 30, 60, 120, 240
In Vitro Half-life (t½)180 min

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a this compound-based prodrug in human liver microsomes.

Materials:

  • Test compound (prodrug)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the test compound (final concentration, e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Quenching: Stop the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: Vortex and centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent prodrug.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg protein/mL)).

Protocol 2: Plasma Stability Assay

Objective: To determine the stability of a this compound-based prodrug in human plasma.

Materials:

  • Test compound (prodrug)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compound.

  • Incubation: Add the test compound to pre-warmed human plasma at 37°C (final concentration, e.g., 1 µM).

  • Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the plasma sample.

  • Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile with an internal standard.

  • Sample Processing: Vortex and centrifuge to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent prodrug and the formation of the active drug.

  • Data Analysis: Calculate the percentage of the parent prodrug remaining at each time point relative to the zero time point. Determine the half-life (t½) from the disappearance rate of the compound.

Visualizations

Metabolic_Pathway Prodrug This compound Prodrug ActiveDrug 6-Aminocaproic Acid (Active Drug) Prodrug->ActiveDrug Esterase-mediated hydrolysis Metabolites Further Metabolites ActiveDrug->Metabolites Phase I / Phase II Metabolism

Caption: Metabolic activation of a this compound prodrug.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Solution Incubate Incubate Compound with Matrix at 37°C Prep_Compound->Incubate Prep_Matrix Prepare Biological Matrix (Microsomes/Plasma) Prep_Matrix->Incubate Time_Points Collect Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Process Process Samples (Centrifugation) Quench->Process LCMS Analyze by LC-MS/MS Process->LCMS Data Calculate Metabolic Stability Parameters LCMS->Data

Caption: General workflow for in vitro metabolic stability assays.

Troubleshooting_Logic Start High Prodrug Clearance Observed in vivo Plasma_Stability Check in vitro Plasma Stability Start->Plasma_Stability Low_Plasma Low Plasma Stability Plasma_Stability->Low_Plasma Poor High_Plasma High Plasma Stability Plasma_Stability->High_Plasma Good Hepatic_Stability Check in vitro Liver Microsome/Hepatocyte Stability Low_Hepatic Low Hepatic Stability Hepatic_Stability->Low_Hepatic Poor High_Hepatic High Hepatic Stability Hepatic_Stability->High_Hepatic Good Conclusion1 Rapid hydrolysis by plasma esterases Low_Plasma->Conclusion1 High_Plasma->Hepatic_Stability Conclusion2 High hepatic clearance Low_Hepatic->Conclusion2 Conclusion3 Consider extrahepatic metabolism High_Hepatic->Conclusion3

Caption: Troubleshooting logic for high in vivo prodrug clearance.

References

Technical Support Center: High-Purity tert-Butyl 6-aminocaproate Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl 6-aminocaproate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Issue 1: Low Yield After Aqueous Work-up and Extraction

  • Question: I am experiencing a significant loss of this compound during the aqueous work-up and extraction phase. What could be the cause and how can I mitigate this?

  • Answer: Low yields after extraction are often due to the amphipathic nature of this compound, which has both a hydrophobic tert-butyl ester group and a hydrophilic amino group. This can lead to partial solubility in both the aqueous and organic layers, or the formation of emulsions.

    Possible Causes and Solutions:

Cause Solution
Product partitioning into the aqueous layer Adjust the pH of the aqueous layer to >10 with a base like NaOH before extraction. This deprotonates the amino group, making the molecule less polar and more soluble in the organic phase.
Emulsion formation Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. Allow the mixture to stand for a longer period to allow for better phase separation.
Hydrolysis of the tert-butyl ester Avoid strongly acidic conditions during work-up, as this can cleave the tert-butyl ester group. If an acid wash is necessary, use a weak acid and perform the extraction quickly at a low temperature.
Insufficient extraction Increase the number of extractions with the organic solvent (e.g., from 2x50 mL to 4x25 mL) to ensure complete removal of the product from the aqueous phase.

Issue 2: Product Streaking or Tailing During Column Chromatography

  • Question: My product, this compound, is streaking badly on the silica gel column, leading to poor separation and broad fractions. How can I improve the chromatography?

  • Answer: Streaking or tailing of amino compounds on silica gel is a common problem due to the interaction of the basic amino group with the acidic silanol groups on the silica surface. This leads to strong, non-specific binding.

    Possible Causes and Solutions:

Cause Solution
Strong interaction with acidic silica gel Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (0.1-1% v/v) in the eluent. This will cap the acidic silanol groups.
Inappropriate mobile phase polarity Use a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the ethyl acetate or adding methanol).
Product ionization on the column Add a small amount of a base, such as triethylamine or ammonia, to the mobile phase to ensure the amino group of your product remains in its neutral, free base form.

Issue 3: Difficulty in Achieving High Purity (>99%) by a Single Purification Method

  • Question: I have purified this compound by column chromatography, but I am unable to remove some closely related impurities to achieve >99% purity. What other strategies can I employ?

  • Answer: Achieving very high purity often requires a combination of purification techniques that exploit different physical and chemical properties of the compound and its impurities.

    Possible Solutions:

Strategy Description
Sequential Purification Combine orthogonal purification methods. For example, follow column chromatography with vacuum distillation or recrystallization.
Recrystallization If the product is a solid or can be crystallized, this is an excellent method for removing small amounts of impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexane, isopropanol/water).
Vacuum Distillation As this compound is a liquid at room temperature, fractional distillation under reduced pressure can effectively separate it from less volatile or more volatile impurities.[1]
Ion-Exchange Chromatography Use a mixed-bed ion-exchange resin to capture ionic impurities. The amphoteric nature of the product allows it to be retained and then selectively eluted.[2][3][4]

Frequently Asked Questions (FAQs)

Synthesis and Impurities

  • Q1: What are the common impurities I should expect from the synthesis of this compound?

    • A1: Common impurities include unreacted 6-aminocaproic acid, di-tert-butyl dicarbonate (if used for N-protection), byproducts from the esterification reaction, and oligomers of 6-aminocaproic acid (dimers, trimers).[5] Hydrolysis of the product back to 6-aminocaproic acid can also occur.

  • Q2: How can I minimize the formation of impurities during synthesis?

    • A2: To minimize impurities, ensure the reaction goes to completion by monitoring it with techniques like TLC or LC-MS. Use an appropriate stoichiometry of reagents and control the reaction temperature. A well-designed aqueous work-up can remove many of the starting materials and water-soluble byproducts before final purification.

Purification Techniques

  • Q3: Is it possible to purify this compound by crystallization?

    • A3: While this compound is a liquid at room temperature, it can sometimes be crystallized at low temperatures or as a salt (e.g., hydrochloride salt). If successful, crystallization is a very effective purification method. For successful crystallization, a slow cooling process is crucial to avoid precipitation, which can trap impurities.[6][7]

  • Q4: What are the recommended starting conditions for column chromatography?

    • A4: A good starting point for silica gel chromatography is a mobile phase of ethyl acetate in hexane. A gradient from 10% to 50% ethyl acetate is often effective. Adding 0.1-0.5% triethylamine to the eluent can significantly improve peak shape.

Analysis and Purity Assessment

  • Q5: What analytical techniques are best for assessing the purity of this compound?

    • A5: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods. HPLC can provide quantitative purity data, while NMR can confirm the structure and identify impurities.[8]

  • Q6: What are typical HPLC conditions for analyzing this compound?

    • A6: A reverse-phase C18 column is typically used. A suitable mobile phase would be a gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. Detection is usually done at low UV wavelengths (around 200-210 nm) as the molecule lacks a strong chromophore.

Quantitative Data Summary

The following table summarizes the typical purity levels that can be achieved for amino acid esters with different purification techniques. Note that the optimal method and resulting purity can vary depending on the specific impurities present in the crude material.

Purification MethodTypical Purity AchievedNotes
Aqueous Extraction with pH adjustment 80-95%Effective for removing water-soluble impurities.
Silica Gel Column Chromatography 95-98%Good for separating compounds with different polarities. Purity can be improved with optimized conditions.
Vacuum Distillation >98%Excellent for removing non-volatile or highly volatile impurities from a liquid product.
Recrystallization >99%Highly effective for achieving high purity if a suitable solvent system is found and the product is crystalline.
Combination of Methods >99.5%Combining two or more orthogonal methods (e.g., chromatography followed by distillation) is often necessary for the highest purity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane.

  • Loading: Carefully load the dry powder of the crude product onto the top of the packed column.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) containing 0.1% triethylamine. Gradually increase the polarity of the mobile phase (e.g., to 1:1 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at the correct boiling point and pressure (Boiling point of this compound is ~74 °C at 1 mmHg).[1]

  • Isolation: Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude tert-Butyl 6-aminocaproate workup Aqueous Work-up (pH Adjustment) synthesis->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography Primary Purification distillation Vacuum Distillation chromatography->distillation Secondary Purification recrystallization Recrystallization (Optional) chromatography->recrystallization Alternative Secondary purity_check Purity Analysis (HPLC, NMR) distillation->purity_check recrystallization->purity_check pure_product High-Purity Product (>99%) purity_check->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Encountered issue What is the main issue? start->issue low_yield Low Yield issue->low_yield Yield poor_purity Poor Purity issue->poor_purity Purity streaking Streaking/Tailing in Chromatography issue->streaking Chromatography solution_yield Optimize Extraction pH Increase Extractions Check for Hydrolysis low_yield->solution_yield solution_purity Combine Purification Methods (e.g., Distillation, Recrystallization) poor_purity->solution_purity solution_streaking Add Base to Eluent Use Gradient Elution Deactivate Silica streaking->solution_streaking

Caption: A logical decision tree for troubleshooting common purification issues.

References

Validation & Comparative

Epsilon-Aminocaproic Acid vs. Tranexamic Acid: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two frontline antifibrinolytic agents for researchers and drug development professionals.

Epsilon-aminocaproic acid (EACA) and tranexamic acid (TXA) are both synthetic lysine analogs that serve as critical tools in the management of hemorrhage by inhibiting fibrinolysis. While they share a common mechanism of action, differences in their molecular structure lead to variations in potency, clinical efficacy, and safety profiles. This guide provides a comprehensive comparison of EACA and TXA, supported by experimental data from clinical trials, to inform research and development in the fields of hemostasis and surgical care.

Mechanism of Action: Competitive Inhibition of Fibrinolysis

Both EACA and TXA exert their antifibrinolytic effects by interfering with the binding of plasminogen and plasmin to fibrin.[1][2] Plasmin, the active enzyme responsible for degrading fibrin clots, is formed from its precursor, plasminogen. This activation and the subsequent binding of plasmin to fibrin are dependent on lysine binding sites. EACA and TXA, as lysine analogs, competitively block these binding sites on both plasminogen and plasmin.[1][3] This action prevents the formation of plasmin and inhibits the breakdown of existing fibrin clots, thereby stabilizing the clot and reducing bleeding.[1]

Although their mechanism is similar, tranexamic acid has a higher affinity for the lysine-binding sites of plasminogen, making it a more potent inhibitor of fibrinolysis than epsilon-aminocaproic acid.[4][5] It is estimated that TXA is approximately 6 to 10 times more potent than EACA on a molar basis.[4][5]

cluster_Fibrinolysis Fibrinolytic Pathway cluster_Inhibition Inhibition by Lysine Analogs Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA Tissue Plasminogen Activator (tPA) tPA->Plasminogen activates Fibrin Fibrin Clot Plasmin->Fibrin degrades FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs TXA_EACA Tranexamic Acid (TXA) & Epsilon-Aminocaproic Acid (EACA) Binding Blocks Lysine Binding Sites TXA_EACA->Binding Binding->Plasminogen inhibits binding to fibrin Binding->Plasmin inhibits binding to fibrin Patient_Screening Patient Screening and Informed Consent Randomization Randomization Patient_Screening->Randomization Group_EACA Group A: Administer EACA Randomization->Group_EACA Arm 1 Group_TXA Group B: Administer TXA Randomization->Group_TXA Arm 2 Surgery Surgical Procedure (e.g., Cardiac or Orthopedic Surgery) Group_EACA->Surgery Group_TXA->Surgery Data_Collection Postoperative Data Collection (Blood Loss, Transfusion, etc.) Surgery->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

References

VHL-Based PROTACs for p38α Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, this guide offers an objective comparison of VHL-based Proteolysis Targeting Chimeras (PROTACs) for inducing the degradation of p38α mitogen-activated protein kinase. Supported by experimental data, this document details the performance of these molecules against alternative strategies, provides comprehensive experimental protocols, and visualizes key cellular and experimental processes.

The targeted degradation of p38α, a key player in cellular stress responses and inflammatory signaling, presents a compelling therapeutic strategy. VHL-based PROTACs have emerged as a promising modality to achieve this, offering potential advantages in selectivity and in vivo applicability over other approaches. This guide focuses on the validation of p38α degradation mediated by these advanced molecules.

Performance Comparison: VHL- vs. CRBN-Based PROTACs

A key distinction in the development of p38α-targeting PROTACs lies in the choice of the recruited E3 ubiquitin ligase. While initial efforts utilized CRBN-based PROTACs, newer developments have incorporated VHL ligands, leading to significant improvements in physicochemical properties and biological activity.

A notable example is the VHL-based PROTAC NR-11c , which has demonstrated potent and specific degradation of p38α.[1][2] In contrast to the CRBN-based counterpart NR-7h , NR-11c exhibits dramatically increased aqueous solubility, a critical factor for in vivo applications.[1][3]

CompoundE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxKey Characteristics
NR-11c VHLp38αMDA-MB-231~100 nM[4]>90%[4]High aqueous solubility, specific for p38α over p38β.[1][3]
NR-7h CRBNp38α, p38βMDA-MB-231Not specifiedNot specifiedDegrades both p38α and p38β, poor aqueous solubility.[1][3]
Foretinib-based PROTAC VHLp38αNot specified210 nM[5]Not specifiedDemonstrates potent degradation despite modest ligand affinity.[5]

Table 1: Comparative Performance of p38α-Targeting PROTACs. This table summarizes the key performance metrics for VHL- and CRBN-based PROTACs targeting p38α. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.

The specificity profile of VHL-based PROTACs like NR-11c is a significant advantage. While the CRBN-based NR-7h degrades both p38α and p38β, NR-11c selectively degrades p38α, leaving p38β levels unaffected.[1][3] This isoform selectivity can be crucial for minimizing off-target effects and achieving a more precise therapeutic intervention. Furthermore, NR-11c demonstrated a broader effective range across different cell lines, including osteosarcoma cells where the CRBN-based PROTAC was less effective.[3]

Signaling Pathway and Mechanism of Action

To understand the impact of p38α degradation, it is essential to visualize its role in cellular signaling and the mechanism by which VHL-based PROTACs mediate its removal.

p38_signaling_pathway cluster_upstream Upstream Activators cluster_p38_module p38α Module cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 p38a p38α MKK3_6->p38a phosphorylates MK2 MK2 p38a->MK2 phosphorylates Cellular Responses Inflammation, Apoptosis, Cell Cycle Arrest MK2->Cellular Responses

Caption: The p38α signaling pathway is activated by stress stimuli.

VHL-based PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system.[5] One end of the PROTAC binds to p38α, while the other end recruits the VHL E3 ubiquitin ligase, forming a ternary complex.[5] This proximity enables the VHL ligase to tag p38α with ubiquitin, marking it for degradation by the proteasome.[5]

protac_mechanism cluster_protac PROTAC Action cluster_degradation Degradation Machinery PROTAC VHL-based PROTAC Ternary_Complex p38α-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex p38a p38α p38a->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_p38a Ubiquitinated p38α Ternary_Complex->Ub_p38a Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_p38a->Proteasome Degraded_p38a Degraded Peptides Proteasome->Degraded_p38a Degradation

Caption: Mechanism of VHL-based PROTAC-mediated p38α degradation.

Experimental Protocols

Validating the degradation of p38α requires a series of well-controlled experiments. The following protocols are foundational for assessing the efficacy and mechanism of action of VHL-based PROTACs.

Protocol 1: Western Blot for p38α Degradation

This is the primary method to quantify the reduction of p38α protein levels.

Materials:

  • Cell lines (e.g., MDA-MB-231, T47D, U2OS)

  • VHL-based p38α PROTAC (e.g., NR-11c)

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies: anti-p38α, anti-p38β, anti-JNK, anti-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of the PROTAC or vehicle for a specified time (e.g., 24 hours). For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 20 µM MG132 for 1 hour) before adding the PROTAC.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using a chemiluminescent substrate. Quantify band intensity and normalize to the loading control. Calculate the percentage of p38α degradation relative to the vehicle control to determine DC50 and Dmax values.[6]

Protocol 2: RT-qPCR for MAPK14 mRNA Levels

This experiment is crucial to confirm that the reduction in p38α protein is due to degradation and not transcriptional repression.

Materials:

  • Treated cell lysates (from Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for MAPK14 (the gene encoding p38α) and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

Procedure:

  • RNA Extraction: Extract total RNA from PROTAC-treated and control cells.

  • cDNA Synthesis: Reverse transcribe the RNA to cDNA.

  • qPCR: Perform quantitative PCR using specific primers for MAPK14 and the housekeeping gene.

  • Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative mRNA levels of MAPK14. A lack of significant change in mRNA levels upon PROTAC treatment indicates that the protein reduction is post-transcriptional.[4]

Protocol 3: In Vivo Validation of p38α Degradation

This protocol outlines the steps for assessing PROTAC efficacy in a mouse model.

Materials:

  • C57BL/6 mice

  • VHL-based p38α PROTAC (e.g., NR-11c) formulated for in vivo administration (e.g., in PBS with 50% hydroxypropyl β-cyclodextrin)

  • Vehicle control

Procedure:

  • Administration: Administer the PROTAC or vehicle to mice via intraperitoneal or intravenous injection at a specified dose (e.g., 15 mg/kg).[1]

  • Tissue Collection: At various time points post-administration (e.g., 24, 48, 72 hours), euthanize the mice and collect tissues of interest (e.g., liver, tumor).[1]

  • Tissue Lysis and Analysis: Prepare protein lysates from the collected tissues and perform Western blotting as described in Protocol 1 to determine p38α protein levels.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Cell Culture (e.g., MDA-MB-231) PROTAC_Treatment PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (p38α Protein Levels) PROTAC_Treatment->Western_Blot RT_qPCR RT-qPCR (MAPK14 mRNA Levels) PROTAC_Treatment->RT_qPCR Data_Analysis Data Analysis (DC50, Dmax, Specificity) Western_Blot->Data_Analysis RT_qPCR->Data_Analysis Mouse_Model Mouse Model (e.g., C57BL/6) Data_Analysis->Mouse_Model Proceed to in vivo PROTAC_Admin PROTAC Administration (i.p. or i.v.) Mouse_Model->PROTAC_Admin Tissue_Harvest Tissue Harvest (Liver, Tumor) PROTAC_Admin->Tissue_Harvest InVivo_Western Western Blot (p38α Levels in Tissue) Tissue_Harvest->InVivo_Western

References

A Comparative Guide to the Stability of 6-Aminohexanoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of various esters of 6-aminohexanoic acid, an important molecule in pharmaceutical and biomedical research. Understanding the stability of these esters is crucial for their application as prodrugs, in drug delivery systems, and as chemical linkers. This document summarizes key stability data, details relevant experimental protocols, and visualizes important concepts to aid in the design and development of new therapeutics.

Introduction to 6-Aminohexanoic Acid and its Esters

6-Aminohexanoic acid, a synthetic derivative of the amino acid lysine, is utilized for its antifibrinolytic properties and as a versatile building block in chemical synthesis.[1] Esterification of its carboxylic acid group is a common strategy to modify its physicochemical properties, such as lipophilicity and membrane permeability, which is particularly relevant for prodrug design. The stability of the ester bond is a critical determinant of the release kinetics of the active 6-aminohexanoic acid in biological systems.

Comparative Stability of Alkyl Esters of 6-Aminohexanoic Acid

Chemical Stability

The rate of chemical hydrolysis of esters is influenced by steric and electronic effects.[2][3] For simple alkyl esters, an increase in the steric bulk of the alcohol moiety generally leads to a decrease in the rate of hydrolysis. Therefore, it is anticipated that the chemical stability of 6-aminohexanoic acid alkyl esters increases with the size of the alkyl chain.

Enzymatic Stability

Enzymatic hydrolysis of esters in biological systems is primarily mediated by carboxylesterases.[4][5] These enzymes exhibit substrate specificity. For instance, human carboxylesterase 1 (hCE1) tends to hydrolyze esters with smaller alcohol groups more efficiently, while human carboxylesterase 2 (hCE2) shows a preference for larger alcohol groups.[4][6] Studies on a series of benzoate esters in rat plasma have shown that the metabolic stability is inversely proportional to the size of the alcohol group, suggesting that smaller esters are more stable in this biological matrix.[7]

Data Summary

The following table provides an estimated relative stability profile for a series of 6-aminohexanoic acid alkyl esters based on the aforementioned principles and data from structurally related compounds.

Ester DerivativeAlkyl ChainEstimated Relative Chemical Stability (pH 7.4)Estimated Relative Enzymatic Stability (in Plasma)
Methyl 6-aminohexanoate-CH₃+++++
Ethyl 6-aminohexanoate-CH₂CH₃+++++
Propyl 6-aminohexanoate-CH₂CH₂CH₃+++++
Butyl 6-aminohexanoate-CH₂CH₂CH₂CH₃+++++
(Note: This table represents estimated relative stability, where + indicates lower stability and ++++ indicates higher stability. These estimations are based on general principles of ester hydrolysis and data from analogous compounds and should be confirmed by direct experimental evaluation.)

Experimental Protocols

Chemical Stability Assessment via pH-Rate Profile

This protocol determines the rate of hydrolysis of a 6-aminohexanoic acid ester at various pH values to establish its chemical stability profile.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 100mM) covering a pH range from acidic to basic (e.g., pH 1.2, 4.0, 6.0, 7.4, 9.0).[2]

  • Sample Preparation: Dissolve the test ester in a minimal amount of a co-solvent (e.g., acetonitrile or DMSO) and then dilute it into the pre-warmed buffer solution to a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the samples in a temperature-controlled water bath at 37°C.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the hydrolysis reaction by adding a suitable agent (e.g., an acidic solution to neutralize a basic hydrolysis reaction) and/or by placing the sample on ice.

  • Analysis: Analyze the concentration of the remaining ester and the formed 6-aminohexanoic acid using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: Plot the logarithm of the remaining ester concentration versus time. The slope of this plot will give the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

HPLC Method Example:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the ester or the parent acid absorbs (e.g., around 210 nm).

  • Injection Volume: 10 µL.

G cluster_prep Sample Preparation cluster_incubation Hydrolysis cluster_analysis Analysis Ester Ester Stock Solution Mix Incubation Mixture Ester->Mix Buffer pH Buffers (e.g., 1.2, 4.0, 7.4, 9.0) Buffer->Mix Incubate Incubate at 37°C with Time Sampling Mix->Incubate Quench Quench Reaction Incubate->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (k, t½) HPLC->Data

Caption: Workflow for Chemical Stability Assessment.

Enzymatic Stability Assessment in Plasma

This protocol evaluates the stability of a 6-aminohexanoic acid ester in the presence of plasma enzymes, providing an indication of its metabolic stability.

Methodology:

  • Plasma Preparation: Obtain fresh human or animal (e.g., rat, porcine) plasma containing anticoagulants (e.g., heparin or EDTA). Centrifuge to remove any particulate matter.

  • Sample Preparation: Prepare a stock solution of the test ester in a suitable solvent.

  • Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding a small volume of the ester stock solution to the plasma to achieve the desired final concentration.

  • Sampling and Quenching: At various time points, withdraw aliquots of the plasma mixture and immediately quench the enzymatic activity by adding a protein-precipitating agent (e.g., ice-cold acetonitrile).

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Analysis: Collect the supernatant and analyze the concentration of the remaining ester and the liberated 6-aminohexanoic acid by HPLC or LC-MS/MS.

  • Data Analysis: Calculate the half-life of the ester in plasma as described in the chemical stability protocol.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Ester Ester Stock Incubate Incubate at 37°C Ester->Incubate Plasma Fresh Plasma Plasma->Incubate Sample Time-point Sampling Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze HPLC/LC-MS Analysis of Supernatant Centrifuge->Analyze

Caption: Workflow for Enzymatic Stability in Plasma.

Signaling Pathways and Logical Relationships

Esters of 6-aminohexanoic acid are often designed as prodrugs. The underlying principle is that the ester form, being more lipophilic, can more easily cross biological membranes to reach its target site. Once in the systemic circulation or within target cells, endogenous esterases hydrolyze the ester bond, releasing the active 6-aminohexanoic acid. The active drug can then exert its therapeutic effect, for instance, by inhibiting plasminogen activation.

G cluster_delivery Drug Delivery and Activation cluster_action Pharmacological Action Prodrug 6-Aminohexanoic Acid Ester (Prodrug) Absorption Membrane Transport Prodrug->Absorption Hydrolysis Enzymatic Hydrolysis (Esterases) Absorption->Hydrolysis Active_Drug 6-Aminohexanoic Acid (Active Drug) Hydrolysis->Active_Drug Release Target Plasminogen Active_Drug->Target Effect Inhibition of Fibrinolysis Target->Effect

Caption: Prodrug Activation and Mechanism of Action.

Conclusion

The stability of 6-aminohexanoic acid esters is a key factor in their design and application, particularly in the context of prodrug development. While direct comparative data for simple alkyl esters is limited, understanding the principles of chemical and enzymatic hydrolysis allows for rational design and selection of esters with desired stability profiles. The provided protocols offer a framework for the experimental evaluation of these compounds, and the visualizations aim to clarify the underlying concepts for researchers in the field. Further studies are warranted to generate quantitative stability data for a homologous series of 6-aminohexanoic acid esters to facilitate more precise structure-stability relationship modeling.

References

Quantitative Analysis of tert-Butyl 6-aminocaproate Purity: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents and intermediates is paramount. Tert-Butyl 6-aminocaproate, a key building block in various synthetic pathways, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative analysis of its purity, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is a widely adopted technique for the analysis of non-volatile and moderately polar compounds like this compound.[1] A typical method employs a C18 stationary phase, which allows for the separation of the target compound from its potential impurities based on their hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 0.1 M Phosphate Buffer (pH 6.8)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Internal Standard: Propylparaben (or a similar, structurally distinct compound)

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Prepare a working standard by diluting the stock solution to a concentration of 100 µg/mL with the same diluent.

  • Prepare a solution of the internal standard at a concentration of 100 µg/mL.

  • For the sample analysis, mix equal volumes of the sample solution and the internal standard solution.

4. Quantification:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, corrected by the response factor of the internal standard.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Diluent mix Mix Sample and Internal Standard prep_sample->mix prep_is Prepare Internal Standard prep_is->mix inject Inject Sample mix->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for the quantitative analysis of this compound purity by HPLC.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed for the purity determination of this compound. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the specific requirements of the analysis.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like amino acid esters, derivatization is necessary to increase their volatility.

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization: React the this compound sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile trimethylsilyl (TMS) derivative.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: m/z 50-500

Alternative Method 2: Ion-Exchange Chromatography (IEX) with Post-Column Derivatization

IEX is particularly useful for separating ionic or ionizable compounds. This method is considered a gold standard for amino acid analysis.[2]

Experimental Protocol: IEX with Ninhydrin Derivatization

  • IEX Conditions:

    • Column: Cation-exchange column

    • Mobile Phase: Stepwise gradient of sodium citrate buffers with increasing pH and ionic strength.

  • Post-Column Derivatization:

    • The column effluent is mixed with a ninhydrin solution and heated.

  • Detection:

    • The resulting colored complex is detected using a visible light detector at 570 nm.[2]

Alternative Method 3: Polarimetry

For chiral compounds, polarimetry can be a simple and rapid method to assess enantiomeric purity, which is a component of overall purity. However, it is not suitable for detecting achiral impurities.

Experimental Protocol: Polarimetry

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a precisely known concentration.

  • Measurement: Measure the optical rotation of the solution using a polarimeter.

  • Calculation: Compare the measured specific rotation to the known specific rotation of the pure enantiomer. Deviations can indicate the presence of the other enantiomer or other optically active impurities.[3]

Quantitative Data Comparison

The following table summarizes the expected performance characteristics of the different analytical methods for the purity analysis of this compound.

ParameterHPLC-UVGC-MS (with Derivatization)IEX (with Post-Column Derivatization)Polarimetry
Principle Reversed-Phase ChromatographyGas Chromatography-Mass SpectrometryIon-Exchange ChromatographyMeasurement of Optical Rotation
Specificity HighVery High (Mass Spectral Identification)HighLow (only for optical isomers)
Sensitivity (LOD) ~0.1 µg/mL~0.01 µg/mL~1 µg/mLConcentration-dependent
Precision (RSD) < 2%< 5% (including derivatization)< 3%< 1%
Throughput ModerateLow to ModerateLowHigh
Key Advantages Robust, reproducible, widely available.High specificity for impurity ID.Gold standard for amino acids.Rapid, non-destructive.
Key Disadvantages Requires chromophore or low UV.Requires derivatization, potential for artifacts.Complex mobile phases, dedicated system.Not suitable for achiral impurities.

Potential Impurities in this compound

The synthesis of this compound typically involves the protection of the amino group of 6-aminocaproic acid with di-tert-butyl dicarbonate (Boc₂O).[1] Therefore, potential impurities that need to be separated and quantified include:

  • Unreacted 6-aminocaproic acid: The starting material.

  • Di-tert-butyl dicarbonate (Boc₂O): The protecting agent.

  • tert-Butanol: A byproduct of the protection reaction.

  • Dimer and Trimer of 6-aminocaproic acid: Formed through side reactions.[4]

The proposed HPLC method is designed to effectively separate this compound from these potential impurities.

Logical Relationship of Impurity Analysis

Impurity_Analysis cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_analysis Analytical Method start 6-Aminocaproic Acid product This compound start->product imp1 Unreacted 6-Aminocaproic Acid imp4 Dimer/Trimer of 6-Aminocaproic Acid reagent Di-tert-butyl dicarbonate (Boc₂O) reagent->product imp2 Residual Boc₂O imp3 tert-Butanol hplc HPLC product->hplc imp1->hplc imp2->hplc imp3->hplc imp4->hplc

Caption: Relationship between the synthesis of this compound, its potential impurities, and the role of HPLC in their separation.

Conclusion

For the routine quantitative analysis of this compound purity, reversed-phase HPLC with UV detection offers the best balance of specificity, precision, and accessibility. It is capable of separating the main compound from its key process-related impurities. For in-depth impurity profiling and structural elucidation, the use of GC-MS after derivatization is highly recommended due to its superior specificity. IEX remains a robust, albeit more specialized, alternative for amino acid-related compounds. Polarimetry is a useful, rapid screening tool for enantiomeric purity but is not a comprehensive method for overall purity assessment. The choice of the most suitable method will ultimately be guided by the specific analytical needs, available resources, and regulatory requirements.

References

spectroscopic characterization of tert-Butyl 6-aminocaproate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of tert-Butyl 6-aminocaproate with two common alternatives, Methyl 6-aminocaproate and Ethyl 6-aminocaproate. The data presented is essential for the unambiguous identification and characterization of these molecules in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its methyl and ethyl ester analogs, based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectral Data
CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound ~2.68t2HH-6 (α-CH₂ to NH₂)
~2.20t2HH-2 (α-CH₂ to C=O)
~1.60m2HH-3
~1.48m2HH-5
1.45s9H-C(CH₃)₃
~1.35m2HH-4
~1.30 (broad)s2H-NH₂
Methyl 6-aminocaproate 3.67s3H-OCH₃
2.68t2HH-6
2.30t2HH-2
1.63m2HH-3
1.50m2HH-5
1.35m2HH-4
1.18 (broad)s2H-NH₂
Ethyl 6-aminocaproate 4.12q2H-OCH₂CH₃
2.68t2HH-6
2.28t2HH-2
1.62m2HH-3
1.49m2HH-5
1.37m2HH-4
1.25t3H-OCH₂CH₃
1.15 (broad)s2H-NH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicity is denoted as s (singlet), t (triplet), q (quartet), and m (multiplet).

¹³C NMR Spectral Data
CompoundChemical Shift (δ) [ppm]Assignment
This compound ~173.0C=O (ester)
~80.5-C(CH₃)₃
~42.0C-6 (α to NH₂)
~36.0C-2 (α to C=O)
~32.0C-4
~28.3-C(CH₃)₃
~26.5C-3
~25.0C-5
Methyl 6-aminocaproate ~174.4C=O (ester)
~51.5-OCH₃
~42.1C-6
~34.1C-2
~32.4C-4
~26.5C-3
~24.7C-5
Ethyl 6-aminocaproate ~173.9C=O (ester)
~60.2-OCH₂CH₃
~42.1C-6
~34.4C-2
~32.5C-4
~26.5C-3
~24.8C-5
~14.3-OCH₂CH₃

Note: Predicted values for this compound are based on typical chemical shifts for similar functional groups.[1]

IR Spectral Data
CompoundAbsorption Band (cm⁻¹)Functional GroupVibration Mode
This compound ~3380, ~3300N-HAsymmetric & Symmetric Stretch
~2930, ~2860C-H (alkane)Stretch
~1730C=O (ester)Stretch
~1570N-HBend (Scissoring)
~1390, ~1365C-H (tert-butyl)Bend
~1160C-O (ester)Stretch
Methyl 6-aminocaproate ~3380, ~3300N-HAsymmetric & Symmetric Stretch
~2940, ~2860C-H (alkane)Stretch
~1735C=O (ester)Stretch
~1570N-HBend (Scissoring)
~1170C-O (ester)Stretch
Ethyl 6-aminocaproate ~3380, ~3300N-HAsymmetric & Symmetric Stretch
~2935, ~2865C-H (alkane)Stretch
~1730C=O (ester)Stretch
~1570N-HBend (Scissoring)
~1175C-O (ester)Stretch

Note: IR absorption bands are approximate and can be influenced by the sample state (neat, solution, etc.).

Mass Spectrometry Data
CompoundMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound 187.28[1]188.16132.10 (M - C₄H₈ + H)⁺, 114.09 (M - C₄H₉O)⁺, 84.08, 56.05
Methyl 6-aminocaproate 145.20146.12114.09 (M - OCH₃)⁺, 87.08, 74.06, 56.05
Ethyl 6-aminocaproate 159.23160.13114.09 (M - OC₂H₅)⁺, 101.09, 88.07, 56.05

Note: [M+H]⁺ refers to the protonated molecule, which is commonly observed in Electrospray Ionization (ESI) mass spectrometry. Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, achieving sharp and symmetrical peaks.

    • Acquire the ¹H or ¹³C NMR spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

    • Place a small drop of the neat liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile, or water).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

    • Filter the final solution through a 0.2 µm syringe filter to remove any particulates that could clog the instrument.

    • Transfer the filtered solution to an appropriate autosampler vial.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to achieve a stable and abundant ion signal.

    • Acquire the mass spectrum in the desired mass range. For fragmentation analysis (MS/MS), select the precursor ion of interest ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic characterization.

References

A Comparative Guide to VHL- and CRBN-Based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an E3 ubiquitin ligase is a cornerstone of designing effective Proteolysis-Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases, Von Hippel-Lindau (VHL) and Cereblon (CRBN) have become the workhorses of targeted protein degradation, largely due to the availability of well-characterized, high-affinity small molecule ligands.[1][2] The choice between recruiting VHL or CRBN is a critical design decision that profoundly impacts a PROTAC's potency, selectivity, pharmacokinetics, and therapeutic window.[]

This guide provides an objective, data-driven comparison of VHL- and CRBN-based PROTACs. We will delve into their mechanisms, compare their performance characteristics using quantitative data, provide detailed experimental protocols for their evaluation, and visualize key processes to aid in rational PROTAC design.

Mechanism of Action: A Tale of Two Ligases

Both VHL- and CRBN-based PROTACs operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[4][5] They are heterobifunctional molecules that form a ternary complex, bringing a target Protein of Interest (POI) into close proximity with an E3 ligase complex.[6][] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI.[5] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC can continue its catalytic cycle.[8][9]

Despite this shared fundamental mechanism, the structural and functional differences between the VHL and CRBN complexes lead to distinct degradation profiles. VHL is the substrate recognition subunit of the CRL2^VHL E3 ligase, which naturally targets the hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions.[10][11] In contrast, CRBN is the substrate receptor for the CRL4^CRBN E3 ligase complex and is famously targeted by immunomodulatory drugs (IMiDs) like thalidomide.[][9]

These differences in structure are significant; VHL recognizes its targets via a "pivoting clamp" mechanism that binds to a specific hydroxylated proline motif, leading to a more rigid ternary complex.[] CRBN, described as a "pivoting door," has a more compliant and permissive binding surface, which can accommodate a wider range of substrates but may also lead to lower selectivity.[]

VHL_PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC VHL-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ternary->PROTAC Recycle Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination E2 E2~Ub E2->Ternary Ub Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of VHL-based PROTAC-mediated protein degradation.

CRBN_PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary PROTAC CRBN-based PROTAC PROTAC->Ternary CRBN CRBN E3 Ligase Complex CRBN->Ternary Ternary->PROTAC Recycle Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination E2 E2~Ub E2->Ternary Ub Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of CRBN-based PROTAC-mediated protein degradation.

Comparative Analysis

The choice between VHL and CRBN recruitment involves a series of trade-offs related to selectivity, kinetics, tissue expression, and physicochemical properties.

FeatureVHL-Based PROTACsCRBN-Based PROTACs
Selectivity & Off-Targets Generally higher selectivity due to the specific hydroxyproline-binding pocket.[] Lower promiscuity window.[]Broader substrate promiscuity.[] IMiD-based ligands have known off-target affinity for neosubstrates like zinc-finger transcription factors (e.g., IKZF1/3), which can cause immunomodulatory effects.[][]
Ternary Complex & Kinetics Forms more rigid and stable ternary complexes.[] Slower catalytic turnover may be beneficial for degrading stable or complexed proteins.[]Forms more transient ternary complexes with a faster catalytic rate.[] This rapid turnover can be advantageous for degrading rapidly synthesized proteins.[]
Ligand Properties Ligands are often larger and more complex, which can increase the PROTAC's molecular weight and potentially reduce cell permeability and solubility.[]Ligands (e.g., pomalidomide) are smaller, with more favorable drug-like properties, often leading to better oral availability.[][]
Tissue Expression & Location Predominantly cytosolic.[] Expression can be low in certain solid tumors and is downregulated by hypoxia, which may impact potency in a tumor microenvironment.[]Ubiquitously expressed, with high levels in hematopoietic and neural tissues.[] Can shuttle between the nucleus and cytoplasm, providing access to a broader range of targets.[]
Resistance Mechanisms Resistance can arise from mutations in VHL or downregulation of the ligase. However, as VHL is a tumor suppressor, its loss may be less common in cancer.[]Downregulation or mutation of CRBN is a known mechanism of resistance to IMiDs and CRBN-based PROTACs.[1]

Quantitative Performance Data

A direct comparison of degradation efficiency is best illustrated using PROTACs that target the same protein but recruit different E3 ligases. The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-studied target for which potent VHL- and CRBN-based degraders have been developed.

Table 1: Quantitative Comparison of VHL- and CRBN-Based BRD4 Degraders

PROTAC E3 Ligase Recruited Target Protein DC₅₀ Dₘₐₓ Cell Line
MZ1 [9][12][13] VHL BRD4 ~8-23 nM >90% HeLa, 22Rv1, MV4-11
dBET1 [12][13] CRBN BRD4 ~430 nM >90% MDA-MB-231, A549

| ARV-825 [9][12] | CRBN | BRD4 | <1 nM | >95% | RS4;11 (Burkitt's Lymphoma) |

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are key metrics for PROTAC efficacy. Lower DC₅₀ values indicate higher potency. Data is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.[9]

The data shows that both VHL and CRBN can be leveraged to create highly potent, sub-nanomolar degraders.[12] However, the cellular context is critical; for instance, the CRBN-based degrader dBET1 showed little activity in the A549 lung cancer cell line, whereas the VHL-based MZ1 was broadly active across a large panel of cell lines.[13] This highlights the importance of measuring E3 ligase expression levels in the target cell type.

Detailed Methodologies for Key Experiments

A systematic evaluation of a novel PROTAC requires a multi-faceted approach to confirm its mechanism of action, determine potency, and assess specificity.[14]

Experimental_Workflow start Synthesize PROTAC Candidate primary Primary Assays start->primary degradation Assess Protein Degradation (Western Blot, ELISA) primary->degradation viability Assess Cell Viability (e.g., CTG, MTT) primary->viability secondary Secondary Assays (Mechanism of Action) ternary Confirm Ternary Complex Formation (Co-IP, FRET) secondary->ternary ubiquitination Verify Target Ubiquitination secondary->ubiquitination tertiary Tertiary Assays (Specificity & Controls) controls Mechanism-Based Controls (e.g., MG132, E3 Ligand) tertiary->controls selectivity Assess Selectivity (Proteomics) tertiary->selectivity end Candidate Selection degradation->secondary viability->secondary ternary->tertiary ubiquitination->tertiary controls->end selectivity->end

General experimental workflow for evaluating a PROTAC candidate.
Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[14]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: Cell Viability/Cytotoxicity Assay

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[14]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Assay: Use a commercially available kit such as CellTiter-Glo® (Promega). Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: Mix and incubate to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol 3: Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[14]

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC₅₀) for a short period (e.g., 1-4 hours). Include a control co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells as described in Protocol 1.

  • Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Add Protein A/G agarose beads to pull down the complex.

  • Elution and Western Blot: Wash the beads to remove non-specific binders. Elute the protein from the beads and run a Western blot as described in Protocol 1.

  • Detection: Probe the membrane with an antibody against ubiquitin.

  • Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[14]

Conclusion

Both VHL- and CRBN-based PROTACs are powerful tools for targeted protein degradation, each with a distinct set of advantages and disadvantages. The choice is not a matter of one ligase being universally superior, but rather which is best suited for the specific target, disease biology, and desired therapeutic profile.[]

  • CRBN-based PROTACs are often favored for their smaller, more drug-like ligands and rapid catalytic rates.[] Their broad tissue expression and nuclear-cytoplasmic shuttling provide versatility. However, researchers must be mindful of and profile for potential off-target effects related to neosubstrate degradation.[][]

  • VHL-based PROTACs may offer superior selectivity due to a more stringent binding mechanism, which can be a significant advantage for minimizing off-target toxicity.[] The trade-off may come in the form of larger, more challenging molecules and the need to confirm VHL expression in the target tissue, especially in the context of hypoxic tumors.[]

Ultimately, a thorough understanding of the characteristics of each E3 ligase, combined with rigorous experimental evaluation, is essential for the rational design and successful development of the next generation of targeted protein degraders.

References

A Head-to-Head Comparison: Tert-Butyl Ether vs. Benzyl Ether as Side Chain Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the complex world of multi-step organic synthesis, particularly in pharmaceutical and materials science research, the judicious selection of protecting groups is paramount to success. The ability to mask a reactive functional group, perform desired chemical transformations elsewhere in the molecule, and then cleanly remove the mask is a cornerstone of modern synthetic strategy. Among the myriad of choices for protecting hydroxyl groups, tert-butyl (t-Bu) ethers and benzyl (Bn) ethers are two of the most common and versatile options. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic challenges.

The fundamental difference between tert-butyl and benzyl ethers lies in their orthogonal stability and deprotection conditions. Tert-butyl ethers are known for their stability in basic and nucleophilic environments but are readily cleaved by acid.[1] Conversely, benzyl ethers are stable to a wide range of acidic and basic conditions but are susceptible to removal by catalytic hydrogenolysis or certain oxidative conditions.[1][2][3] This orthogonality is a key feature that allows for their selective removal in the presence of one another, a critical aspect in the synthesis of complex molecules.[1]

Comparative Stability Profile

The stability of a protecting group dictates its compatibility with various reaction conditions that may be employed throughout a synthetic sequence. The following table summarizes the stability of tert-butyl and benzyl ethers in common chemical environments.

Conditiontert-Butyl Ether StabilityBenzyl Ether Stability
Strong Acids Labile - Readily cleaved[1][4]Generally Labile - Can be cleaved, but often requires harsher conditions than tert-butyl ethers[1]
Strong Bases Stable[5]Stable[6]
Nucleophiles Stable[1]Stable[6]
Organometallics Stable[4]Stable
Catalytic Hydrogenolysis (e.g., H₂, Pd/C) StableLabile - Readily cleaved[2][3][7]
Oxidizing Agents (e.g., DDQ) StableLabile (especially substituted benzyl ethers like PMB)[1][8]
Dissolving Metal Reduction (e.g., Na/NH₃) StableLabile[3]

Deprotection Strategies: A Quantitative Look

The choice of deprotection strategy is dictated by the overall synthetic plan and the presence of other functional groups within the molecule.

Tert-Butyl Ether Cleavage (Acid-Catalyzed)

The cleavage of tert-butyl ethers almost exclusively proceeds via an acid-catalyzed mechanism. The reaction is initiated by protonation of the ether oxygen, followed by the departure of a stable tert-butyl carbocation, which is then quenched.[1]

ReagentSolventTemperatureTimeYieldReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1-4 h>90%[4]
Formic Acid-50 °C2-6 h~85-95%-
CeCl₃·7H₂O / NaIAcetonitrile (MeCN)Reflux2-5 h>90%[5][9]
85% Phosphoric Acid-Room Temperature12-24 h73-100%[10]
Benzyl Ether Cleavage

Benzyl ethers offer greater flexibility in their removal, with several distinct methods available.

1. Catalytic Hydrogenolysis: This is the most common and generally mildest method for benzyl ether deprotection.[7][11]

CatalystHydrogen SourceSolventPressureTemperatureTimeYieldReference
10% Pd/CH₂ gasEthanol (EtOH)1 atm (balloon)Room Temperature2-16 h>95%[2]
10% Pd/C1,4-CyclohexadieneMethanol (MeOH)-Reflux4-12 h>90%[8]
10% Pd/CAmmonium FormateMethanol (MeOH)-Reflux1-3 h>90%[7]

2. Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effectively remove benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.[1][8] This method is advantageous when hydrogenolysis is not feasible due to the presence of other reducible functional groups.[1]

ReagentSolventTemperatureTimeYieldReference
DDQDCM / H₂ORoom Temperature1-8 h>85%[8]

3. Strong Acid Cleavage: While stable to many acidic conditions, benzyl ethers can be cleaved by very strong acids, though this is less common.[8]

ReagentSolventTemperatureTimeYieldReference
HBr / Acetic Acid-Room Temperature2-12 hVariable[12]

Experimental Protocols

Protection of a Primary Alcohol as a Tert-Butyl Ether

Objective: To protect a primary hydroxyl group as a tert-butyl ether using isobutylene and an acid catalyst.[4]

Protocol:

  • Dissolve the primary alcohol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 equivalents).

  • Bubble isobutylene gas through the solution or add liquid isobutylene (2-3 equivalents) carefully.

  • Seal the reaction vessel and allow it to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of a Tert-Butyl Ether with Trifluoroacetic Acid (TFA)

Objective: To cleave a tert-butyl ether protecting group under acidic conditions.[4]

Protocol:

  • Dissolve the tert-butyl ether (1.0 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected alcohol.

  • If necessary, purify the product by column chromatography.

Protection of a Primary Alcohol as a Benzyl Ether (Williamson Ether Synthesis)

Objective: To protect a primary hydroxyl group as a benzyl ether.[7][8]

Protocol:

  • Dissolve the primary alcohol (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add sodium hydride (NaH) (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[2]

Protocol:

  • Dissolve the benzyl-protected alcohol in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Visualization of Key Concepts

G cluster_tb tert-Butyl (t-Bu) Ether cluster_bn Benzyl (Bn) Ether tb_alcohol R-OH tb_reagents_prot Isobutylene, H+ tb_protected R-O-tBu tb_reagents_deprot Acid (e.g., TFA) tb_deprotected R-OH tb_reagents_prot->tb_protected Protection tb_reagents_deprot->tb_deprotected Deprotection bn_alcohol R-OH bn_reagents_prot BnBr, NaH bn_protected R-O-Bn bn_reagents_deprot H₂, Pd/C bn_deprotected R-OH bn_reagents_prot->bn_protected Protection bn_reagents_deprot->bn_deprotected Deprotection

Caption: Protection and deprotection workflows for tert-butyl and benzyl ethers.

G start Need to protect a hydroxyl group q1 Subsequent steps involve strong base or nucleophiles? start->q1 q2 Subsequent steps involve catalytic hydrogenation? q1->q2 Yes consider_other Consider alternative protecting groups q1->consider_other No q3 Is mild acid-labile deprotection desired? q2->q3 No use_tbu Use tert-Butyl Ether q2->use_tbu Yes q3->use_tbu Yes use_bn Use Benzyl Ether q3->use_bn No

Caption: Decision workflow for selecting between tert-butyl and benzyl ethers.

Conclusion

The choice between a tert-butyl and a benzyl protecting group is a strategic decision in organic synthesis. The tert-butyl group offers robustness towards basic and nucleophilic reagents but is readily cleaved under acidic conditions.[1] In contrast, the benzyl group provides stability across a wider pH range but is uniquely susceptible to cleavage by catalytic hydrogenolysis and specific oxidative methods.[1] Their orthogonal nature makes them powerful tools when used in combination for the synthesis of complex molecules with multiple hydroxyl groups. By carefully considering the reaction conditions that will be employed in subsequent steps, researchers can select the most appropriate protecting group to maximize yield and ensure the successful synthesis of their target molecule.

References

A Researcher's Guide to Peptide Coupling Reagents: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences the yield, purity, and overall success of synthesizing a target peptide. For researchers, scientists, and professionals in drug development, navigating the vast landscape of available reagents can be a daunting task. This guide offers an objective comparison of the performance of commonly used peptide coupling reagents, supported by experimental data, to empower you in making informed decisions for your solid-phase peptide synthesis (SPPS) protocols.

At the Heart of the Reaction: The Role of Coupling Reagents

The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is not a spontaneous process. Coupling reagents are essential activators that convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine and leading to the formation of a stable amide bond. The ideal coupling reagent should promote rapid and complete reactions, minimize the risk of racemization at the chiral center of the amino acid, and be readily removable from the final product.

The most prevalent classes of coupling reagents used in modern peptide synthesis include carbodiimides, phosphonium salts, and aminium/uronium salts. Each class possesses distinct characteristics that make them suitable for different applications.

Quantitative Performance Comparison

To provide a clear and objective assessment, the following tables summarize quantitative data on the performance of various coupling reagents. It is important to note that the efficiency of a coupling reagent can be sequence-dependent and influenced by reaction conditions. The data presented here is a synthesis of results from multiple studies to provide a representative comparison.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide

Coupling ReagentReagent TypeAdditiveCrude Purity (%)
DIC CarbodiimideHOBt~90
DIC CarbodiimideOxymaPure®>95[1]
HBTU Aminium/Uronium Salt->95
HATU Aminium/Uronium Salt->98[1]
HCTU Aminium/Uronium Salt->99[1]
PyBOP Phosphonium Salt->98[1]
COMU Aminium/Uronium Salt->99[2]

Table 2: Comparison of Racemization Levels (%) for a Model Dipeptide Synthesis

Coupling ReagentReagent TypeAdditiveRacemization (%)
DIC CarbodiimideHOBt< 2
DIC CarbodiimideOxymaPure®< 1
HBTU Aminium/Uronium Salt-Low[1]
HATU Aminium/Uronium Salt-Very Low[1][3]
HCTU Aminium/Uronium Salt-Very Low[1]
PyBOP Phosphonium Salt-Low[1]
COMU Aminium/Uronium Salt-Very Low

Understanding the Reagent Classes

Carbodiimides (e.g., DCC, DIC)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the most established and cost-effective coupling reagents.[4] They activate carboxylic acids to form a reactive O-acylisourea intermediate. However, this intermediate is highly susceptible to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. To suppress these side reactions and improve efficiency, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or, more recently, ethyl (hydroxyimino)cyanoacetate (OxymaPure®).[4] DIC is generally preferred in SPPS because the resulting diisopropylurea byproduct is more soluble in common solvents than the dicyclohexylurea produced by DCC, facilitating its removal.[5]

Phosphonium Salts (e.g., PyBOP)

Phosphonium salt-based reagents, with (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) being a prominent example, offer a good balance of reactivity and stability.[1] They react with the carboxyl group to form a benzotriazolyl ester, which is less prone to racemization than the O-acylisourea intermediate of carbodiimides.[1] A key advantage of phosphonium reagents is that they do not react with the N-terminal amine of the peptide, preventing the formation of guanidinium byproducts, a potential side reaction with aminium/uronium salts.[6]

Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU)

This class of reagents is renowned for its high efficiency and rapid reaction times, making them a popular choice for routine and challenging peptide syntheses.[1] Reagents like HBTU, HATU, and HCTU are based on HOBt or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt). HATU, which incorporates HOAt, is often considered the gold standard for difficult sequences due to its high reactivity, which leads to faster reactions and reduced epimerization compared to its HOBt-based counterpart, HBTU.[1][3] HCTU, which contains a 6-chloro-HOBt moiety, also exhibits enhanced reactivity.[1]

COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure®. It demonstrates coupling efficiencies comparable to HATU and is considered a safer alternative as it does not contain the potentially explosive benzotriazole moiety.[7][8]

Experimental Protocols

To ensure a fair and reproducible comparison of coupling reagent performance, a standardized experimental protocol is essential. The following provides a general methodology for the solid-phase peptide synthesis (SPPS) of a target peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Resin Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling (The Variable Step)

This step is where the different coupling reagents are employed. The general procedure is as follows:

  • Pre-activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), the coupling reagent (3-5 equivalents), and, if necessary, an additive and a base (e.g., N,N-diisopropylethylamine, DIEA) in DMF. Briefly mix to allow for the activation of the amino acid.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for the recommended time for the specific coupling reagent (typically ranging from 30 minutes to 2 hours).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. A negative result (no color change) indicates that all primary amines have reacted. If the test is positive, a second coupling may be necessary.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Visualizing the Process

To better understand the relationships and workflows in peptide synthesis, the following diagrams are provided.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Add Activated Amino Acid Wash1 Washing Coupling->Wash1 Wash1->Deprotection Repeat for next Amino Acid Final_Cleavage Final Cleavage & Deprotection Wash1->Final_Cleavage After Final Coupling Purification Purification & Analysis Final_Cleavage->Purification

Caption: A simplified workflow of the key steps in solid-phase peptide synthesis (SPPS).

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Fmoc-AA-OH Activated_Ester Reactive Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (+ Base/Additive) Coupling_Reagent->Activated_Ester Peptide_Bond Fmoc-AA-Peptide-Resin Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

Caption: A generalized signaling pathway for the activation and coupling steps in peptide bond formation.

Conclusion

The choice of a peptide coupling reagent is a multifaceted decision that requires a balance between efficiency, cost, and the minimization of side reactions. For routine syntheses, carbodiimides like DIC in combination with an additive such as OxymaPure® can provide excellent results in a cost-effective manner. For more challenging sequences, or when speed and purity are paramount, the higher reactivity of aminium/uronium salts like HATU and COMU, or phosphonium salts like PyBOP, may be more advantageous. By understanding the strengths and weaknesses of each class of reagent and employing standardized protocols, researchers can optimize their peptide synthesis strategies to achieve high-quality products for their scientific endeavors.

References

Safety Operating Guide

Navigating the Safe Disposal of tert-Butyl 6-aminocaproate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like tert-Butyl 6-aminocaproate is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and splash goggles. Ensure that disposal activities are conducted in a well-ventilated area to avoid the inhalation of any dust.

In the event of a spill, prevent the material from entering drains or waterways. For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. The spill area should then be cleaned with water.

Disposal Procedures for this compound

The guiding principle for the disposal of this compound is to adhere to all federal, state, and local regulations. The product should not be allowed to enter the environment, drains, waterways, or the soil[1].

Key Disposal Steps:

  • Containment: Place the this compound waste into a clearly labeled and sealed container.

  • Professional Collection: Arrange for the collection of the waste by a licensed and approved professional waste disposal service.[2][3]

  • Regulatory Compliance: Ensure that the chosen disposal method is in full compliance with all applicable national and local regulations.[1]

Contaminated packaging should be treated with the same caution as the chemical itself and disposed of as unused product.[1]

Disposal Options Summary

While specific quantitative limits for disposal are dictated by local regulations, the following table summarizes the general permissible and prohibited disposal routes for laboratory chemicals of this nature.

Disposal MethodPermissibility and Conditions
Sanitary Sewer Prohibited. The product should not be allowed to enter drains or waterways.[1]
Municipal Waste Prohibited for the chemical itself.
Incineration Permissible. To be conducted by an approved waste disposal plant.[2][3]
Landfill Permissible. To be handled by an authorized waste removal company in a classified dump.
Recycling Permissible only for "perfectly cleaned containers".

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment cluster_spill_handling cluster_containment cluster_compliance cluster_disposal start This compound Waste spill Is it a spill? start->spill contain Contain Spill spill->contain Yes container Place Waste in Labeled, Sealed Container spill->container No collect Collect in Labeled Waste Container contain->collect clean Clean Spill Area with Water collect->clean clean->container regulations Consult Federal, State, and Local Regulations container->regulations contact Contact Authorized Waste Disposal Company regulations->contact follow Follow Instructions for Incineration or Landfill contact->follow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-aminocaproate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-aminocaproate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.